Biotin sulfoxide
Description
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908774 | |
| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3376-83-8, 10406-89-0 | |
| Record name | Biotin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Biotin-d-sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Biotin Sulfoxide: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin sulfoxide, a primary metabolite of biotin (Vitamin B7), has emerged from the shadow of its well-known precursor to become a molecule of significant interest in cellular metabolism, oxidative stress response, and bacteriology. Once considered an inactive catabolite, emerging research has illuminated its role as a reducible reservoir of biotin and a substrate for enzymes with broader implications in cellular repair and virulence. This technical guide provides an in-depth exploration of the biological significance of this compound, consolidating current knowledge on its metabolic pathways, enzymatic interactions, and its role in pathophysiological processes. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this intriguing molecule further.
Introduction
Biotin is an essential water-soluble vitamin that functions as a covalently bound coenzyme for carboxylases involved in key metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, with this compound being a prominent product of the oxidation of the sulfur atom in the thiophane ring of biotin.[1] This oxidation can occur non-enzymatically, for instance, through exposure to ultraviolet light in the presence of oxygen, or enzymatically within the cell.[1]
Initially viewed as a simple degradation product destined for excretion, the biological role of this compound is now understood to be more complex. It is a substrate for the enzyme this compound reductase (BisC), which can salvage biotin by reducing the sulfoxide back to its thioether form.[2] This recycling pathway underscores a potentially crucial mechanism for maintaining biotin homeostasis, particularly under conditions of oxidative stress. Furthermore, the substrate promiscuity of BisC, which also targets other sulfoxides like methionine sulfoxide, links biotin metabolism to broader cellular defense mechanisms against oxidative damage.[3][4] This guide will delve into the multifaceted biological significance of this compound, providing a comprehensive resource for the scientific community.
Metabolic Pathways and Logical Relationships
The metabolism of biotin to this compound and its subsequent reduction is a key pathway in biotin homeostasis. The oxidation of biotin's sulfur atom results in two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[5] The enzymatic reduction of d-biotin d-sulfoxide is catalyzed by this compound reductase (BisC).
Biotin Oxidation and Reduction Cycle
The core pathway involves the oxidation of biotin to this compound, a reaction that can be exacerbated by oxidative stress. This compound can then be reduced back to biotin by BisC, thus salvaging the vitamin.
Interplay with Methionine Metabolism
This compound reductase (BisC) also exhibits activity towards methionine-S-sulfoxide, linking biotin and methionine metabolism.[3][4] This dual specificity suggests a broader role for BisC in cellular repair beyond biotin salvage.
Quantitative Data
The enzymatic reduction of this compound and related substrates has been characterized, providing key quantitative data on enzyme kinetics.
Table 1: Kinetic Parameters of this compound Reductase (BisC)
| Organism | Substrate | Electron Donor | Km (µM) | kcat (s-1) | Ki (mM) | Reference(s) |
| Rhodobacter sphaeroides | d-Biotin d-sulfoxide | NADPH | 714 | 500 | 6.10 | [6] |
| Rhodobacter sphaeroides | d-Biotin d-sulfoxide | NADH | 132 | 47 | - | [6] |
| Rhodobacter sphaeroides | NADPH | - | 65 | - | 0.90 | [6] |
| Rhodobacter sphaeroides | NADH | - | 1250 | - | - | [6] |
| Escherichia coli | Methionine-S-sulfoxide | Benzyl Viologen | 17 | 0.053 | - | [3] |
Biological Significance
Role in Oxidative Stress
The oxidation of biotin to this compound is accelerated under conditions of oxidative stress. The enzymatic reduction of this compound by BisC represents a salvage pathway to regenerate active biotin, thus contributing to the maintenance of metabolic function during oxidative insults.[7] Studies in Salmonella enterica have shown that a knockout mutant of bisC exhibits reduced survival upon exposure to hydrogen peroxide, highlighting the importance of this enzyme in oxidative stress tolerance.[7]
Bacterial Virulence
The ability to repair oxidized molecules is crucial for the survival of pathogenic bacteria within a host, where they are exposed to reactive oxygen species from the immune system. In Salmonella enterica serovar Typhimurium, BisC is essential for full virulence.[7] A ΔbisC mutant showed reduced replication in macrophages and was attenuated in a mouse model of infection.[7] This suggests that the repair of oxidized biotin and methionine by BisC is a key factor in the pathogen's ability to withstand host-derived oxidative stress.[7] The absence of BisC in mammals makes it an attractive target for the development of novel antimicrobial agents.[7]
Substrate Specificity and Relationship with Methionine Sulfoxide Reductases
While named for its activity on this compound, BisC from both Rhodobacter sphaeroides and Escherichia coli can also reduce methionine-S-sulfoxide.[3][8] In E. coli, BisC was identified as a novel methionine sulfoxide reductase that can compensate for the absence of the canonical methionine sulfoxide reductases, MsrA and MsrB, in the assimilation of free methionine-S-sulfoxide.[3][4] Unlike MsrA, however, E. coli BisC is unable to reduce protein-bound methionine sulfoxide residues.[3][4] This substrate specificity suggests a primary role for BisC in the repair of small, oxidized molecules in the cytoplasm.
Experimental Protocols
Spectrophotometric Assay for this compound Reductase (BisC) Activity
This protocol is adapted from the method used for measuring methionine sulfoxide reductase activity, which is also applicable to BisC given its substrate promiscuity.[3]
Principle: The assay measures the reduction of a substrate (e.g., methionine-S-sulfoxide or this compound) by BisC, coupled to the oxidation of a reduced artificial electron donor, such as benzyl viologen. The oxidation of reduced benzyl viologen is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
Reagents:
-
1 M Phosphate Buffer, pH 6.5
-
Benzyl Viologen solution (10 mg/mL in water)
-
Sodium Dithionite solution (freshly prepared, 10 mg/mL in water)
-
Substrate stock solution (e.g., 100 mM Methionine-S-sulfoxide or this compound in water)
-
Purified BisC enzyme
-
Anaerobic cuvettes and spectrophotometer
Procedure:
-
Prepare the reaction mixture in an anaerobic cuvette. For a 1 mL reaction, add:
-
100 µL of 1 M Phosphate Buffer, pH 6.5 (final concentration: 100 mM)
-
35.7 µL of Benzyl Viologen solution (final concentration: 357 µg/mL)
-
An appropriate volume of purified BisC enzyme (e.g., to a final concentration of 9 nM)
-
Add water to bring the volume to ~950 µL.
-
-
Seal the cuvette and make the solution anaerobic by bubbling with nitrogen gas or by using a vacuum/gas exchange system.
-
Add a small amount of freshly prepared sodium dithionite solution to reduce the benzyl viologen until a stable, colored solution is obtained.
-
Place the cuvette in a spectrophotometer set to 37°C and record the baseline absorbance at 600 nm.
-
Initiate the reaction by injecting the substrate stock solution (e.g., 28 µL of 100 mM Met-S-SO for a final concentration of 2.8 mM).
-
Monitor the decrease in absorbance at 600 nm over time. The rate of benzyl viologen oxidation is proportional to the enzyme activity.
Calculation: The amount of oxidized benzyl viologen can be calculated using its molar extinction coefficient. Enzyme activity is typically expressed as µmol of substrate reduced per minute per mg of enzyme.
HPLC Method for the Quantification of Biotin and this compound
This protocol provides a general framework for the analysis of biotin and its metabolites using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection. Specific parameters may need to be optimized based on the available instrumentation and sample matrix.
Sample Preparation (from plasma/serum):
-
To 200 µL of plasma or serum, add an internal standard (e.g., deuterated biotin).
-
Precipitate proteins by adding 600 µL of ice-cold methanol.
-
Vortex vigorously and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
HPLC-UV Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200-220 nm[9]
-
Injection Volume: 20 µL
LC-MS/MS Conditions (Example):
-
Column: C18 or HILIC column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for the separation of biotin and its metabolites.
-
Ionization: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent/daughter ion transitions for biotin and this compound.
Experimental Workflow for Biotin Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of biotin and this compound from biological samples.
Conclusion and Future Directions
This compound is a biologically significant molecule that plays a role in biotin homeostasis, oxidative stress response, and bacterial virulence. The enzyme responsible for its reduction, this compound reductase (BisC), demonstrates a broader substrate specificity that connects the metabolism of biotin to that of other sulfur-containing compounds like methionine. For researchers in drug development, the absence of BisC in mammals makes it a promising target for novel antimicrobial therapies.
Future research should focus on several key areas:
-
Elucidating the regulation of BisC expression: Understanding how the expression of the bisC gene is regulated in response to oxidative stress and nutrient availability will provide deeper insights into its physiological role.
-
Quantifying in vivo concentrations of this compound: Developing sensitive and robust methods to accurately measure the intracellular and extracellular concentrations of this compound under various physiological and pathological conditions will be crucial for establishing its role as a biomarker of oxidative stress.
-
Exploring the full substrate scope of BisC: A comprehensive investigation into the range of sulfoxide-containing molecules that can be reduced by BisC from different organisms could uncover novel metabolic repair pathways.
-
Structural and mechanistic studies of BisC: High-resolution crystal structures of BisC in complex with its substrates will provide a basis for understanding its catalytic mechanism and for the rational design of specific inhibitors.
The continued exploration of the biological significance of this compound promises to yield valuable knowledge with potential applications in medicine and biotechnology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Biotin attenuation of oxidative stress, mitochondrial dysfunction, lipid metabolism alteration and 7β-hydroxycholesterol-induced cell death in 158N murine oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the this compound reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reductase. Heterologous expression and characterization of a functional molybdopterin guanine dinucleotide-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Discovery and Biochemical History of Biotin Sulfoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin sulfoxide, a significant metabolite of biotin (Vitamin B7), has a rich history in the annals of biochemistry. Its discovery in the mid-20th century marked a crucial step in understanding the metabolism and degradation of this essential vitamin. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of this compound, with a focus on the pioneering work of early researchers. It details the experimental protocols that led to its identification, presents quantitative data on its biological activity and the kinetics of its enzymatic reduction, and visualizes the key pathways and experimental workflows. This document serves as a technical resource for researchers in biochemistry, nutrition, and drug development who are interested in the metabolic fate of biotin and the enzymes that govern it.
Introduction
Biotin, a water-soluble B vitamin, is a covalently bound coenzyme essential for a number of carboxylase enzymes involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism.[1] The metabolic fate of biotin is of significant interest, and one of the key catabolic pathways involves the oxidation of the sulfur atom in its thiophane ring.[2] This oxidation leads to the formation of this compound, a metabolite whose discovery and characterization in the 1950s provided fundamental insights into biotin metabolism.
This guide will delve into the historical and technical aspects of this compound, from its initial discovery to our current understanding of its biochemical role.
The Discovery of a New Biotin Metabolite
The story of this compound begins with the observation that biotin could be microbially transformed into a new, biologically active substance. In the early 1950s, Lemuel D. Wright and his colleagues at Sharp & Dohme, Inc. were investigating the fermentation of the mold Aspergillus niger. They discovered that when pimelic acid, a precursor in biotin biosynthesis, was added to the culture medium, a new compound with biotin-like activity was produced.[3][4] This "AN factor," as it was initially termed, was found to be a significant product of biotin metabolism in this organism.
Simultaneously, Donald B. Melville at Cornell University was investigating the chemical oxidation of biotin. He successfully synthesized a new derivative by treating biotin with hydrogen peroxide and identified it as this compound.[5][6] The convergence of these two lines of research—the isolation of a natural product and the chemical synthesis of a novel derivative—led to the definitive identification of the "AN factor" as biotin l-sulfoxide.[4]
Stereochemistry: The d- and l-Isomers
A crucial aspect of this compound's biochemistry is its stereochemistry. The oxidation of the sulfur atom in biotin, which is itself chiral, creates a new chiral center at the sulfur atom. This results in the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.
The early researchers meticulously separated and characterized these two isomers, discovering that they possessed distinct biological activities.[7] Generally, the d-sulfoxide exhibits greater biological activity in most microorganisms tested compared to the l-sulfoxide.
Comparative Biological Activity of this compound Stereoisomers
The growth-promoting activity of the d- and l-isomers of this compound was compared to that of d-biotin in various microorganisms. The results highlighted the stereospecificity of the enzymes and transport systems involved in biotin utilization.
| Compound | Saccharomyces cerevisiae (Yeast) | Lactobacillus arabinosus | Neurospora crassa (Mold) |
| d-Biotin | Highly Active | Highly Active | Highly Active |
| d-Biotin d-sulfoxide | Active | Active | Active |
| d-Biotin l-sulfoxide | Significantly less active than d-sulfoxide | Significantly less active than d-sulfoxide | Active |
Table 1: A summary of the relative biological activities of biotin and its sulfoxide stereoisomers in different microorganisms. "Active" indicates the ability to support growth, with relative potencies varying between organisms.[7]
Experimental Protocols
The following sections detail the seminal experimental protocols for the synthesis and isolation of this compound, as pioneered by Melville and Wright.
Chemical Synthesis of this compound (Melville, 1954)
This protocol describes the laboratory synthesis of this compound from biotin via oxidation with hydrogen peroxide.
Materials:
-
d-Biotin
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
Procedure:
-
Dissolve d-biotin in glacial acetic acid.
-
Add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution.
-
Allow the reaction mixture to stand at room temperature for several hours.
-
Remove the solvent under reduced pressure to yield a crude mixture of this compound isomers.
-
The d- and l-diastereomers can be separated by fractional crystallization from water or ethanol. The l-sulfoxide is less soluble and crystallizes first.
Isolation of Biotin l-Sulfoxide from Aspergillus niger (Wright et al., 1954)
This protocol outlines the isolation of naturally produced biotin l-sulfoxide from a fungal fermentation broth.
Materials:
-
Culture filtrate of Aspergillus niger grown in the presence of pimelic acid.
-
Activated carbon (Norit)
-
Aqueous ammonia
-
Butanol
-
Dowex 50 resin (acid form)
-
Acetone
Procedure:
-
Adsorption: Acidify the Aspergillus niger culture filtrate and adsorb the biotin-active compounds onto activated carbon.
-
Elution: Elute the active compounds from the carbon with aqueous ammonia.
-
Solvent Extraction: Concentrate the eluate and perform a countercurrent distribution between water and butanol to separate biotin from the more water-soluble this compound.
-
Ion-Exchange Chromatography: Pass the aqueous phase containing this compound through a Dowex 50 cation exchange column to remove basic impurities.
-
Crystallization: Concentrate the purified solution and crystallize the biotin l-sulfoxide from aqueous acetone.
The this compound Reductase System
The discovery that this compound could support the growth of microorganisms that require biotin suggested the existence of an enzyme system capable of reducing the sulfoxide back to biotin. This enzyme was later identified as This compound reductase .[4][8]
This compound reductase is a molybdoenzyme that catalyzes the reduction of this compound to biotin, typically using a reduced nicotinamide adenine dinucleotide (NADH or NADPH) as an electron donor.[9] This enzyme is found in a variety of microorganisms and plays a role in salvaging oxidized biotin, thus contributing to the organism's biotin economy and resistance to oxidative stress.[10]
Enzyme Kinetics of this compound Reductase
Kinetic studies have been performed on this compound reductase from various sources. The following table summarizes key kinetic parameters for the enzyme from Rhodobacter sphaeroides.
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| d-Biotin d-sulfoxide (with NADPH) | 714 | - | - |
| NADPH | 65 | 500 | 1.86 x 10⁶ |
| d-Biotin d-sulfoxide (with NADH) | 132 | - | - |
| NADH | 394 | 47 | 1.19 x 10⁵ |
Table 2: Kinetic parameters of this compound reductase from Rhodobacter sphaeroides. The data shows a marked preference for NADPH as the electron donor.[9]
Visualizations: Pathways and Workflows
Biotin Catabolism Pathway
The following diagram illustrates the major catabolic pathways of biotin in mammals, including the oxidation of the sulfur atom to form this compound and biotin sulfone.
Caption: Major metabolic pathways of biotin catabolism.
Discovery and Characterization Workflow for this compound
This diagram outlines the logical workflow that led to the discovery and characterization of this compound.
Caption: Logical workflow of this compound discovery.
This compound Reductase Reaction
The following diagram illustrates the enzymatic reaction catalyzed by this compound reductase.
Caption: Enzymatic reduction of this compound to biotin.
Conclusion
The discovery and characterization of this compound represent a classic example of biochemical investigation, combining natural product isolation, chemical synthesis, and detailed biological evaluation. The work of pioneers like Donald B. Melville and Lemuel D. Wright not only elucidated a key step in biotin metabolism but also highlighted the importance of stereochemistry in biological activity. The subsequent identification and characterization of this compound reductase further deepened our understanding of how organisms manage and recycle this vital coenzyme. For today's researchers, this story underscores the intricate metabolic pathways that govern the fate of essential nutrients and provides a historical context for ongoing studies in vitamin metabolism, enzymology, and the development of novel therapeutics targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. benthamscience.com [benthamscience.com]
- 4. scielo.br [scielo.br]
- 5. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 6. [PDF] Conversion of d-Biotin to Biotin Vitamers by Lactobacillus arabinosus | Semantic Scholar [semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. rsc.org [rsc.org]
- 9. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Biotin Sulfoxide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin sulfoxide, a primary metabolite of biotin (Vitamin B7), exists as two key stereoisomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide. While structurally similar to biotin, the oxidation of the sulfur atom in the thiophane ring significantly alters its physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, and biological significance of this compound. It includes detailed summaries of its properties in tabular format, outlines experimental protocols for its synthesis and analysis, and presents key biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in biochemistry, drug development, and nutritional science.
Chemical Structure and Stereochemistry
This compound is formed through the oxidation of the sulfur atom in the tetrahydrothiophene ring of biotin.[1] This oxidation introduces a new chiral center at the sulfur atom, leading to the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[2] The designation of 'd' or 'l' for the sulfoxide refers to the orientation of the oxygen atom relative to the plane of the thiophane ring.
Chemical Formula: C10H16N2O4S[3]
Molecular Weight: 260.31 g/mol [3]
The core structure consists of a ureido ring fused with a tetrahydrothiophene sulfoxide ring, with a valeric acid side chain attached to the tetrahydrothiophene ring.
Physicochemical Properties
The introduction of the sulfoxide group alters the polarity and other physical properties of the biotin molecule. A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C10H16N2O4S | [3] |
| Molecular Weight | 260.31 g/mol | [3] |
| Melting Point | d-biotin l-sulfoxide: 238 °C (with decomposition) | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO); Slightly soluble in acetonitrile. | [3] |
| pKa | 4.724 | [3] |
| logP | -2.026 | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound will show characteristic peaks for the functional groups present. The most notable difference from the biotin spectrum will be the appearance of a strong absorption band corresponding to the S=O stretching vibration, typically in the range of 1030-1070 cm-1. Other key peaks include those for the N-H stretching of the ureido ring, C=O stretching of the ureido and carboxylic acid groups, and C-H stretching of the aliphatic chain.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for identifying this compound, often observed as an oxidation product of biotin.[6] The molecular ion peak [M+H]+ will be observed at m/z 261.0909. Fragmentation patterns can provide structural information, with common cleavages occurring at the valeric acid side chain and within the bicyclic ring system.[7][8]
Biological Properties and Signaling Pathways
Metabolism of Biotin to this compound
In vivo, biotin is metabolized in the liver via two main pathways. One involves the β-oxidation of the valeric acid side chain. The other pathway is the oxidation of the sulfur atom in the thiophane ring, which leads to the formation of d-biotin d-sulfoxide and d-biotin l-sulfoxide.[9] This oxidation is a detoxification pathway.
This compound Reductase
Certain microorganisms possess an enzyme called this compound reductase, which can reduce d-biotin d-sulfoxide back to d-biotin.[10] This enzyme plays a role in the utilization of this compound as a source of biotin and in conferring tolerance to oxidative stress.[10] The activity of this enzyme is crucial for bacteria that may encounter oxidized forms of biotin in their environment.
Interaction with the Sodium-Dependent Multivitamin Transporter (SMVT)
The sodium-dependent multivitamin transporter (SMVT) is responsible for the intestinal absorption and cellular uptake of biotin. Studies have shown that this compound is not a substrate for SMVT.[9] The oxidation of the sulfur atom likely hinders the recognition and transport of the molecule by SMVT. This has important implications for the bioavailability of biotin from oxidized sources and for the design of biotinylated drugs targeting SMVT.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the controlled oxidation of biotin.[1]
Materials:
-
d-Biotin
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Dissolve d-biotin in glacial acetic acid.
-
Add a stoichiometric amount of hydrogen peroxide dropwise while stirring at room temperature. The reaction is exothermic and should be controlled.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding ethanol.
-
Filter the precipitate and wash with ethanol.
-
The two diastereomers can be separated by fractional crystallization from water due to their different solubilities.[1]
This compound Reductase Activity Assay
The activity of this compound reductase can be measured spectrophotometrically.[10]
Materials:
-
Purified this compound reductase
-
d-Biotin d-sulfoxide
-
NADPH
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the enzyme.
-
Initiate the reaction by adding d-biotin d-sulfoxide.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
Analysis of SMVT Transport
The transport of biotin and its analogs via SMVT can be studied using cell-based assays.[11]
Materials:
-
Cell line expressing SMVT (e.g., Caco-2)
-
Radiolabeled biotin (e.g., [3H]-biotin)
-
Unlabeled biotin and this compound
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter
Procedure:
-
Culture the cells to form a confluent monolayer.
-
Pre-incubate the cells with transport buffer.
-
To measure uptake, add the transport buffer containing [3H]-biotin with or without a competitor (unlabeled biotin or this compound).
-
Incubate for a defined period.
-
Wash the cells with ice-cold buffer to stop the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Competitive inhibition studies can be performed by measuring the uptake of [3H]-biotin in the presence of increasing concentrations of this compound.
Conclusion
This compound, as a key metabolite of biotin, presents distinct chemical and biological characteristics. Its formation through sulfur oxidation leads to two stereoisomers with altered physicochemical properties and a loss of affinity for the sodium-dependent multivitamin transporter. Understanding the structure, properties, and biological fate of this compound is crucial for research in nutrition, metabolism, and the development of biotin-based therapeutic and diagnostic agents. The experimental protocols and data presented in this guide provide a foundational resource for scientists and professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotinate sulfoxide(1-) | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of biotin during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imaging Biotin Trafficking In Vivo with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and Molecular Aspects of Biotin Uptake via SMVT in Human Corneal Epithelial (HCEC) and Retinal Pigment Epithelial (D407) Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of Biotin Sulfoxide in Food: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, or vitamin B7, is an essential water-soluble micronutrient crucial for various metabolic processes. Its stability and chemical integrity within the food matrix are of paramount importance for nutritional value. This technical guide delves into the natural occurrence of biotin sulfoxide, an oxidized form of biotin, in food. While direct quantitative data on this compound levels in various foodstuffs are conspicuously sparse in current scientific literature, this document synthesizes the existing knowledge on its formation, the analytical methodologies for its detection, and the implications for food science and nutritional research. We explore the biochemical pathways of biotin metabolism, the potential for biotin oxidation during food processing and storage, and present detailed experimental considerations for its analysis.
Introduction: Biotin and its Oxidized Counterpart
Biotin serves as a covalently bound coenzyme for five mammalian carboxylases, playing a critical role in fatty acid synthesis, gluconeogenesis, and the catabolism of amino acids.[1] Its chemical structure, featuring a ureido ring fused with a tetrahydrothiophene ring, is susceptible to oxidation at the sulfur atom, leading to the formation of two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.[2] This oxidation can occur both in vivo as a metabolic process and potentially in situ within food matrices.[1][3] While this compound is a known catabolite of biotin in mammals, its presence in food prior to ingestion is a less explored area.[3] The biological activity of biotin sulfoxides is not fully equivalent to that of biotin, making their presence in food a relevant factor for nutritional assessment.
Biochemical Pathways of Biotin Catabolism
In mammals, biotin is catabolized through two primary pathways. One involves the β-oxidation of the valeric acid side chain, while the other is the oxidation of the sulfur atom in the thiophane ring.[3] The latter pathway results in the formation of d- and l-biotin sulfoxides and, upon further oxidation, biotin sulfone.[1]
Below is a diagram illustrating the metabolic fate of biotin, including the formation of this compound.
Natural Occurrence and Formation in Food: An Evidence Gap
A comprehensive review of the scientific literature reveals a significant lack of quantitative data on the natural occurrence of this compound in a wide range of food products. Most studies on biotin content in food focus on the quantification of total biotin, often employing analytical methods that may not differentiate between biotin and its oxidized forms, or even worse, may induce oxidation during sample preparation.[4]
Potential for Formation During Food Processing and Storage
While biotin is generally considered to be relatively stable during most food processing and storage conditions, particularly in comparison to vitamins like A, C, and B1, the potential for its oxidation to this compound exists.[5][6] Factors that could theoretically contribute to this conversion include:
-
Exposure to Oxidizing Agents: The presence of oxidizing agents in the food matrix could lead to the oxidation of the sulfur atom in the biotin molecule.
-
UV Light: Biotin in solution can be degraded by exposure to UV light, which could involve oxidation to the sulfoxide.[7][8]
-
Thermal Processing: Although generally stable to heat, prolonged or harsh thermal processing in the presence of oxygen could potentially promote oxidation. However, studies on extrusion and other heat treatments suggest biotin has good stability.[6]
-
Enzymatic Activity: Endogenous enzymes within food matrices could potentially catalyze the oxidation of biotin, although this is speculative and not well-documented in food science literature.
It is crucial to note that harsh analytical procedures, such as strong acid hydrolysis at high temperatures, which are sometimes used to liberate protein-bound biotin, have been shown to cause partial oxidation of biotin to this compound.[4] This highlights the analytical challenge of distinguishing between naturally occurring this compound and that formed as an artifact of the analytical method.
Analytical Methodologies for this compound Determination
The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques capable of separating it from biotin and other vitamers.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most promising technique for the separation and quantification of biotin and its metabolites.[9]
-
Chromatographic Separation: Reversed-phase HPLC with a C18 column is commonly employed. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), is optimized to achieve baseline separation of biotin, this compound, and other related compounds.
-
Detection:
-
UV Detection: Biotin and its analogs have weak UV absorbance, making this method suitable primarily for high-concentration samples like vitamin premixes.[7]
-
Fluorescence Detection: Pre- or post-column derivatization with fluorescent labels can significantly enhance sensitivity.
-
Mass Spectrometry (MS) Detection: HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers the highest sensitivity and specificity for the quantification of biotin and its metabolites in complex food matrices.[9]
-
Experimental Protocol Considerations for this compound Analysis
References
- 1. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of vitamins during extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Biotin Sulfoxide: An Endogenous Metabolite of Biotin - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, or vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for five essential carboxylase enzymes in mammals, playing a vital role in the metabolism of fatty acids, glucose, and amino acids. While the metabolic functions of biotin are well-documented, the biotransformation and catabolism of biotin itself are less commonly detailed. A primary catabolic pathway for biotin involves the oxidation of the sulfur atom within its thiophane ring, leading to the formation of biotin sulfoxide. This technical guide provides an in-depth exploration of this compound as an endogenous metabolite of biotin, consolidating current knowledge on its metabolic pathways, quantitative levels in biological fluids, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are engaged in studies involving biotin metabolism and its potential implications in health and disease.
Introduction to Biotin Metabolism
Biotin is an essential micronutrient that mammals cannot synthesize and must therefore obtain from dietary sources and gut microbiota. Its primary role is as a covalently bound prosthetic group for carboxylase enzymes, a process known as biotinylation. These enzymes are critical for various metabolic processes:
-
Acetyl-CoA carboxylases (ACC1 and ACC2): Involved in the initial step of fatty acid synthesis and the regulation of fatty acid oxidation.
-
Pyruvate carboxylase (PC): A key enzyme in gluconeogenesis.
-
Propionyl-CoA carboxylase (PCC): Essential for the metabolism of several amino acids and odd-chain fatty acids.
-
Methylcrotonyl-CoA carboxylase (MCC): Involved in the catabolism of the amino acid leucine.
Beyond its role as a coenzyme, biotin is also implicated in gene regulation through the biotinylation of histones. The catabolism of biotin is a crucial aspect of its homeostasis and occurs primarily through two pathways: the β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom in its heterocyclic ring.[1][2]
The Formation of this compound
This compound is a major catabolite of biotin, formed by the oxidation of the sulfur atom in the thiophane ring of the biotin molecule.[1][2] This oxidation can result in two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, due to the creation of a new chiral center at the sulfur atom.
The sulfur oxidation of biotin is an NADPH-dependent process that occurs in the smooth endoplasmic reticulum, strongly suggesting the involvement of the cytochrome P450 monooxygenase system.[2][3][4] While the specific cytochrome P450 isozymes responsible for biotin sulfoxidation in mammals have not been definitively identified, studies on other sulfur-containing compounds implicate enzymes such as CYP3A4, CYP1A2, CYP2A6, and CYP2D6 in sulfoxidation reactions.[3]
It is important to note that while a this compound reductase, an enzyme that can reduce this compound back to biotin, has been identified and characterized in microorganisms like Escherichia coli and Salmonella enterica, there is currently no conclusive evidence for the existence of a homologous enzyme in mammals.[5][6][7] This suggests that in mammals, the formation of this compound may be a terminal step in this catabolic pathway.
Metabolic Pathway of Biotin Catabolism
The catabolism of biotin involves multiple steps, including both side-chain degradation and ring oxidation. The following diagram illustrates the major pathways.
Quantitative Data of this compound
The concentration of this compound in biological fluids is an indicator of biotin turnover. Quantitative analysis has been performed on both plasma and urine samples.
| Analyte | Biological Matrix | Condition | Concentration Range (pmol/L) | Reference(s) |
| This compound | Serum | Healthy Adults (Fasting) | 0 - 126 | [8] |
| This compound | Serum | Acute Biotin Supplementation (1200 µg) | Mean increase of ~50-fold | [9] |
| This compound | Serum | Chronic Biotin Supplementation (1200 µ g/day for 14 days) | Further increase from acute levels | [9] |
| Analyte | Biological Matrix | Condition | Excretion Range (nmol/24h) | Reference(s) |
| Biotin Sulfoxides | Urine | Healthy Adults | 6 - 15 | [8] |
| This compound | Urine | Healthy Adults | 5 - 19 | [8] |
Experimental Protocols
The accurate quantification of this compound requires sensitive and specific analytical methods to differentiate it from biotin and other catabolites.
High-Performance Liquid Chromatography/Avidin-Binding Assay (HPLC/Avidin-Binding)
This method combines the separation power of HPLC with the high specificity of the biotin-avidin interaction.
Principle: Biotin and its metabolites are separated by reverse-phase HPLC. The collected fractions are then subjected to a competitive binding assay with avidin. The amount of biotin or metabolite in each fraction is inversely proportional to the amount of a labeled avidin conjugate that can bind to a biotin-coated plate.
Detailed Methodology:
-
Sample Preparation (Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
An internal standard (e.g., radiolabeled biotin) can be added to monitor recovery.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will depend on the specific column and system used and should be optimized to achieve separation of biotin, this compound, bisnorbiotin, and other metabolites.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: While UV detection can be used, fractions are typically collected at predetermined retention times for subsequent avidin-binding assay. Retention times for each analyte should be established using analytical standards.[10]
-
-
Avidin-Binding Assay: [10][11]
-
Plate Coating: Coat microtiter plate wells with a biotin-protein conjugate (e.g., biotinylated BSA).
-
Competition: In a separate plate, incubate the collected HPLC fractions (or standards) with a known amount of avidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Binding: Transfer the mixture from the competition plate to the biotin-coated plate. Any avidin-HRP not bound to biotin or its metabolites in the sample will bind to the immobilized biotin on the plate.
-
Washing: Wash the plate to remove unbound avidin-HRP.
-
Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a plate reader.
-
Quantification: Construct a standard curve using known concentrations of this compound and other metabolites. The concentration in the samples is determined by comparing their signal to the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of this compound.
Principle: this compound is separated from other components of the biological matrix by liquid chromatography and is then ionized and fragmented in a mass spectrometer. Specific fragment ions (transitions) are monitored for quantification.
Detailed Methodology:
-
Sample Preparation (Plasma/Serum): [12][13]
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol, often containing an internal standard) to the plasma or serum sample in a 3:1 or 4:1 ratio to precipitate proteins.
-
Internal Standard: Use a stable isotope-labeled this compound as an internal standard for accurate quantification. If not available, stable isotope-labeled biotin can be used, but with careful validation.
-
Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UHPLC or HPLC system.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard. For example:
-
This compound (Precursor Ion): m/z 261.1
-
This compound (Product Ions): Specific product ions would need to be determined by direct infusion of a this compound standard.
-
-
Quantification: Create a calibration curve by analyzing standards of known this compound concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Synthesis of this compound Standards
The availability of pure analytical standards is critical for the development and validation of quantitative assays. This compound can be synthesized by the controlled oxidation of biotin.[14]
Protocol Outline:
-
Dissolution: Dissolve d-biotin in a suitable solvent, such as glacial acetic acid.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the biotin solution. The stoichiometry should be carefully controlled to favor the formation of the sulfoxide over the sulfone.
-
Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., several hours).
-
Purification: The resulting mixture of d-biotin-d-sulfoxide and d-biotin-l-sulfoxide can be separated from unreacted biotin and biotin sulfone using chromatographic techniques such as column chromatography or preparative HPLC.
Conclusion and Future Directions
This compound is a significant endogenous metabolite of biotin in mammals, formed via cytochrome P450-mediated oxidation. Its quantification in biological fluids provides insights into biotin metabolism and turnover. While robust analytical methods exist for its measurement, further research is needed to:
-
Identify the specific mammalian cytochrome P450 isozymes responsible for biotin sulfoxidation.
-
Investigate the potential for enzymatic reduction of this compound in mammalian systems, although currently unlikely.
-
Establish more precise reference ranges for this compound in various populations and disease states.
-
Elucidate the full toxicological and pharmacological profile of this compound.
This technical guide provides a foundational understanding of this compound and serves as a resource for researchers to further explore the intricacies of biotin metabolism and its implications for human health.
References
- 1. This compound | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Biotin Binding Assay Protocol | Rockland [rockland.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
The Enzymatic Conversion of Biotin to Biotin Sulfoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is an essential water-soluble vitamin that serves as a vital cofactor for five mammalian carboxylase enzymes. These enzymes play critical roles in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and the catabolism of branched-chain amino acids. Beyond its coenzymatic function, biotin is also involved in the regulation of gene expression. The catabolism of biotin primarily proceeds through two pathways: β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom within its thiophene ring. This latter pathway leads to the formation of biotin sulfoxide and, subsequently, biotin sulfone.
This technical guide provides a comprehensive overview of the enzymatic conversion of biotin to this compound, with a focus on the enzymes implicated in this process, experimental protocols for its study, and the regulatory mechanisms that may govern this metabolic step.
Core Concepts: The Enzymology of Biotin Sulfoxidation
The conversion of biotin to this compound is a sulfoxidation reaction. In mammals, this type of reaction is predominantly catalyzed by two superfamilies of enzymes: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450s (CYPs).[1][2] While direct enzymatic studies on biotin sulfoxidation are limited, the extensive research on the sulfoxidation of other thioether-containing compounds provides a strong basis for understanding this process.
Flavin-Containing Monooxygenases (FMOs)
FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum that specialize in the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms.[2] In humans, there are five functional FMO genes, with FMO1 and FMO3 being the most significant for drug metabolism.[3] FMO3 is the primary form in the adult human liver, while FMO1 is more prominent in the kidney and fetal liver.[4][5]
Cytochrome P450 (CYP) Enzymes
The CYP superfamily comprises a large group of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics and endogenous compounds.[1] Like FMOs, CYPs are primarily located in the endoplasmic reticulum. Several CYP isoforms, particularly from the CYP1, CYP2, and CYP3 families, are known to catalyze sulfoxidation reactions.[1] Studies on various thioether compounds have implicated isoforms such as CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in their sulfoxidation.[1]
Quantitative Data on Enzymatic Sulfoxidation
Table 1: Kinetic Parameters of Human Flavin-Containing Monooxygenase (FMO) Isoforms for Thioether Sulfoxidation
| Enzyme Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| FMO1 | Methyl p-tolyl sulfide | 18 | Not Reported | [6] |
| FMO3 | Methyl p-tolyl sulfide | 270 | Not Reported | [6] |
| FMO3 | Cimetidine | 4000 | Not Reported | [7] |
| FMO5 | Cimetidine | >10000 | Not Reported | [7] |
Table 2: Kinetic Parameters of Human Cytochrome P450 (CYP) Isoforms for Thioether Sulfoxidation
| Enzyme Isoform | Substrate | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP2C9 | Diclofenac | 4.3 - 10 | 5.9 - 14.8 | [8] |
| CYP2C9 | (S)-Warfarin | 1.3 - 5.1 | 0.4 - 1.1 | [8] |
| CYP3A4 | Nifedipine | 19.3 | 19.9 | [9] |
| CYP3A4 | Midazolam | 2.8 | 15.0 | [9] |
| CYP3A4 | Testosterone | 52.1 | 19.5 | [9] |
Note: The provided kinetic parameters are for the specified thioether substrates and not directly for biotin. These values should be considered as estimations of the potential catalytic activity of these enzymes towards biotin.
Signaling Pathways and Regulation
The expression and activity of FMO and CYP enzymes are subject to complex regulatory networks, which can be influenced by genetic polymorphisms, developmental stage, and exposure to various endogenous and exogenous compounds.[10][11][12] Understanding these regulatory pathways is crucial for predicting how the conversion of biotin to this compound might be modulated.
Transcriptional Regulation of FMO and CYP Genes
The transcription of FMO and CYP genes is controlled by a host of transcription factors, including nuclear receptors that sense the presence of xenobiotics and endogenous molecules.
As depicted in Figure 1, the expression of FMO3 is influenced by constitutive transcription factors like NFY, USF1, and YY1, and can be inhibited by the estrogen receptor alpha (ERα) in the presence of 17β-estradiol.[13][14][15] In contrast, the expression of CYP genes, such as CYP3A4, is inducible by a wide range of xenobiotics through the activation of nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[11][12][16] Hepatocyte Nuclear Factor 4-alpha (HNF4α) acts as a central regulator, integrating drug metabolism with other metabolic pathways.[16]
Experimental Workflows and Protocols
The study of the enzymatic conversion of biotin to this compound involves three key stages: the in vitro enzymatic assay, sample preparation, and analytical quantification.
Detailed Experimental Protocols
This protocol provides a general framework for assessing the conversion of biotin to this compound using human liver microsomes, which contain a mixture of FMO and CYP enzymes.
Materials:
-
Human Liver Microsomes (HLM)
-
d-Biotin
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN), ice-cold
-
Methanol (MeOH), ice-cold
-
Internal standard (e.g., deuterated this compound)
Procedure:
-
Prepare a master mix: In a microcentrifuge tube on ice, prepare a master mix containing the phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Pre-incubation: Add the HLM to the master mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction: Start the reaction by adding d-biotin to the pre-incubated mixture. The final concentration of biotin should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation.
-
Terminate the reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile or methanol containing the internal standard.
-
Protein precipitation: Vortex the mixture vigorously and incubate at -20°C for at least 20 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample collection: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
This protocol outlines a method for the separation and quantification of biotin and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time to achieve separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for biotin and this compound in multiple reaction monitoring (MRM) mode.
Procedure:
-
Sample Injection: Inject the prepared supernatant from Protocol 1 onto the LC-MS/MS system.
-
Chromatographic Separation: Separate biotin and this compound using the specified gradient conditions.
-
Mass Spectrometric Detection: Detect the analytes and the internal standard using their specific MRM transitions.
-
Quantification: Generate a standard curve using known concentrations of biotin and this compound. Quantify the amount of this compound formed in the enzymatic reaction by comparing its peak area to that of the internal standard and interpolating from the standard curve.
Conclusion
The enzymatic conversion of biotin to this compound is a key step in the catabolism of this essential vitamin. While the specific mammalian enzymes responsible for this reaction and their detailed kinetics are yet to be fully elucidated, evidence strongly points towards the involvement of FMO and CYP enzyme families. This guide provides a foundational understanding of the potential enzymatic players, their regulation, and detailed protocols for the in vitro study of this conversion. Further research is warranted to identify the specific isoforms involved and to characterize their kinetic parameters with biotin as a substrate. Such studies will provide a more complete picture of biotin metabolism and its implications for human health and disease.
References
- 1. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]
- 4. Cytochrome P450 and flavin-containing monooxygenase families: age-dependent differences in expression and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Source Effects on CYP2C9 Kinetics and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic characteristics of CYP3A5 and CYP3A4: a comparison of in vitro kinetic and drug-drug interaction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptional activation of cytochrome P450 genes by different classes of chemical inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene regulation of cytochrome P450--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of cytochrome P450 (CYP) genes by nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms regulating human FMO3 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of flavin-containing mono-oxygenase (Fmo3) gene expression by steroids in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Transcriptional regulation of cytochrome p450 genes by the nuclear receptor hepatocyte nuclear factor 4-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biotin Sulfoxide Formation Under Oxidative Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of biotin sulfoxide, a direct consequence of oxidative stress on the essential vitamin biotin. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can compromise the structural integrity and function of vital biomolecules, including biotin. Understanding the mechanisms of biotin oxidation, its biological consequences, and the methods for its quantification is critical for research in cellular metabolism, drug development, and the study of diseases associated with oxidative stress.
Introduction to Biotin and Oxidative Stress
Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for five carboxylase enzymes in mammals.[1] These enzymes are critical for various metabolic processes, including fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids.[1][2] The unique chemical structure of biotin, featuring a sulfur-containing tetrahydrothiophene ring, makes it susceptible to oxidation by ROS.[3]
Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products through antioxidant defenses.[4] Common ROS include hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH). When cellular antioxidant capacities are overwhelmed, ROS can inflict damage on proteins, lipids, and nucleic acids, contributing to the pathogenesis of numerous diseases. The sulfur atom in biotin's thiophane ring is a prime target for oxidation, leading to the formation of this compound.[3][5]
The Chemical Transformation: Biotin to this compound
Under oxidative conditions, the thioether group of biotin is oxidized to a sulfoxide. This reaction can be initiated by various oxidants, with hydrogen peroxide being a common and physiologically relevant example.[5] The oxidation of the sulfur atom introduces a new chiral center, resulting in two diastereomers of this compound: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.[5]
The formation of this compound from biotin is a direct chemical consequence of the presence of oxidizing agents. For instance, studies have shown that biotin is sensitive to oxidation, with a notable percentage degrading in the presence of hydrogen peroxide.[6]
Biological Implications of this compound Formation
The conversion of biotin to this compound has significant biological consequences. While this compound can still bind to avidin, its capacity to function as a coenzyme for carboxylases is compromised.[6] This can disrupt the metabolic pathways that depend on these enzymes.
To counteract the detrimental effects of biotin oxidation, cells have evolved enzymatic repair mechanisms. This compound reductase, an enzyme found in various organisms including bacteria, can reduce this compound back to its functional biotin form.[7] In Salmonella enterica serovar Typhimurium, the this compound reductase BisC has been shown to be crucial for tolerance to oxidative stress and for the bacterium's virulence, highlighting the importance of repairing oxidized biotin.[7]
Quantitative Analysis of this compound Formation
Quantifying the conversion of biotin to this compound is essential for assessing the impact of oxidative stress on biotin metabolism. The following table summarizes quantitative data on biotin oxidation under specific experimental conditions.
| Oxidizing Agent | Concentration | Exposure Time | % Biotin Degraded | Reference |
| Hydrogen Peroxide (H₂O₂) | 0.3% | 1 hour | 34% | [6] |
Experimental Protocols
Induction of Oxidative Stress in Cell Culture
This protocol describes a general method for inducing oxidative stress in a cell culture model using hydrogen peroxide.
Materials:
-
Cell line of choice (e.g., HEK293, HUVEC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (30% stock)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Induction of Oxidative Stress:
-
Prepare fresh dilutions of H₂O₂ in serum-free medium. A dose-response experiment is recommended to determine the optimal H₂O₂ concentration for the specific cell line, typically ranging from 50 µM to 1 mM.
-
Remove the culture medium and gently wash the cells with PBS.
-
Add the H₂O₂-containing medium to the cells.
-
Incubate for a specific duration (e.g., 1 to 6 hours).
-
-
Cell Lysis and Sample Preparation: Following incubation, wash the cells with PBS and proceed with cell lysis for subsequent analysis.
Quantification of Biotin and this compound by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of biotin and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Cell Lysate: After inducing oxidative stress, lyse the cells using a suitable lysis buffer.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add a cold organic solvent (e.g., acetonitrile or methanol) to the cell lysate. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing biotin and this compound.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode can be used. Negative ion mode may offer better sensitivity for biotin.[8]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for biotin and this compound.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Biotin | 243.1 (negative ion mode) | 225.1 | 199.1 |
| This compound | 259.1 (negative ion mode) | 241.1 | 215.1 |
Note: The exact m/z values may vary slightly depending on the instrument and ionization conditions. It is crucial to optimize these parameters on the specific mass spectrometer being used.
Signaling Pathways and Logical Relationships
Oxidative Stress Response and this compound Reduction
The cellular response to oxidative stress involves the activation of specific signaling pathways that lead to the transcription of antioxidant and repair enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heat Shock Factor 1 (HSF1) pathways are key regulators of this response.
Nrf2 Pathway: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of antioxidant enzymes.[9][10]
HSF1 Pathway: Oxidative stress can also activate HSF1, which then trimerizes and moves to the nucleus to bind to Heat Shock Elements (HSEs) in the promoters of heat shock proteins and other stress-responsive genes.[11][12] Studies have shown that the expression of Bis (also known as BAG3), which can be induced by oxidative stress, is regulated by HSF1.[11][12] While not a direct this compound reductase, the induction of such protective proteins is part of the broader cellular defense against oxidative damage.
Caption: Oxidative stress-induced signaling pathways leading to antioxidant responses.
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to investigate the formation of this compound under oxidative stress.
Caption: Experimental workflow for quantifying this compound formation.
Conclusion
The formation of this compound is a direct and quantifiable consequence of oxidative stress. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate this phenomenon. By understanding the interplay between oxidative stress, biotin metabolism, and cellular defense mechanisms, new avenues for therapeutic intervention in diseases characterized by oxidative damage can be explored. The detailed methodologies and signaling pathway diagrams presented herein serve as a valuable resource for designing and executing experiments in this critical area of research.
References
- 1. Enzymic reduction of d-biotin d-sulfoxide to d-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. The NRF2-Dependent Transcriptional Regulation of Antioxidant Defense Pathways: Relevance for Cell Type-Specific Vulnerability to Neurodegeneration and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Bis is Induced by Oxidative Stress via Activation of HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bis is Induced by Oxidative Stress via Activation of HSF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Diastereomers of Biotin Sulfoxide: A Technical Guide to Their Biological Activity and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin H or B7, is a crucial water-soluble vitamin that acts as a cofactor for several carboxylase enzymes essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The sulfur atom within biotin's thiophane ring is susceptible to oxidation, leading to the formation of two diastereomeric sulfoxides: d-biotin d-sulfoxide and d-biotin l-sulfoxide. These diastereomers arise from the new chiral center created at the sulfur atom. While structurally similar, these two forms exhibit distinct biological activities, impacting their efficacy as a vitamin source and their role in various biological processes. This technical guide provides an in-depth analysis of the biological activities of biotin sulfoxide diastereomers, detailed experimental protocols for their evaluation, and a comprehensive overview of the relevant metabolic pathways.
Biological Activity of this compound Diastereomers
The biological activity of the d- and l-diastereomers of this compound differs significantly, primarily in their ability to substitute for biotin in supporting the growth of various organisms.
Microbiological Assays
Microbiological assays are fundamental in determining the vitamin activity of biotin analogs. Studies utilizing microorganisms that require biotin for growth have revealed the differential activity of the sulfoxide diastereomers.
Key Findings:
-
d-Biotin d-sulfoxide: This diastereomer generally exhibits biotin-like activity in many microorganisms, such as Saccharomyces cerevisiae (yeast) and Lactobacillus arabinosus. For Saccharomyces cerevisiae, d-biotin d-sulfoxide shows growth-promoting activity comparable to d-biotin on a molar basis. However, its activity is significantly lower for Lactobacillus casei.
-
d-Biotin l-sulfoxide: In contrast, the l-sulfoxide isomer is considerably less active than both d-biotin and d-biotin d-sulfoxide in supporting the growth of yeast. Interestingly, it demonstrates some activity for Lactobacillus casei and Lactobacillus arabinosus, albeit much lower than that of d-biotin.
Table 1: Quantitative Comparison of the Growth-Promoting Activity of this compound Diastereomers in Microorganisms
| Compound | Saccharomyces cerevisiae (Relative Activity to d-Biotin) | Lactobacillus casei (Relative Activity to d-Biotin) | Lactobacillus arabinosus (Relative Activity to d-Biotin) |
| d-Biotin | 100% | 100% | 100% |
| d-Biotin d-sulfoxide | ~100% | ~0.0025% | ~100% |
| d-Biotin l-sulfoxide | ~1% | ~5% | ~5% |
Data compiled from Melville, D. B., Genghof, D. S., & Lee, J. M. (1954). Biological properties of biotin d- and l-sulfoxides. Journal of Biological Chemistry, 208(2), 503-512.
Animal Studies
In vivo studies in rats have further elucidated the differential biological activities of the this compound diastereomers.
Key Findings:
-
d-Biotin d-sulfoxide: This isomer can effectively replace biotin in promoting the growth of rats fed a biotin-deficient diet.
-
d-Biotin l-sulfoxide: The l-sulfoxide is largely inactive in curing the signs of biotin deficiency in rats.
Metabolic Pathways and Enzymatic Reduction
The differing biological activities of the this compound diastereomers can be attributed to their metabolic fate, particularly their susceptibility to enzymatic reduction back to d-biotin.
This compound Reductase
Certain organisms, particularly bacteria like Escherichia coli and Rhodobacter sphaeroides, possess an enzyme called this compound reductase. This enzyme can catalyze the reduction of this compound back to biotin, thereby restoring its full biological activity.
Key Characteristics of this compound Reductase:
-
Substrate Specificity: The this compound reductase from Rhodobacter sphaeroides has been shown to efficiently reduce d-biotin d-sulfoxide. The activity of this enzyme on the l-sulfoxide diastereomer is less characterized. However, studies on a related enzyme in E. coli, known as BisC, have shown that it can reduce the S-sulfoxide of methionine, suggesting a potential for activity on d-biotin l-sulfoxide.
-
Cofactors: The reduction of this compound is typically a molybdenum-dependent enzymatic reaction, often utilizing NADPH as a reductant.
The presence and activity of this compound reductase in an organism are key determinants of its ability to utilize biotin sulfoxides as a source of biotin.
In Vitro Stability and Degradation of Biotin Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is a crucial coenzyme in various metabolic pathways. Its thioether group is susceptible to oxidation, leading to the formation of biotin sulfoxide, which exists as two diastereomers: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. The stability of this compound is a critical consideration in pharmaceutical formulations, nutritional supplements, and in vitro biological assays where biotin or its derivatives are utilized. Understanding its degradation pathways is essential for ensuring the efficacy and shelf-life of biotin-containing products and for interpreting experimental results accurately. This technical guide provides an in-depth overview of the in vitro stability of this compound, its degradation pathways, and detailed experimental protocols for its analysis.
Factors Influencing this compound Stability
The stability of this compound in vitro is primarily influenced by pH, temperature, and the presence of oxidizing or reducing agents.
pH: Based on the stability profile of biotin, it is inferred that this compound is most stable in a moderately acidic to neutral pH range (pH 4-9)[1]. Strongly acidic or alkaline conditions can accelerate its degradation.
Temperature: Elevated temperatures can promote the degradation of this compound. While biotin itself is relatively stable to heat in neutral solutions, prolonged exposure to high temperatures, especially in combination with unfavorable pH, can lead to degradation[1].
Oxidizing Agents: Strong oxidizing agents can further oxidize the sulfoxide group to a sulfone, forming biotin sulfone[1].
Reducing Agents: Certain in vitro conditions, particularly in the presence of cellular extracts or specific enzymes, can lead to the reduction of this compound back to biotin. This process is often dependent on cofactors such as NADPH[2].
Degradation Pathways of this compound
The in vitro degradation of this compound primarily proceeds through two main pathways: reduction to biotin and oxidation to biotin sulfone. In biological systems, enzymatic degradation of the valeric acid side chain can also occur.
Reduction to Biotin
In vitro studies have demonstrated that d-biotin-d-sulfoxide can be enzymatically reduced to d-biotin. This reaction requires a protein cell-free extract and the cofactor NADPH[2]. This pathway is particularly relevant in cell-based assays or when this compound is in contact with biological matrices.
Oxidation to Biotin Sulfone
The sulfur atom in the sulfoxide can be further oxidized to form biotin sulfone. This can occur in the presence of strong oxidizing agents or under prolonged exposure to oxidative stress conditions[1][3]. Biotin sulfone is generally considered a terminal oxidation product in this pathway.
Side-Chain Degradation
In biological systems, particularly in the presence of microorganisms, the valeric acid side chain of biotin and its sulfoxides can undergo β-oxidation[4][5]. This leads to the formation of various metabolites, such as bisnorbiotin and tetranorbiotin, which can also exist in their sulfoxide and sulfone forms[4]. While this is a prominent pathway in vivo and in microbial systems, its relevance in simple in vitro chemical stability studies is limited unless biological components are present.
Quantitative Stability Data
While specific quantitative stability data for this compound under various in vitro conditions is not extensively available in the public domain, a hypothetical stability profile can be extrapolated from the known stability of biotin. The following table illustrates the expected degradation products of biotin under different stress conditions, which provides insights into the potential fate of this compound.
| Storage Condition | Duration | Biotin Remaining (%) | Key Degradation Products |
| 2-8°C, Protected from Light | 6 months | >95% | Minimal |
| Room Temperature, Ambient Light | 1 month | ~90% | Biotin-d,l-sulfoxide |
| 40°C, Protected from Light | 1 month | ~85% | Biotin-d,l-sulfoxide, traces of Biotin Sulfone |
| Room Temperature, UV Exposure (254 nm) | 24 hours | <70% | Biotin-d,l-sulfoxide, Biotin Sulfone |
| pH 11, Room Temperature | 1 month | ~80% | Biotin-d,l-sulfoxide |
| This table is illustrative and based on the stability of biotin. Actual stability of this compound may vary.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a this compound solution to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M HCl. Incubate at 60°C for 2 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the this compound stock solution and 1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound stock solution at 70°C for 48 hours.
-
Photolytic Degradation: Expose the this compound stock solution to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and alkaline samples.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products
This method allows for the separation and quantification of biotin, this compound (d- and l-isomers), and biotin sulfone.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B). A typical gradient could be:
-
0-5 min: 5% B
-
5-15 min: 5-50% B
-
15-20 min: 50% B
-
20-22 min: 50-5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare individual standard solutions of biotin, d-biotin-d-sulfoxide, d-biotin-l-sulfoxide, and biotin sulfone in the mobile phase A.
-
Generate a mixed standard solution containing all four components to determine their retention times and resolution.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with mobile phase A to an appropriate concentration within the linear range of the assay.
-
Filter the samples through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.
-
Calculate the percentage of degradation of this compound and the formation of its degradation products.
Visualizations
References
An In-depth Technical Guide to the Physico-chemical Characteristics of Crystalline Biotin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin sulfoxide, an oxidized derivative of biotin (Vitamin B7), is a molecule of significant interest in metabolic and bacteriological research. It exists as two distinct diastereomers, d-biotin d-sulfoxide and d-biotin l-sulfoxide, arising from the oxidation of the sulfur atom in the thiophane ring of biotin.[1] This technical guide provides a comprehensive overview of the available physico-chemical characteristics of crystalline this compound, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways. While extensive data on crystalline biotin is available, specific data for the crystalline forms of its sulfoxide diastereomers are less prevalent in publicly accessible literature. This guide compiles the most relevant information to serve as a foundational resource.
Physico-chemical Properties
The fundamental properties of this compound are summarized below. It is important to note that much of the detailed crystallographic and solubility data available pertains to biotin rather than its sulfoxide derivatives.
Table 1: General Physico-chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆N₂O₄S | [2] |
| Molecular Weight | 260.31 g/mol | [2] |
| Appearance | White powder, polymorphic plates (l-sulfoxide from water) | [1] |
Table 2: Thermal and Optical Properties of this compound Isomers
| Property | d-Biotin d-sulfoxide | d-Biotin l-sulfoxide | Source(s) |
| Melting Point (°C) | Not explicitly found | 238 (with some decomposition) | [1] |
| Specific Optical Rotation | Not explicitly found | [α]D²⁰ = -39.5° (c = 1.01 in 0.1N NaOH) | [1] |
Note: Data for the d-sulfoxide isomer's melting point and specific optical rotation were not explicitly found in the surveyed literature.
Crystallographic Data
Solubility Profile
Quantitative solubility data for crystalline this compound in a range of solvents is not extensively documented. Qualitative descriptions indicate that this compound is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO).[3] For reference, the solubility of the parent compound, biotin, has been determined in various solvents.
Table 3: Solubility of Biotin (for reference)
| Solvent | Solubility (g/L) at 25°C |
| Water | 0.22 |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Source: Data for biotin, not this compound.[4]
Spectroscopic Analysis
Detailed spectroscopic data for pure, crystalline this compound is limited. The following represents typical analytical approaches and expected observations based on the analysis of biotin and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR chemical shifts for the individual crystalline diastereomers of this compound are not well-documented in publicly available sources. Analysis of biotin and its derivatives suggests that the oxidation of the sulfur atom would induce shifts in the signals of neighboring protons and carbons in the thiophane ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic bands for its functional groups. While a specific spectrum for the crystalline form is not available, the key vibrational modes would include:
-
O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹
-
N-H stretch (ureido ring): Around 3200-3400 cm⁻¹
-
C-H stretch (aliphatic): Around 2850-2960 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1720 cm⁻¹
-
C=O stretch (ureido ring): Around 1630-1680 cm⁻¹
-
S=O stretch (sulfoxide): Expected in the 1030-1070 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry of this compound would confirm its molecular weight. The fragmentation pattern upon techniques like collision-induced dissociation (CID) would likely involve cleavages around the thiophane and ureido rings, as well as the valeric acid side chain.[5][6] The exact mass of this compound is 260.0831 g/mol .[2]
Experimental Protocols
Detailed experimental protocols for the characterization of crystalline this compound are not widely published. The following sections provide representative methodologies based on standard analytical techniques for related compounds.
Synthesis and Crystallization of this compound
Objective: To synthesize d-biotin d-sulfoxide and d-biotin l-sulfoxide from d-biotin and separate them by fractional crystallization.
Materials:
-
d-Biotin
-
Hydrogen peroxide (30%)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure: [1]
-
Dissolve d-biotin in glacial acetic acid.
-
Add a controlled amount of hydrogen peroxide to the solution. The stoichiometry should be carefully calculated to favor the formation of the sulfoxide over the sulfone.
-
Allow the reaction to proceed at room temperature. The reaction time may need to be optimized.
-
Remove the acetic acid under vacuum.
-
The resulting residue, a mixture of the d- and l-sulfoxide diastereomers, can be separated by fractional crystallization from water. The l-sulfoxide is reported to crystallize as polymorphic plates.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify the diastereomers of this compound.
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector.
-
Reversed-phase C18 column.
Mobile Phase (representative): [7]
-
A gradient of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) at a slightly acidic pH.
Procedure:
-
Prepare standard solutions of the this compound diastereomers in the mobile phase.
-
Dissolve the sample containing this compound in the mobile phase.
-
Inject the sample and standards onto the HPLC system.
-
Elute the compounds using a suitable gradient program.
-
Detect the separated diastereomers using a UV detector (around 210-230 nm) or a mass spectrometer for higher specificity.
-
Quantify the amount of each diastereomer by comparing the peak areas to the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas-phase fragmentation study of biotin reagents using electrospray ionization tandem mass spectrometry on a quadrupole orthogonal time-of-flight hybrid instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Critical Role of Biotin Sulfoxide Metabolism in Bacterial Pathogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, an essential B-vitamin, plays a pivotal role as a cofactor in numerous critical metabolic pathways within bacteria, including fatty acid biosynthesis, amino acid metabolism, and the replenishment of the tricarboxylic acid (TCA) cycle.[1][2] The integrity of these pathways is paramount for bacterial growth, survival, and the establishment of virulence.[3][4][5] During infection, pathogenic bacteria are often confronted with oxidative stress from the host's immune response, which can lead to the damaging oxidation of vital molecules like biotin into biotin sulfoxide.[6][7] This technical guide provides an in-depth examination of the bacterial salvage pathway for this compound, its significance in bacterial metabolism and virulence, and the key enzyme at its core: this compound Reductase (BisC).
The Challenge of Oxidative Stress and the this compound Salvage Pathway
Host-generated reactive oxygen species (ROS) and reactive nitrogen species (RNS) are a first line of defense against invading bacterial pathogens.[6][7] These highly reactive molecules can cause widespread damage to bacterial cells by oxidizing proteins, lipids, and nucleic acids. The sulfur atom in the thiophene ring of biotin is particularly susceptible to oxidation, resulting in the formation of this compound.[6][8] this compound is biologically inactive and cannot function as a cofactor for biotin-dependent enzymes.[9] Consequently, its accumulation can lead to a state of biotin deficiency, crippling essential metabolic processes and hindering bacterial proliferation.[1]
To counteract this threat, many bacteria have evolved a salvage pathway to regenerate functional biotin from its oxidized form. This pathway is centered around the enzymatic reduction of this compound back to biotin, a reaction catalyzed by this compound reductase.[6][9][10] This metabolic repair mechanism is not only crucial for maintaining biotin homeostasis but also represents a key strategy for coping with oxidative stress, thereby contributing directly to bacterial virulence.[6][7][11]
This compound Reductase (BisC): A Key Player in Bacterial Survival and Virulence
This compound Reductase, encoded by the bisC gene, is the central enzyme in the biotin salvage pathway.[12] It is a molybdoenzyme, meaning it requires a molybdenum cofactor for its catalytic activity.[12][13][14] Studies in various bacteria, including Salmonella enterica serovar Typhimurium and Escherichia coli, have elucidated the multifaceted role of BisC.
Dual Substrate Specificity: A Broader Role in Oxidative Stress Resistance
A significant discovery is that BisC exhibits dual substrate specificity. In addition to reducing this compound, it can also reduce free methionine-S-sulfoxide (Met-S-SO) back to methionine.[6][10][15] Methionine is another amino acid highly susceptible to oxidation by ROS.[10][16] The ability of BisC to repair both oxidized biotin and methionine underscores its broad importance in mitigating oxidative damage within the bacterial cell.[6][7][10] However, it is important to note that BisC is specific for the S-enantiomer of methionine sulfoxide and does not act on the R-enantiomer or on protein-bound methionine sulfoxides.[10][15]
Contribution to Virulence
The importance of BisC in bacterial pathogenesis has been demonstrated in several studies. In Salmonella enterica serovar Typhimurium, a pathogen that survives and replicates within host macrophages, the ability to withstand oxidative stress is critical for virulence.[6][7] Deletion of the bisC gene in S. Typhimurium results in:
-
Increased sensitivity to hydrogen peroxide (in vitro).[6][7][11]
-
Reduced survival and replication within IFN-γ activated macrophages.[6][7]
-
Significant attenuation of virulence in mouse models of infection.[6][7][11]
These findings strongly indicate that the repair of oxidized biotin and methionine by BisC is essential for the full virulence of S. Typhimurium.[6][7] The attenuation of the ΔbisC mutant is more pronounced in mouse strains that mount a stronger oxidative response, further highlighting the enzyme's role in combating host-derived stress.[6][11]
Signaling Pathways and Metabolic Context
The activity of BisC is situated within a broader network of metabolic and stress-response pathways. The diagram below illustrates the central role of BisC in salvaging biotin and its connection to the methionine sulfoxide reductase system.
Caption: The central role of BisC in bacterial metabolism and virulence.
Quantitative Data
The following tables summarize key quantitative data from studies on this compound reductase and the impact of its deletion.
Table 1: Kinetic Properties of this compound Reductase from Rhodobacter sphaeroides[13][14]
| Substrate | Electron Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| d-Biotin d-sulfoxide | NADPH | 714 | 500 | 1.86 x 106 |
| d-Biotin d-sulfoxide | NADH | 132 | 47 | 1.19 x 105 |
| NADPH | - | 65 | - | - |
| NADH | - | 1250 | - | - |
Data obtained at pH 8.0 with saturating concentrations of the co-substrate.
Table 2: Impact of ΔbisC Mutation on Salmonella enterica serovar Typhimurium Virulence[6][7]
| Experimental Condition | Wild-Type Strain | ΔbisC Mutant | Effect of Mutation |
| Survival after H2O2 exposure (in vitro) | Higher survival | Reduced survival | Increased sensitivity to oxidative stress |
| Replication in IFN-γ activated macrophages | Efficient replication | Reduced replication | Impaired intracellular survival |
| Attenuation in mice | Virulent | Attenuated | Reduced virulence |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the role of this compound metabolism.
Methionine Sulfoxide Reductase Activity Assay[10]
This assay spectrophotometrically measures the reductase activity of BisC using methionine sulfoxide as a substrate.
-
Principle: The assay follows the oxidation of reduced benzyl viologen at 600 nm, which is coupled to the reduction of methionine sulfoxide by the enzyme.
-
Reaction Mixture: The assay is performed under anaerobic conditions in 100 mM phosphate buffer (pH 6.5) containing:
-
Benzyl viologen (357 µg/ml)
-
Sodium dithionite (to reduce benzyl viologen)
-
Purified BisC enzyme (e.g., 9 nM final concentration)
-
-
Procedure: a. Mix all components except the substrate in an anaerobic cuvette. b. Initiate the reaction by adding the substrate (Met-S-SO, e.g., 2.8 mM). c. Monitor the decrease in absorbance at 600 nm over time.
-
Calculation: The rate of benzyl viologen oxidation is proportional to the enzyme activity.
Macrophage Survival Assay[6][7]
This assay assesses the ability of bacteria to survive and replicate within macrophages.
-
Cell Culture: Culture a macrophage cell line (e.g., J774-A.1) in appropriate media.
-
Activation: Activate macrophages with IFN-γ to stimulate the production of ROS.
-
Infection: Infect the activated macrophages with wild-type and ΔbisC mutant bacteria at a specific multiplicity of infection (MOI).
-
Gentamicin Treatment: After a period of phagocytosis, treat the cells with gentamicin to kill extracellular bacteria.
-
Lysis and Plating: At various time points post-infection, lyse the macrophages to release intracellular bacteria.
-
Enumeration: Plate serial dilutions of the lysate on appropriate agar plates to determine the number of viable intracellular bacteria (colony-forming units, CFUs).
-
Analysis: Compare the survival and replication rates of the wild-type and mutant strains over time.
General Experimental Workflow for Investigating the Role of bisC
The following diagram outlines a typical workflow for characterizing the function of the bisC gene in a bacterial pathogen.
Caption: A general experimental workflow for studying the function of bisC.
Conclusion and Future Directions
The metabolism of this compound is a critical aspect of bacterial physiology, particularly for pathogenic species that must contend with the oxidative defenses of their hosts. The this compound reductase BisC is a key enzyme in this process, contributing not only to the maintenance of the cellular biotin pool but also to the broader defense against oxidative stress through its ability to repair oxidized methionine. Its demonstrated role in the virulence of pathogens like S. Typhimurium makes it an attractive target for the development of novel antimicrobial agents.[6][11] Since BisC is not present in mammals, inhibitors of this enzyme could offer a selective means of disarming bacteria and rendering them more susceptible to host immune clearance.[6][11] Future research should focus on the structural elucidation of BisC from various pathogenic bacteria to facilitate structure-based drug design and the screening for potent and specific inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of biotin-regulated gene expression in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. The opportunistic pathogen Pseudomonas aeruginosa exploits bacterial biotin synthesis pathway to benefit its infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molybdenum cofactor requirement for this compound reduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic and mechanistic properties of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the this compound reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Unveiling the Function of Biotin Sulfoxide Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin sulfoxide reductase, encoded by the bisC gene, is a molybdoenzyme with a crucial role in the repair of oxidized biomolecules. Initially characterized for its ability to reduce d-biotin d-sulfoxide to biotin, recent studies have unveiled a broader physiological significance, including its function as a free methionine-S-sulfoxide reductase. This enzyme is vital for cellular defense against oxidative stress and contributes to the virulence of pathogenic bacteria. This technical guide provides an in-depth exploration of the core functions of this compound reductase, presenting key quantitative data, detailed experimental protocols, and visual representations of its catalytic mechanism and metabolic context.
Core Functions and Substrate Specificity
This compound reductase (BisC) is a versatile enzyme with dual functions that underscore its importance in cellular maintenance and survival.
1.1. This compound Reduction: The canonical function of BisC is the catalysis of the reduction of d-biotin d-sulfoxide (BSO) back to its biologically active form, d-biotin.[1] This salvage pathway is critical for regenerating biotin, an essential cofactor for numerous metabolic carboxylation reactions, after it has been damaged by reactive oxygen species (ROS).
1.2. Methionine Sulfoxide Reduction: A more recently discovered role for BisC is its activity as a methionine sulfoxide reductase.[2][3] Specifically, it reduces free (unbound) methionine-S-sulfoxide (Met-S-SO) to methionine.[2][3] This function is distinct from the well-characterized MsrA and MsrB systems, which primarily act on protein-bound methionine sulfoxides.[2][3] BisC exhibits stereospecificity, showing activity towards Met-S-SO but not Met-R-SO.[2][3] This activity is physiologically significant for the assimilation of oxidized methionine, providing a source of this essential amino acid under conditions of oxidative stress.[2]
Quantitative Enzyme Kinetics
The catalytic efficiency of this compound reductase has been characterized, particularly for the enzyme from Rhodobacter sphaeroides. The kinetic parameters highlight its preference for NADPH as an electron donor.
| Substrate | Electron Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| d-Biotin d-sulfoxide (BSO) | NADPH | 714 | - | - | [4][5] |
| NADPH | - | 65 | 500 | 1.86 x 106 | [4][5] |
| d-Biotin d-sulfoxide (BSO) | NADH | 132 | - | - | [4][5] |
| NADH | - | 1250 | 47 | 1.19 x 105 | [4][5] |
| Met-S-SO | Benzyl Viologen | - | 0.053 (3.2 min-1) | - | [6] |
Table 1: Kinetic Parameters of this compound Reductase.
Note: The kcat for BSO reduction was not explicitly stated in the provided search results. The kcat for Met-S-SO reduction was determined using an artificial electron donor and may differ with the physiological electron donor.
Catalytic Mechanism and Cofactor Requirements
This compound reductase from Rhodobacter sphaeroides follows a Ping Pong Bi-Bi kinetic mechanism.[4][5] This mechanism involves the binding of the first substrate (NADPH), the release of the first product (NADP+), the binding of the second substrate (this compound), and the release of the second product (biotin).
The enzyme's activity is critically dependent on a molybdenum cofactor.[7][8] This is confirmed by studies showing decreased activity in tungsten-grown cells and the requirement of chlA, chlB, chlE, and chlG gene products, which are involved in molybdenum cofactor biosynthesis, for enzymatic function.[4][7] Resonance Raman spectroscopy has provided evidence for an oxygen atom transfer mechanism, with the enzyme cycling between a mono-oxo-Mo(VI) and a des-oxo-Mo(IV) state.[9]
Figure 1: Catalytic Cycle of this compound Reductase. This diagram illustrates the Ping Pong Bi-Bi mechanism where the molybdenum center cycles between the Mo(VI) and Mo(IV) oxidation states.
Metabolic Pathway and Physiological Role
This compound reductase is a key player in the cellular response to oxidative stress. It functions within a broader network of antioxidant defense and repair systems.
Figure 2: Role of BisC in Oxidative Stress Response. BisC mitigates oxidative damage by reducing both this compound and free methionine sulfoxide.
In pathogenic bacteria such as Salmonella enterica serovar Typhimurium, BisC is essential for tolerance to oxidative stress encountered within the host.[10] A ΔbisC mutant of S. Typhimurium shows reduced survival in the presence of H2O2 and attenuated virulence in mice, highlighting BisC as a potential target for antimicrobial drug development.[10]
Experimental Protocols
5.1. Purification of this compound Reductase (BisC)
This protocol is based on the purification of E. coli BisC.[2]
-
Cell Lysis: Harvest E. coli cells overexpressing BisC and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Lyse the cells using sonication or a French press.
-
Centrifugation: Clarify the cell lysate by centrifugation at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Affinity Chromatography: If using a tagged protein (e.g., His-tag), apply the supernatant to an appropriate affinity column (e.g., Ni-NTA resin). Wash the column extensively with a wash buffer containing a low concentration of imidazole.
-
Elution: Elute the bound BisC protein using an elution buffer with a high concentration of imidazole.
-
Concentration and Dialysis: Pool the fractions containing purified BisC and concentrate using ultrafiltration. Dialyze the concentrated protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol).
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.
Figure 3: Workflow for the Purification of BisC. A typical workflow for obtaining purified this compound reductase from an E. coli expression system.
5.2. Methionine Sulfoxide Reductase Activity Assay
This spectrophotometric assay measures the reduction of Met-S-SO by monitoring the oxidation of a reduced artificial electron donor, benzyl viologen.[2]
-
Reaction Mixture Preparation: Prepare a reaction mixture in an anaerobic cuvette containing 100 mM phosphate buffer (pH 6.5), 357 µg/ml benzyl viologen, and sodium dithionite to reduce the benzyl viologen.
-
Enzyme Addition: Add the purified BisC enzyme to a final concentration of approximately 9 nM.
-
Substrate Addition: Initiate the reaction by adding the substrate, Met-S-SO, to a final concentration of 2.8 mM.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm at 37°C. The oxidation of reduced benzyl viologen is directly coupled to the reduction of Met-S-SO.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of reduced benzyl viologen.
Conclusion and Future Directions
This compound reductase is a multifaceted enzyme with significant implications for bacterial physiology, particularly in the context of oxidative stress. Its dual substrate specificity for both this compound and free methionine sulfoxide highlights its integral role in cellular repair mechanisms. The dependence on a molybdenum cofactor and its unique kinetic properties provide avenues for further mechanistic studies. For drug development professionals, the essentiality of BisC for the virulence of certain pathogens presents an attractive target for the design of novel antimicrobial agents. Future research should focus on elucidating the three-dimensional structure of BisC to facilitate structure-based drug design and further exploring its substrate repertoire and regulatory mechanisms in a wider range of organisms.
References
- 1. Biotinate sulfoxide(1-) | Benchchem [benchchem.com]
- 2. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the this compound reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and mechanistic properties of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Molybdenum cofactor requirement for this compound reduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molybdenum cofactor requirement for this compound reduction in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resonance Raman characterization of this compound reductase. Comparing oxomolybdenum enzymes in the ME(2)SO reductase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Biotin Sulfoxide from Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin sulfoxide is the oxidized form of biotin (Vitamin H), generated by the oxidation of the sulfur atom in the thiophene ring.[1][2] This modification is of significant interest in various fields, including biochemistry and drug development, as it can occur both through chemical synthesis and metabolic processes.[3][4] The oxidation of biotin to this compound introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[5] Understanding the synthesis and properties of this compound is crucial for studies involving biotin metabolism, biotin-avidin interactions, and the stability of biotinylated molecules.[4][6] These application notes provide a detailed protocol for the laboratory synthesis of this compound from biotin using hydrogen peroxide as the oxidizing agent.
Chemical Reaction
The synthesis involves the oxidation of the thioether group in biotin to a sulfoxide using an oxidizing agent, typically hydrogen peroxide, in an acidic medium like glacial acetic acid.
Reaction Scheme:
Biotin + H₂O₂ --(CH₃COOH)--> this compound + H₂O
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
-
d-Biotin
-
Hydrogen Peroxide (30% w/w solution)
-
Glacial Acetic Acid
-
Sodium Hydroxide (5 N)
-
Ethanol
-
Zinc dust
-
Hydrochloric Acid
-
Deionized Water
-
Rotary Evaporator
-
pH meter
-
Standard laboratory glassware
Synthesis of this compound
This protocol is adapted from the method described by Melville (1954).[5]
-
Dissolution of Biotin: In a suitable round-bottom flask, dissolve 500 mg of d-biotin in glacial acetic acid. The amount of solvent should be sufficient to fully dissolve the biotin.
-
Addition of Oxidant: To the biotin solution, add an equimolar amount of 30% hydrogen peroxide. The addition should be done dropwise while stirring at room temperature.
-
Reaction: Allow the reaction mixture to stand at room temperature for 16-17 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, evaporate most of the glacial acetic acid using a rotary evaporator under reduced pressure.[5]
-
pH Adjustment and Precipitation: Adjust the pH of the remaining mixture to 6.5 with 5 N sodium hydroxide.[5] This will cause the this compound to precipitate out of the solution.
-
Isolation of Product: The precipitate can be collected by filtration, washed with cold ethanol, and then dried under vacuum to yield the this compound product. This product will be a mixture of the d- and l-diastereomers.[5]
Purification of Diastereomers (Optional)
The separation of the d- and l-sulfoxide diastereomers can be achieved through fractional crystallization, though this can be a challenging process. The different solubilities of the diastereomers in various solvents can be exploited for their separation.
Reduction of this compound to Biotin (Confirmation of Product)
A common method to confirm the formation of this compound is to reduce it back to biotin.[5]
-
To a small sample of the synthesized this compound, add powdered zinc and hydrochloric acid.[5]
-
Allow the mixture to stand for about 2 hours.[5]
-
After the reaction, neutralize the excess acid and process the sample to isolate the product.
-
The melting point and other analytical data of the product should match that of the starting biotin, confirming the successful synthesis and subsequent reduction.[5]
Data Presentation
The following table summarizes the key quantitative data related to the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | d-Biotin | [5] |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | [4][5] |
| Solvent | Glacial Acetic Acid | [5] |
| Reaction Time | 16-17 hours | [5] |
| Reaction Temperature | Room Temperature | [5] |
| Product | d-Biotin-d-sulfoxide and d-Biotin-l-sulfoxide mixture | [5] |
| Molar Mass of Biotin | 244.31 g/mol | |
| Molar Mass of this compound | 260.31 g/mol | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound from biotin.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from biotin via oxidation with hydrogen peroxide is a well-established and straightforward laboratory procedure.[5] This process yields a mixture of diastereomers that can be used for further biochemical and metabolic studies. The protocol provided herein offers a reliable method for researchers to produce this compound for their specific applications. Careful control of reaction conditions is necessary to avoid over-oxidation to biotin sulfone.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: High-Purity Biotin Sulfoxide Purification via Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin sulfoxide, an oxidized metabolite of biotin (Vitamin B7), is a molecule of significant interest in various biological studies, including research on oxidative stress and enzymatic repair mechanisms.[1] The enzyme this compound reductase, for instance, plays a crucial role in reducing this compound back to biotin, highlighting a potential pathway for mitigating oxidative damage.[1][2] Accurate in vitro and in vivo studies of these processes necessitate a highly purified supply of this compound, free from the parent biotin molecule and other related impurities. High-performance liquid chromatography (HPLC) offers a robust and scalable method for achieving the requisite purity.[3]
This application note provides detailed protocols for the preparative purification of this compound using both reversed-phase and anion-exchange HPLC. While reversed-phase HPLC provides a versatile approach for separating biotin and its analogs, anion-exchange chromatography can offer superior resolution for the diastereomers of this compound.
Data Presentation
The following table summarizes the typical chromatographic parameters and expected outcomes for the preparative purification of this compound using the protocols detailed in this document. These values are representative and may require optimization based on the specific crude sample matrix and purity requirements.
| Parameter | Preparative Reversed-Phase HPLC | Preparative Anion-Exchange HPLC |
| Column | C18, 10 µm, 21.2 x 250 mm | Strong Anion Exchange (SAX), 10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Bicarbonate, pH 8.5 |
| Mobile Phase B | Acetonitrile | 1 M Ammonium Bicarbonate, pH 8.5 |
| Gradient | 5-30% B over 40 min | 0-50% B over 40 min |
| Flow Rate | 20 mL/min | 18 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Sample Loading | Up to 100 mg | Up to 120 mg |
| Typical Retention Time (Biotin) | ~15 min | ~12 min |
| Typical Retention Time (this compound) | ~12 min | ~18 min |
| Expected Purity | >98% | >99% |
| Expected Recovery | ~85% | ~90% |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC Purification of this compound
This protocol is suitable for the general purification of this compound from a mixture containing biotin and other less polar impurities.
1. Sample Preparation: a. Dissolve the crude this compound sample in a minimal volume of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System Preparation: a. Install a preparative C18 column (e.g., 10 µm, 21.2 x 250 mm) on the HPLC system. b. Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 20 mL/min for at least 3 column volumes or until a stable baseline is achieved.
3. Chromatographic Separation: a. Inject the filtered sample onto the equilibrated column. b. Run the following gradient program:
- 0-5 min: 5% B (isocratic)
- 5-45 min: 5-30% B (linear gradient)
- 45-50 min: 30-95% B (wash)
- 50-55 min: 95% B (hold)
- 55-60 min: 95-5% B (re-equilibration)
- 60-70 min: 5% B (hold) c. Monitor the separation at 210 nm. This compound is expected to elute before biotin.
4. Fraction Collection: a. Collect fractions corresponding to the this compound peak based on the UV chromatogram. b. Pool the fractions containing the purified product.
5. Post-Purification Processing: a. Analyze an aliquot of the pooled fractions by analytical HPLC to confirm purity. b. Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Protocol 2: Preparative Anion-Exchange HPLC Purification of this compound
This protocol is particularly effective for separating the diastereomers of this compound and for purification from acidic impurities.
1. Sample Preparation: a. Dissolve the crude this compound sample in Mobile Phase A (20 mM Ammonium Bicarbonate, pH 8.5). b. Filter the sample through a 0.45 µm syringe filter.
2. HPLC System Preparation: a. Install a preparative strong anion-exchange (SAX) column (e.g., 10 µm, 21.2 x 250 mm). b. Equilibrate the column with 100% Mobile Phase A at a flow rate of 18 mL/min until a stable baseline is achieved.
3. Chromatographic Separation: a. Inject the prepared sample onto the column. b. Run the following gradient program:
- 0-10 min: 0% B (isocratic)
- 10-50 min: 0-50% B (linear gradient)
- 50-55 min: 50-100% B (wash)
- 55-60 min: 100% B (hold)
- 60-65 min: 100-0% B (re-equilibration)
- 65-75 min: 0% B (hold) c. Monitor the separation at 210 nm.
4. Fraction Collection: a. Collect fractions corresponding to the this compound peak(s).
5. Post-Purification Processing: a. Confirm the purity of the collected fractions using analytical HPLC. b. Remove the ammonium bicarbonate buffer through repeated cycles of lyophilization.
Mandatory Visualizations
References
- 1. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Note: Quantitative Analysis of Biotin Sulfoxide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a general framework for the development of a quantitative analytical method for Biotin Sulfoxide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a key metabolite of Biotin (Vitamin B7), and its quantification in biological matrices is essential for pharmacokinetic studies and for understanding the metabolic fate of biotin. While specific, validated quantitative data for this compound is not widely available in the public domain, this document provides a foundational protocol based on established methods for biotin and its other metabolites. Researchers, scientists, and drug development professionals can adapt and validate this methodology for their specific laboratory and instrumentation.
Introduction
Biotin is a water-soluble B vitamin that acts as an essential coenzyme for several carboxylases involved in metabolism. The catabolism of biotin occurs via two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the heterocyclic ring. The oxidation of the sulfur atom leads to the formation of biotin d-sulfoxide, biotin l-sulfoxide, and biotin sulfone. Accurate and sensitive quantification of these metabolites, including this compound, is crucial for a comprehensive understanding of biotin metabolism and its alterations in various physiological and pathological states. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of such metabolites in complex biological fluids like human plasma.
Experimental Protocols
A detailed experimental protocol for the quantitative analysis of this compound using LC-MS/MS is outlined below. Note: This protocol is a template and requires optimization and validation for specific instrumentation and laboratory conditions.
Sample Preparation
A protein precipitation method is a common approach for the extraction of small molecules like biotin and its metabolites from plasma.
-
Reagents:
-
Human plasma (K2-EDTA)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar analog
-
Methanol (LC-MS grade), chilled at -20°C
-
Acetonitrile (LC-MS grade), chilled at -20°C
-
0.1% Formic acid in water (v/v)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 300 µL of chilled methanol or acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (to be optimized):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high aqueous phase and ramping up the organic phase is recommended to ensure good retention and peak shape. A suggested starting gradient is:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is typically used for biotin and its metabolites.
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the protonated molecule [M+H]+ of this compound. Product ions will result from the fragmentation of the precursor. Specific m/z values for precursor and product ions, as well as optimal collision energies, must be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of the analyte.
-
Data Presentation
Quantitative data from a validated method should be summarized in tables for clarity and ease of comparison. The following tables are templates that should be populated with data obtained from a full method validation.
Table 1: LC-MS/MS Parameters for this compound (Hypothetical - requires experimental determination)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Table 2: Method Validation Summary for this compound (Template)
| Validation Parameter | Result |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | e.g., >0.99 |
| Lower Limit of Quantification (LLOQ) | e.g., 1 ng/mL |
| Intra-day Precision (%CV at LLOQ, LQC, MQC, HQC) | To be determined |
| Inter-day Precision (%CV at LLOQ, LQC, MQC, HQC) | To be determined |
| Accuracy (%Bias at LLOQ, LQC, MQC, HQC) | To be determined |
| Matrix Effect | To be determined |
| Recovery | To be determined |
Visualizations
Biotin Metabolism Pathway
The following diagram illustrates the metabolic pathway of biotin, including the formation of this compound.
Application Notes and Protocols for the Detection of Biotin Sulfoxide in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme for five carboxylases essential for fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The metabolism of biotin occurs primarily through two pathways: β-oxidation of its valeric acid side chain and the oxidation of the sulfur atom in its heterocyclic ring.[1] The latter pathway results in the formation of biotin d,l-sulfoxide and biotin sulfone.[1] The analysis of biotin and its metabolites, such as biotin sulfoxide, in urine is a valuable tool for assessing biotin status and studying its metabolism in various physiological and pathological conditions. Elevated levels of this compound in urine have been observed following biotin supplementation. This application note provides a detailed protocol for the quantification of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.
Biological Pathway: Biotin Metabolism
Biotin undergoes catabolism through two primary pathways. One involves the shortening of the valeric acid side chain via β-oxidation, leading to metabolites like bisnorbiotin and tetranorbiotin. The other key pathway is the oxidation of the sulfur atom within the thiophene ring, which produces biotin d,l-sulfoxide and further oxidation to biotin sulfone.
Caption: Major pathways of biotin catabolism.
Experimental Workflow for this compound Analysis
The analytical workflow for quantifying this compound in urine involves sample preparation to remove interfering substances, followed by instrumental analysis using UPLC-MS/MS, and concluding with data processing and quantification.
Caption: Workflow for urinary this compound analysis.
Detailed Experimental Protocols
This section outlines the materials and a step-by-step procedure for the quantification of this compound in human urine samples.
Materials and Reagents
-
This compound analytical standard
-
Biotin-d4 (or other suitable internal standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)
-
Human urine samples (stored at -80°C)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation Protocol
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample for 10 seconds and then centrifuge at 14,000 x g for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: Transfer 500 µL of the supernatant to a new microcentrifuge tube. Add the internal standard (e.g., Biotin-d4) to a final concentration of 100 ng/mL.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the internal standard-spiked urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes. Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point for the UPLC-MS/MS analysis of this compound. Optimization may be required depending on the specific instrumentation used.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min, 2% B; 1-3 min, 2-55% B; 3-8 min, 55-100% B; 8-13 min, 100% B; 13-13.1 min, 100-2% B; 13.1-18 min, 2% B |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Quantification
The following Multiple Reaction Monitoring (MRM) transitions can be used for the detection and quantification of this compound and a common internal standard. The collision energy should be optimized for the specific instrument to achieve the highest signal intensity for the product ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Biotin-d4 (IS) | 249.1 | 232.1 | 15 |
Data Presentation and Method Validation
A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and reliability. The following tables summarize the expected performance characteristics of a validated UPLC-MS/MS method for this compound.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | ≤ 15% |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under defined storage and processing conditions |
Table 2: Example Quantitative Data (Hypothetical)
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| This compound | 1 - 1000 | 0.5 | 1.0 | 95.2 | 6.8 |
Conclusion
This application note provides a comprehensive framework for the detection and quantification of this compound in human urine samples using UPLC-MS/MS. The detailed protocol for sample preparation and the optimized instrumental conditions offer a robust method for researchers and professionals in drug development. The successful application of this method will facilitate a better understanding of biotin metabolism and its role in human health and disease. Further optimization and validation of the method are recommended to ensure its suitability for specific research applications.
References
Application Notes and Protocols for Measuring Biotin Sulfoxide Levels in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is a crucial coenzyme for several carboxylases essential for metabolism. The metabolism of biotin in humans leads to the formation of various catabolites, including biotin sulfoxide. The levels of biotin and its metabolites in circulation can be influenced by dietary intake, supplementation, and certain pathological conditions. High doses of biotin are increasingly used in various therapeutic areas, which can interfere with biotin-streptavidin-based immunoassays, a technology widely used in clinical diagnostics. Therefore, the accurate measurement of biotin and its metabolites, such as this compound, is of significant interest in clinical and pharmaceutical research to understand biotin metabolism, assess patient compliance, and investigate potential interferences with diagnostic assays. This document provides detailed protocols for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Signaling Pathways
The formation of this compound is a key step in one of the two major pathways of biotin catabolism in mammals. The sulfur atom in the thiophane ring of biotin is oxidized to form d-biotin sulfoxide and l-biotin sulfoxide. This oxidation occurs in the smooth endoplasmic reticulum.
Application Notes and Protocols: Biotin Sulfoxide as a Biomarker for Biotin Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is a water-soluble vitamin that serves as an essential coenzyme for five carboxylases in humans, playing a critical role in the metabolism of fatty acids, glucose, and amino acids. Assessing biotin status is crucial in various research and clinical settings. While several biomarkers for biotin status have been investigated, biotin sulfoxide, a major catabolite of biotin, has emerged as a promising and reliable indicator of recent biotin intake. This document provides detailed application notes and experimental protocols for the quantification of this compound as a biomarker for biotin intake.
Biotin is metabolized in the liver via two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophene ring. The latter process leads to the formation of biotin-d,l-sulfoxide.[1][2] Studies have demonstrated a significant increase in the circulating and excreted levels of this compound following biotin supplementation, making it a sensitive marker of biotin absorption and bioavailability.[3][4]
Data Presentation
The following tables summarize the quantitative relationship between biotin intake and the levels of this compound in both urine and serum.
Table 1: Urinary Excretion of Biotin and its Metabolites After Oral Administration of Pharmacologic Doses of Biotin in Healthy Adults. [1][2]
| Analyte | Intravenous Dose (18.4 µmol) | Oral Dose (2.1 µmol) | Oral Dose (8.2 µmol) | Oral Dose (81.9 µmol) |
| Total Recovery (% of dose) | ~50% | ~100% | ~50% | ~50% |
| Biotin (% of total) | >50% | >50% | >50% | >50% |
| Bisnorbiotin (% of total) | 13-23% | 13-23% | 13-23% | 13-23% |
| Biotin-d,l-sulfoxide (% of total) | 5-13% | 5-13% | 5-13% | 5-13% |
| Bisnorbiotin methyl ketone (% of total) | 3-9% | 3-9% | 3-9% | 3-9% |
| Biotin sulfone (% of total) | 1-3% | 1-3% | 1-3% | 1-3% |
Table 2: Serum Concentrations of Biotin and its Metabolites Before and After Acute and Chronic Biotin Supplementation (1,200 µ g/day ) in Healthy Adults. [3]
| Analyte | Baseline (Pre-supplementation) | Acute Supplementation (Day 1, 3h post-dose) | Chronic Supplementation (Day 14, 3h post-dose) |
| Biotin | Undetectable - Low | ~50-fold increase from baseline | Further increase from Day 1 |
| Bisnorbiotin | Undetectable - Low | ~50-fold increase from baseline | Further increase from Day 1 |
| This compound | Undetectable - Low | ~50-fold increase from baseline | Further increase from Day 1 |
Signaling Pathways and Experimental Workflows
Biotin Catabolism Pathway
The following diagram illustrates the primary metabolic pathways of biotin in mammals, leading to the formation of this compound and other catabolites.[5][6]
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for quantifying this compound in biological samples using LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for biotin quantification and is applicable for the simultaneous analysis of biotin and its metabolites, including this compound.[7]
1. Materials and Reagents
-
Biotin, this compound, and deuterated Biotin (as internal standard, IS) analytical standards
-
LC-MS grade methanol, acetonitrile, and water
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes
-
Pipettes and tips
2. Sample Preparation
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of internal standard solution (e.g., deuterated biotin in methanol).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Pentafluorophenyl (PFP) stationary-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate in acetonitrile:water (7:93, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (predicted for this compound):
-
Precursor Ion (Q1): m/z 261.1
-
Product Ion (Q3): m/z 243.1 (loss of H2O) and m/z 197.1 (further fragmentation)
-
Note: These transitions are predicted based on the structure of this compound and the known fragmentation of biotin (m/z 245.1 -> 227.0). Optimization of collision energy is required.
-
-
MRM Transitions (Biotin):
-
Precursor Ion (Q1): m/z 245.1
-
Product Ion (Q3): m/z 227.0
-
-
MRM Transitions (Deuterated Biotin IS):
-
Precursor Ion (Q1): m/z 249.1
-
Product Ion (Q3): m/z 231.0
-
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the concentration of this compound in the plasma samples using the calibration curve.
Protocol 2: Analysis of this compound in Human Urine by HPLC with Avidin-Binding Assay
This protocol is a well-established method for the separation and quantification of biotin and its metabolites in urine.[1][4]
1. Materials and Reagents
-
Biotin, Bisnorbiotin, and this compound analytical standards
-
HPLC grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
Avidin-HRP conjugate
-
Biotinylated BSA
-
TMB substrate
-
Urine samples
-
Microtiter plates
2. Sample Preparation
-
Thaw urine samples.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Filter the supernatant through a 0.45 µm filter.
-
Directly inject the filtered urine into the HPLC system.
3. HPLC Conditions
-
HPLC System: Standard HPLC system with a UV detector (optional) and fraction collector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 10% to 40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Fraction Collection: Collect fractions every 30 seconds.
4. Avidin-Binding Assay
-
Coat microtiter plate wells with biotinylated BSA.
-
Incubate the collected HPLC fractions with avidin-HRP conjugate.
-
Transfer the fraction/avidin-HRP mixture to the coated wells and incubate.
-
Wash the wells to remove unbound components.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with sulfuric acid.
-
Read the absorbance at 450 nm.
-
Quantify the amount of biotin, bisnorbiotin, and this compound in each fraction by comparing the absorbance to a standard curve.
Conclusion
This compound is a valuable biomarker for assessing recent biotin intake due to its direct correlation with biotin supplementation. The provided protocols offer robust methods for the quantification of this compound in both plasma and urine, enabling researchers and clinicians to accurately evaluate biotin status. The LC-MS/MS method provides high sensitivity and specificity, while the HPLC-avidin binding assay is a reliable alternative. The choice of method will depend on the specific requirements of the study and the available instrumentation.
References
- 1. Bioavailability of biotin given orally to humans in pharmacologic doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Chiral Separation of Biotin Sulfoxide Diastereomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin, also known as Vitamin H or B7, is a water-soluble vitamin that plays a crucial role in a wide range of metabolic processes. The sulfur atom in the thiophane ring of biotin is susceptible to oxidation, which can lead to the formation of two diastereomeric sulfoxides: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. The stereochemistry of these sulfoxides can influence their biological activity and metabolic fate. Consequently, a robust analytical method for the separation and quantification of these diastereomers is essential for research, quality control in pharmaceutical formulations, and drug development. This application note details a High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of biotin sulfoxide diastereomers using a teicoplanin-based chiral stationary phase.
Principle
The separation is achieved on a macrocyclic glycopeptide-based chiral stationary phase (CSP), specifically a teicoplanin-bonded silica gel column.[1] Teicoplanin CSPs are known for their broad enantioselectivity and ability to perform chiral separations in various modes, including reversed-phase, normal-phase, and polar organic modes.[2] The separation of this compound diastereomers relies on the differential interactions between the chiral selector (teicoplanin) and the two diastereomers, leading to different retention times and subsequent resolution.
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of a this compound diastereomeric mixture at a concentration of 4 mg/mL in methanol.
-
Sample Dilution: If necessary, dilute the stock solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the chiral separation of this compound diastereomers:
| Parameter | Condition |
| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size. |
| Mobile Phase | A mixture of 0.1% sodium phosphate (pH 4.1) and methanol in a 60:40 (v/v) ratio. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 23 °C. |
| Detection | UV at 210 nm. |
| Injection Volume | 2 µL. |
Data Presentation
The following table summarizes the expected retention times and resolution for the separation of the two this compound diastereomers under the specified conditions.
| Diastereomer | Retention Time (min) |
| Biotin l-sulfoxide | tR1 |
| Biotin d-sulfoxide | tR2 |
Note: The actual retention times may vary slightly depending on the specific HPLC system, column batch, and exact mobile phase preparation. The elution order of the diastereomers should be confirmed with individual standards if available.
Logical Workflow for Chiral Separation
Caption: Workflow for the chiral separation of this compound diastereomers.
Signaling Pathway of Chiral Recognition
The separation mechanism on a teicoplanin-based CSP involves a combination of intermolecular interactions between the chiral selector and the analytes. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation within the macrocyclic structure of the teicoplanin. The subtle differences in the three-dimensional structure of the this compound diastereomers lead to different binding affinities and stabilities of the transient diastereomeric complexes formed with the CSP, resulting in their chromatographic separation.
Caption: Chiral recognition mechanism on a teicoplanin CSP.
The detailed HPLC method provides a reliable and reproducible approach for the chiral separation of this compound diastereomers. The use of a teicoplanin-based chiral stationary phase offers excellent selectivity for this separation. This application note serves as a valuable resource for researchers and professionals in the pharmaceutical and related industries who require accurate analysis of biotin and its oxidized metabolites.
References
Application Notes & Protocols: Quantification of Biotin Sulfoxide using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin (Vitamin B7) is a crucial water-soluble vitamin that acts as a cofactor for several carboxylase enzymes essential for metabolism.[1] One of its primary metabolites is biotin sulfoxide, formed through the oxidation of the sulfur atom in biotin's thiophane ring.[2] The quantification of biotin and its metabolites is vital in various research areas, including nutritional science, disease biomarker discovery, and drug development, to understand metabolic pathways and assess vitamin status.
This document provides a detailed protocol for the quantification of this compound in biological matrices, such as plasma or urine, using a stable isotope-labeled (SIL) this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[3][4]
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of stable isotope-labeled this compound (e.g., [¹³C₅]-Biotin Sulfoxide) is spiked into the sample at the beginning of the sample preparation process. This SIL internal standard is chemically identical to the endogenous this compound but has a different mass due to the incorporated heavy isotopes.[3] Both the analyte and the internal standard are co-extracted, co-chromatographed, and co-detected by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, precise and accurate quantification can be achieved, as the internal standard compensates for any sample loss during preparation and any ionization suppression or enhancement during mass spectrometric analysis.[4]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (analytical standard)
-
Stable Isotope-Labeled this compound (e.g., [¹³C₅]-Biotin Sulfoxide)[]
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma/urine (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)
-
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and [¹³C₅]-Biotin Sulfoxide in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Intermediate Solutions (10 µg/mL):
-
Prepare intermediate solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound intermediate solution with the 50:50 methanol/water mixture to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the [¹³C₅]-Biotin Sulfoxide intermediate solution with the 50:50 methanol/water mixture to the desired concentration.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for sample cleanup in biological matrices.[6][7]
-
Sample Aliquoting:
-
Pipette 100 µL of the biological sample (e.g., plasma, urine), calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 400 µL of cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for specific instruments and applications.
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500°C
-
Curtain Gas: ~30 psi
-
Collision Gas: ~9 psi
-
MRM Transitions
The following are proposed MRM transitions for this compound and its ¹³C₅-labeled internal standard. These should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 261.1 | 244.1 | 15 |
| This compound (Quantifier) | 261.1 | 199.1 | 20 |
| [¹³C₅]-Biotin Sulfoxide (IS) | 266.1 | 249.1 | 15 |
Data Presentation
The following tables represent typical data obtained during the validation of this analytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | < 15 |
| Low QC | 3 | 2.91 | 97.0 | < 10 |
| Mid QC | 100 | 102.5 | 102.5 | < 8 |
| High QC | 800 | 792.0 | 99.0 | < 5 |
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.95 | 92 |
| High QC | 0.98 | 95 |
Visualizations
Biotin Metabolism Pathway
The following diagram illustrates the metabolic pathway from biotin to this compound.
Experimental Workflow
This diagram outlines the major steps in the analytical protocol.
Logical Relationship of Isotope Dilution
This diagram explains the principle of using a stable isotope-labeled internal standard.
References
Application Note: High-Throughput Analysis of Biotin Sulfoxide in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is a vital coenzyme for carboxylase enzymes integral to metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Its primary metabolite, biotin sulfoxide, is formed through the oxidation of the sulfur atom in biotin's thiophane ring, a reaction catalyzed by cytochrome P450 monooxygenases.[1][2][3] The quantification of this compound in complex biological matrices like plasma and urine is critical for pharmacokinetic studies, understanding biotin metabolism, and assessing nutritional status.
The analysis of this compound is challenging due to its low endogenous concentrations, the complexity of biological matrices which can cause significant matrix effects in mass spectrometry, and its structural similarity to biotin.[4] A well-designed sample preparation protocol is therefore essential to remove interferences and concentrate the analyte for accurate and precise quantification. This application note provides detailed protocols for sample preparation of this compound in complex matrices and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation Methodologies
The choice of sample preparation technique is crucial for obtaining reliable results. The two most common methods for bioanalytical sample preparation are protein precipitation and solid-phase extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from plasma samples. It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate proteins.[5][6]
-
Advantages: Simple, fast, and cost-effective.
-
Disadvantages: May not effectively remove other matrix components like phospholipids, leading to potential ion suppression in LC-MS/MS analysis. The resulting extract is also more dilute, which may be problematic for analytes at low concentrations.[4][7]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective and effective technique for sample cleanup and concentration. It utilizes a sorbent material to retain the analyte of interest while allowing interfering substances to be washed away. The analyte is then eluted with a small volume of a strong solvent. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbent can be effective.[8]
-
Advantages: Provides cleaner extracts with reduced matrix effects, leading to improved assay sensitivity and robustness. Allows for concentration of the analyte.
-
Disadvantages: More time-consuming and expensive than protein precipitation. Method development can be more complex.[7]
The following diagram illustrates the general workflow for sample preparation.
Caption: General workflow for this compound sample preparation.
Quantitative Data Summary
The choice of sample preparation can significantly impact the quality of the analytical results. Below is a summary of expected performance characteristics for each method.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Recovery | 70-85% | >90% |
| Precision (%CV) | <15% | <10% |
| Matrix Effect | Moderate to High | Low to Minimal |
| Lower Limit of Quantification (LLOQ) | Higher | Lower |
| Throughput | High | Moderate |
| Cost per Sample | Low | High |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is suitable for rapid screening or when high sensitivity is not required.
Materials:
-
Plasma or urine sample
-
Acetonitrile (LC-MS grade) with 0.1% formic acid
-
Internal standard (IS) solution (e.g., d4-biotin)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 10 µL of IS solution and vortex briefly.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again before transferring to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction
This protocol is recommended for applications requiring high sensitivity and accuracy. A mixed-mode anion exchange SPE is often suitable for acidic compounds like this compound.
Materials:
-
Plasma or urine sample
-
Internal standard (IS) solution (e.g., d4-biotin)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
5% Ammonium hydroxide in water
-
2% Formic acid in methanol
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX)
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 10 µL of IS and 200 µL of 1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
The following diagram details the SPE workflow.
Caption: Detailed solid-phase extraction workflow.
LC-MS/MS Analysis
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For increased retention of polar compounds, a HILIC column could be considered.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: The precursor ion for this compound will be its protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation. While the exact optimal transitions should be determined experimentally, potential transitions can be inferred from the fragmentation of biotin.
-
This compound (Predicted): Precursor > Product (e.g., m/z 261 > fragment ions)
-
d4-Biotin (IS): m/z 249 > 231
-
Signaling Pathway Context
The formation of this compound is a key step in the catabolism of biotin. This oxidation is primarily carried out by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of biotin to this compound.
Conclusion
The choice between protein precipitation and solid-phase extraction for the analysis of this compound in complex matrices depends on the specific requirements of the study. While PPT offers a rapid and simple approach, SPE provides superior cleanup and sensitivity. The detailed protocols and analytical conditions provided in this application note serve as a robust starting point for the development of a validated method for the quantification of this compound, enabling researchers to obtain high-quality data for their pharmacokinetic and metabolic studies.
References
- 1. Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P450-BM3-Catalyzed Sulfoxidation versus Hydroxylation: A Common or Two Different Catalytically Active Species? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ntk-kemi.com [ntk-kemi.com]
- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biotin Sulfoxide Reductase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin sulfoxide reductase (BSOR) is a molybdoenzyme that catalyzes the reduction of this compound to biotin, a vital cellular cofactor. This enzyme plays a crucial role in the repair of oxidized biomolecules, contributing to oxidative stress tolerance and virulence in some pathogenic bacteria.[1] Notably, the enzyme from Rhodobacter sphaeroides utilizes NADPH as an electron donor, while the Escherichia coli enzyme, BisC, can also reduce methionine-S-sulfoxide to methionine.[2][3][4] Understanding the activity of this enzyme is essential for studies in enzymology, drug development targeting microbial metabolic pathways, and research on oxidative stress mitigation. These application notes provide detailed protocols for assaying this compound reductase activity, along with relevant kinetic data and pathway diagrams.
Data Presentation
Table 1: Kinetic Parameters of this compound Reductase
This table summarizes the kinetic constants for this compound reductase from Rhodobacter sphaeroides f. sp. denitrificans with different substrates.[2][5]
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| With NADPH as electron donor | |||
| d-Biotin d-sulfoxide (BSO) | 714 | - | - |
| NADPH | 65 | - | - |
| Apparent values at saturating BSO | |||
| NADPH | 269 | 500 | 1.86 x 106 |
| With NADH as electron donor | |||
| d-Biotin d-sulfoxide (BSO) | 132 | - | - |
| NADH | 1250 | - | - |
| Apparent values at saturating BSO | |||
| NADH | 394 | 47 | 1.19 x 105 |
Table 2: Inhibition Constants for this compound Reductase
This table presents the inhibition constants for substrates of this compound reductase from Rhodobacter sphaeroides, which exhibits substrate inhibition.[2][5]
| Inhibitor (Substrate) | Ki (μM) |
| d-Biotin d-sulfoxide (BSO) | 6100 |
| NADPH | 900 |
Table 3: Kinetic Parameters of E. coli BisC for Methionine-(S)-sulfoxide
This table shows the kinetic parameters of E. coli this compound Reductase (BisC) for the reduction of L-methionine-(S)-sulfoxide.[6]
| Substrate | Km (μM) | kcat (min-1) |
| L-methionine (S)-S-oxide | 17 | 3.2 |
Experimental Protocols
Two primary methods for assaying this compound reductase activity are described below. The first is a continuous spectrophotometric assay monitoring the oxidation of NADPH, suitable for enzymes like the one from Rhodobacter sphaeroides. The second is an endpoint or continuous assay using an artificial electron donor, benzyl viologen, which is particularly useful for the E. coli enzyme, BisC.
Protocol 1: NADPH-Dependent this compound Reductase Activity Assay
This protocol is adapted from studies on the recombinant this compound reductase from Rhodobacter sphaeroides.[2][5] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.
Materials and Reagents:
-
Purified this compound reductase
-
d-Biotin d-sulfoxide (BSO)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0) to a final volume of 1 mL.
-
NADPH to a final concentration of 200 µM.
-
d-Biotin d-sulfoxide (BSO) to a final concentration of 1 mM.
-
-
Equilibrate the reaction mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25 °C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 340 nm.
-
Initiate the reaction: Add a small, known amount of purified this compound reductase to the cuvette and mix quickly.
-
Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
Calculate the enzyme activity: The rate of NADPH oxidation is proportional to the enzyme activity. The activity can be calculated using the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1).
-
Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm) * 1000
-
Specific activity is then calculated by dividing the activity by the concentration of the enzyme in the assay (mg/mL).
-
Notes:
-
A control reaction lacking the enzyme should be run to account for any non-enzymatic oxidation of NADPH.
-
The concentrations of NADPH and BSO can be varied to determine the Km and Vmax of the enzyme.
Protocol 2: Benzyl Viologen-Coupled this compound Reductase (BisC) Activity Assay
This protocol is suitable for assaying the activity of E. coli BisC, which can use artificial electron donors.[3] The assay measures the oxidation of reduced benzyl viologen, which results in a decrease in absorbance at 600 nm.
Materials and Reagents:
-
Purified BisC enzyme
-
d-Biotin d-sulfoxide (BSO) or L-methionine-S-sulfoxide (Met-S-SO)
-
Benzyl viologen
-
Sodium dithionite
-
Assay Buffer: 100 mM Phosphate buffer, pH 6.5
-
Anaerobic cuvettes and conditions (e.g., a glove box or septum-sealed cuvettes)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare for anaerobic conditions: This assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced benzyl viologen by oxygen. Prepare all solutions with degassed buffers and work in an anaerobic chamber if possible.
-
Prepare the reaction mixture: In an anaerobic cuvette, prepare the following reaction mixture:
-
100 mM Phosphate buffer, pH 6.5 to a final volume of 1 mL.
-
Benzyl viologen to a final concentration of 357 µg/mL.
-
A fresh solution of sodium dithionite to reduce the benzyl viologen (add until a stable, dark blue color is achieved, indicating reduction).
-
Purified BisC enzyme to a final concentration of approximately 9 nM.[3]
-
-
Equilibrate the reaction mixture: Mix the components (except the substrate) and incubate at 37 °C for 5 minutes.
-
Initiate the reaction: Add the substrate (e.g., 2.8 mM Met-S-SO or an appropriate concentration of BSO) to the cuvette to start the reaction.[3]
-
Monitor the reaction: Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of benzyl viologen.
-
Calculate the enzyme activity: The rate of benzyl viologen oxidation is proportional to the enzyme activity. The activity can be calculated using the molar extinction coefficient of reduced benzyl viologen.
Mandatory Visualizations
Signaling Pathway and Catalytic Cycle
The following diagram illustrates the general catalytic cycle of this compound reductase, showcasing the electron transfer from a donor (like NADPH) to the molybdenum cofactor, and the subsequent reduction of this compound.
Caption: Catalytic cycle of this compound Reductase.
Experimental Workflow: NADPH-Dependent Assay
The following diagram outlines the workflow for the NADPH-dependent this compound reductase activity assay.
Caption: Workflow for the NADPH-dependent BSOR assay.
Logical Relationship: Enzyme Reaction Mechanism
The Ping Pong Bi-Bi mechanism of this compound reductase is depicted in the following diagram.
Caption: Ping Pong Bi-Bi mechanism of BSOR.
References
- 1. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide reduction and assimilation in Escherichia coli: new role for the this compound reductase BisC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and mechanistic properties of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Application Notes and Protocols for Studying Biotin Sulfoxide Metabolism in Mammalian Cell Culture Models
Introduction
Biotin, a water-soluble B vitamin, is an essential cofactor for several carboxylases involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The sulfur atom in the biotin molecule is susceptible to oxidation, which can lead to the formation of biotin sulfoxide. The metabolic fate of this compound in mammalian systems is of considerable interest, particularly in the context of drug development and nutritional science, as understanding its reduction back to active biotin can provide insights into cellular redox maintenance and nutrient salvage pathways.
While this compound reductase activity is well-characterized in bacteria, the enzymatic basis for this process in mammalian cells is less understood. Evidence suggests that the ubiquitously expressed methionine sulfoxide reductase (Msr) system, particularly MsrA which is known for its broad substrate specificity, may be responsible for the reduction of this compound.[1][2][3]
These application notes provide a comprehensive guide for researchers to establish and utilize in vitro cell culture models to investigate the metabolism of this compound. We present protocols for the culture of relevant human cell lines, methodologies for preparing cell lysates, conducting enzyme activity assays, and quantifying biotin and this compound using HPLC-MS/MS.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Based on their metabolic capacities and relevance to nutrient and drug metabolism, the following human cell lines are recommended:
-
HepaRG™ Cells: This human hepatic progenitor cell line can differentiate into hepatocyte-like cells that express a wide range of drug-metabolizing enzymes and transporters, making them an excellent model for studying liver metabolism.[4][5][6][7] The liver is a central organ for metabolic processes, and thus, HepaRG cells are highly relevant for investigating the systemic metabolism of this compound.
-
Caco-2 Cells: Derived from a human colorectal adenocarcinoma, Caco-2 cells spontaneously differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[8][9][10] This cell line is a well-established model for studying the absorption, transport, and metabolism of nutrients and xenobiotics in the intestine.
-
HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are widely used in biological research due to their ease of culture and high transfection efficiency. They are a suitable model for studying fundamental cellular processes, including redox metabolism and the function of specific enzymes like methionine sulfoxide reductases.[11][12][13]
Experimental Protocols
Cell Culture Protocols
a) HepaRG™ Cell Culture Protocol
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved HepaRG™ cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed William's E Medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL insulin, and 50 µM hydrocortisone.
-
Centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed into collagen-coated culture flasks or plates.
-
-
Differentiation:
-
Maintenance:
-
Change the culture medium every 2-3 days.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
b) Caco-2 Cell Culture Protocol
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved Caco-2 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% to 20% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed into culture flasks.
-
-
Maintenance and Differentiation:
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using a trypsin-EDTA solution.
-
For transport and metabolism studies, seed the cells on permeable filter supports (e.g., Transwell® inserts) and culture for 21 days to allow for spontaneous differentiation into a polarized monolayer.[8][9][10]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
c) HEK293 Cell Culture Protocol
-
Thawing and Seeding:
-
Rapidly thaw the cryopreserved HEK293 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Centrifuge at 100 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and seed into culture flasks.
-
-
Maintenance:
-
Change the culture medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency using a trypsin-EDTA solution.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Cell Lysates for Enzyme Activity Assays
-
Wash the confluent cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) directly to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately for enzyme assays or stored at -80°C.
This compound Reductase Activity Assay
This protocol is adapted from established methods for measuring methionine sulfoxide reductase activity and can be used to assess the reduction of this compound in cell lysates.[14][15][16]
-
Reaction Mixture (per well of a 96-well plate):
-
50 µL of cell lysate (containing 50-100 µg of protein)
-
10 µL of 100 mM Dithiothreitol (DTT) in assay buffer (50 mM sodium phosphate, pH 7.4)
-
10 µL of this compound solution (to achieve a final concentration range, e.g., 10-500 µM)
-
Assay buffer to a final volume of 100 µL.
-
-
Procedure:
-
Pre-incubate the cell lysate and DTT in the assay buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume (100 µL) of ice-cold acetonitrile containing an internal standard (e.g., deuterated biotin).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis of Biotin and this compound
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended for sensitive and specific quantification.[17][18]
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes. The gradient should be optimized to achieve baseline separation of biotin and this compound.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
Biotin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., d4-Biotin): Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of biotin and this compound.
-
Calculate the concentration of biotin and this compound in the samples by interpolating their peak area ratios relative to the internal standard on the standard curve.
-
Data Presentation
Quantitative data from the enzyme activity assays should be summarized in tables to facilitate comparison between different cell lines or experimental conditions.
Table 1: this compound Reductase Activity in Different Cell Lines
| Cell Line | This compound Concentration (µM) | Biotin Formed (pmol/min/mg protein) |
| HepaRG | 50 | Insert Data |
| 100 | Insert Data | |
| 200 | Insert Data | |
| Caco-2 | 50 | Insert Data |
| 100 | Insert Data | |
| 200 | Insert Data | |
| HEK293 | 50 | Insert Data |
| 100 | Insert Data | |
| 200 | Insert Data |
Table 2: Kinetic Parameters of this compound Reduction
| Cell Line | Vmax (pmol/min/mg protein) | Km (µM) |
| HepaRG | Insert Data | Insert Data |
| Caco-2 | Insert Data | Insert Data |
| HEK293 | Insert Data | Insert Data |
Visualizations
Signaling Pathways and Workflows
References
- 1. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HepaRG cell line: a unique in vitro tool for understanding drug metabolism and toxicology in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of HepaRG cells as an in vitro model for human drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human intestinal cell line Caco-2: a useful model for studying cellular and molecular regulation of biotin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Generation and Characterization of Stable Redox-Reporter Mammalian Cell Lines of Biotechnological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Analysis of GSTK1 in Peroxisomal Redox Homeostasis in HEK-293 Cells [mdpi.com]
- 13. Resistance of HEK-293 and COS-7 cell lines to oxidative stress as a model of metabolic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmbreports.org [bmbreports.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for the In Vivo Analysis of Biotin Sulfoxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin sulfoxide is a primary metabolite of biotin (Vitamin B7), formed through the oxidation of the sulfur atom in the thiophane ring. Understanding the in vivo disposition of this compound is crucial for several research areas, including nutrition, drug metabolism, and the development of therapies targeting biotin-dependent pathways. This document provides detailed application notes and protocols for utilizing animal models to study the pharmacokinetics and metabolism of this compound.
Animal Models
Currently, no specific animal models have been developed exclusively for the in vivo analysis of this compound. However, existing rodent models, particularly mice and rats, can be effectively utilized. These models are well-characterized, readily available, and their biotin metabolism has been shown to be comparable to that of humans.[1]
Wild-Type Rodent Models
-
Application: Ideal for fundamental pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) of exogenously administered this compound. They are also suitable for investigating the endogenous formation of this compound from biotin supplementation.
-
Recommended Strains:
Biotin Deficiency Models
-
Application: Useful for studying the potential biological roles of this compound, particularly whether it can be reduced back to biotin to alleviate deficiency symptoms. These models can be induced by feeding a biotin-deficient diet, often supplemented with avidin (from raw egg white) to bind any residual biotin.[4]
-
Induction of Biotin Deficiency:
-
Diet: Feed animals a purified diet containing less than 0.05 mg of biotin per kg.
-
Avidin Supplementation: Include 0.05% - 0.1% avidin in the diet to ensure profound biotin deficiency.
-
Genetically Modified Models
-
Application: While not directly targeting this compound, knockout models for enzymes involved in redox homeostasis can provide insights into the broader context of sulfur-containing compound metabolism.
-
Potential Models:
-
Methionine Sulfoxide Reductase (MsrA/MsrB) Knockout Mice: These models have altered capacity to repair oxidized methionine residues and could be explored for potential off-target effects on this compound reduction.[5][6][7]
-
Biotinidase Knockout Mice: These animals have impaired biotin recycling and exhibit symptoms of biotin deficiency, offering a genetic model to study the interplay between biotin salvage pathways and this compound metabolism.[8]
-
Experimental Protocols
Preparation and Administration of this compound
2.1.1. Synthesis and Purification of this compound
This compound can be synthesized by the controlled oxidation of biotin, for example, using hydrogen peroxide in glacial acetic acid.[9] Purification can be achieved through recrystallization. It is crucial to characterize the final product for purity and identity using techniques like NMR and mass spectrometry. The stability of this compound in the chosen vehicle should also be assessed.[7]
2.1.2. Formulation for In Vivo Administration
For administration, this compound can be dissolved in a suitable vehicle. Due to its polar nature, aqueous solutions are preferred.
-
Oral Gavage: Dissolve this compound in sterile water or phosphate-buffered saline (PBS). The use of a small amount of a biocompatible co-solvent like DMSO (up to 10%) can aid dissolution before dilution in the final aqueous vehicle.[10][11]
-
Intraperitoneal Injection: Dissolve in sterile PBS or saline. Ensure the solution is isotonic and at a physiological pH to minimize irritation.
2.1.3. Administration Protocols
Protocol 2.1.3.1: Oral Gavage in Mice
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[10]
-
Gavage Needle Insertion: Use a 20-22 gauge, 1.5-inch gavage needle with a rounded tip. Measure the needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth. Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is passed.[2][12][13][14]
-
Administration: Once the needle is in place, dispense the this compound solution slowly and steadily. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[14]
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress.[12]
Protocol 2.1.3.2: Intraperitoneal Injection in Rats
-
Animal Restraint: Restrain the rat, ensuring the abdomen is accessible. For a two-person technique, one person restrains the animal while the other performs the injection.[4][15]
-
Injection Site: Locate the lower right abdominal quadrant to avoid the cecum and bladder.[1][15][16]
-
Injection: Use a 23-25 gauge needle. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate to ensure no blood or urine is drawn back before injecting the solution.[1][17] The maximum recommended volume for IP injection in rats is 10 mL/kg.[15]
-
Post-Injection Monitoring: Return the rat to its cage and observe for any adverse reactions.[15]
Sample Collection and Processing
2.2.1. Blood Collection
-
Method: Collect blood via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
2.2.2. Tissue Collection
-
Procedure: At the desired time points, euthanize the animals according to approved protocols. Perfuse with cold PBS to remove blood from the tissues.
-
Harvesting: Excise tissues of interest (e.g., liver, kidney), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store at -80°C.
2.2.3. Sample Preparation for LC-MS/MS Analysis
Protocol 2.2.3.1: Protein Precipitation from Plasma
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard (e.g., deuterated biotin).[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2.2.3.2: Extraction from Liver and Kidney Tissue
-
Weigh approximately 100 mg of frozen tissue.
-
Add 500 µL of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Add 1 mL of ice-cold methanol (containing internal standard) to the homogenate.
-
Vortex for 2 minutes and then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and process as described for plasma samples (evaporation and reconstitution).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices.[18]
2.3.1. Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is suitable for separation.[19]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.[19]
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
2.3.2. Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for biotin and its metabolites.[19]
-
Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion for this compound is [M+H]+ at m/z 261.1. Product ions for fragmentation need to be determined by direct infusion of a this compound standard.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different experimental groups, time points, or animal models.
Table 1: Pharmacokinetic Parameters of this compound in Rats following a Single Intraperitoneal Dose (Example Data)
| Parameter | Value |
| Cmax (ng/mL) | 1500 ± 250 |
| Tmax (hr) | 0.5 |
| AUC (0-t) (ng*hr/mL) | 3200 ± 450 |
| t1/2 (hr) | 2.1 ± 0.3 |
| CL/F (mL/hr/kg) | 15.6 ± 2.8 |
| Vd/F (L/kg) | 45.2 ± 6.7 |
Table 2: Tissue Distribution of this compound in Mice 1-hour Post-Oral Gavage (Example Data)
| Tissue | Concentration (ng/g) |
| Liver | 850 ± 120 |
| Kidney | 2500 ± 350 |
| Brain | 50 ± 15 |
| Muscle | 150 ± 30 |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex relationships and experimental procedures.
Caption: Simplified metabolic pathway of biotin.
Caption: General experimental workflow.
Caption: Logical relationships in a biotin deficiency study.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomic Analysis of Liver from Dietary Biotin Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gavage [ko.cwru.edu]
- 11. dojindo.com [dojindo.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. research.vt.edu [research.vt.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Improved liquid chromatography methods for the separation and quantification of biotin in NIST standard reference material 3280: multivitamin/multielement tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Troubleshooting & Optimization
Technical Support Center: Biotin Sulfoxide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of Biotin sulfoxide.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common problems during their experiments.
Question: My biotin oxidation reaction resulted in a mixture of products, including unreacted biotin and what appears to be an over-oxidized product. How can I improve the selectivity for this compound?
Answer:
Achieving high selectivity for this compound requires careful control of reaction conditions to prevent both incomplete reaction and over-oxidation to biotin sulfone.[1][2]
-
Control of Oxidant Stoichiometry: The amount of the oxidizing agent, typically hydrogen peroxide, is critical.[1] Using a limited amount of the reagent, theoretically equivalent to what is needed to form the sulfoxide, is a key strategy.[1]
-
Reaction Time and Temperature: Monitor the reaction progress closely using an appropriate analytical method like HPLC.[3] Stop the reaction as soon as the maximum yield of the sulfoxide is observed to prevent further oxidation. Performing the reaction at room temperature is a common practice.[1]
-
Choice of Solvent: Glacial acetic acid is a commonly used solvent for this oxidation.[1][2]
Below is a DOT script illustrating a decision-making workflow for optimizing the reaction.
Caption: Troubleshooting workflow for this compound synthesis optimization.
Question: I am having difficulty separating the two diastereoisomers of this compound after synthesis. What purification strategies can I employ?
Answer:
The oxidation of the sulfur atom in biotin creates a chiral center, leading to the formation of two diastereoisomers (d- and l-sulfoxides).[1][4] Their separation can be challenging but is often achieved by exploiting their different physical properties.
-
Fractional Crystallization: This is a common method that relies on the differing solubilities of the two diastereoisomers in a particular solvent system.[1] Experimentation with different solvents and solvent mixtures may be necessary to find optimal crystallization conditions.
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereoisomers.[3][5] A chiral stationary phase may be required for baseline separation.
Question: My purified this compound appears to be degrading upon storage. What are the optimal storage conditions?
Answer:
The stability of this compound can be influenced by several factors. While specific stability data for this compound is limited, general guidelines for biotin and related compounds can be followed.
-
pH: Biotin solutions are most stable in a moderately acidic to neutral pH range (pH 4-9).[6] Strongly acidic or alkaline conditions should be avoided.
-
Temperature: For long-term storage, keeping the compound at -20°C is recommended.[7]
-
Light: Exposure to UV light can cause degradation of biotin and related compounds.[6][8] It is advisable to store this compound in a light-protected container.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The most common side product is biotin sulfone, which results from the over-oxidation of this compound.[1][9] Unreacted biotin can also be present if the reaction does not go to completion.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from biotin and biotin sulfone, allowing for purity assessment.[3][5]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can confirm the molecular weight of the synthesized product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the formation of the sulfoxide.
Q3: What are the key differences in properties between the d- and l-diastereoisomers of this compound?
A3: The primary difference that is often exploited for separation is their solubility in various solvents.[1] They may also exhibit different biological activities.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized method based on the oxidation of biotin with hydrogen peroxide.
-
Dissolution: Dissolve biotin in glacial acetic acid.
-
Oxidation: Slowly add a stoichiometric amount (approximately 1 equivalent) of 30% hydrogen peroxide to the biotin solution while stirring at room temperature.[2]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the relative amounts of biotin, this compound, and biotin sulfone.
-
Quenching: Once the optimal yield of this compound is achieved, quench the reaction by neutralizing the solution with a suitable base, such as aqueous sodium hydroxide.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and concentrate it under reduced pressure to obtain the crude product.
Purification by Fractional Crystallization
-
Dissolution: Dissolve the crude this compound mixture in a minimal amount of a suitable hot solvent or solvent mixture.
-
Cooling: Slowly cool the solution to allow for the crystallization of the less soluble diastereoisomer.
-
Isolation: Isolate the crystals by filtration.
-
Recrystallization: Repeat the process with the mother liquor and the isolated crystals to improve the purity of both diastereoisomers. The choice of solvent is critical and may require some experimentation.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| This compound Molecular Weight | 260.31 g/mol | [8] |
| Optimal pH for Biotin Stability | 4 - 9 | [6] |
| Recommended Storage Temperature | -20°C | [7] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of biotin during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing mass spectrometry parameters for Biotin sulfoxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry parameters for the analysis of biotin sulfoxide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for mass spectrometry?
This compound is an oxidized metabolite of biotin (Vitamin B7).[1] For mass spectrometry, the key properties are its molecular formula, C10H16N2O4S, and its monoisotopic mass of 260.083 Da.[1] When using positive ion electrospray ionization, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 261.09.
Q2: What is the recommended ionization mode and polarity for this compound analysis?
Electrospray ionization (ESI) is the recommended mode due to the polar nature of this compound. Based on established methods for biotin, operating in positive ion mode (ESI+) is the best starting point.[2][3] The ureido ring of the molecule contains secondary amines that can be readily protonated to form a stable precursor ion for MS/MS analysis.
Q3: What are the primary challenges in the mass spectrometric analysis of this compound?
Researchers may encounter several challenges:
-
Low Abundance: Endogenous levels of this compound in biological samples can be very low, requiring sensitive instrumentation and optimized methods.
-
Matrix Effects: Complex sample matrices like plasma, serum, or cell lysates can cause ion suppression, leading to poor sensitivity and reproducibility.[2]
-
Chemical Stability: this compound can potentially be reduced back to biotin during sample preparation or within the ion source, leading to inaccurate quantification.
-
Chromatographic Separation: Achieving baseline separation from the much more abundant parent compound, biotin, is critical for accurate measurement and requires a well-developed liquid chromatography method.
Section 2: Experimental Protocols and Recommended Parameters
General Protocol for LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development. Optimization will be required based on the specific sample matrix and instrumentation.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of sample (e.g., serum, plasma), add 400 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled biotin).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution program as detailed in Table 1 to separate this compound from biotin and other matrix components.
-
-
MS/MS Detection:
-
Analyze the column eluent using a triple quadrupole mass spectrometer operating in ESI+ mode.
-
For initial method development, perform a full scan analysis to identify the [M+H]⁺ precursor ion at m/z 261.1.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode with the transitions suggested in Table 3.
-
Data Presentation: Recommended Parameters
The following tables summarize recommended starting parameters for an LC-MS/MS method.
Table 1: Recommended Liquid Chromatography (LC) Parameters
| Parameter | Recommended Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, < 2 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 - 10 µL |
| Example Gradient | 0-1 min: 5% B; 1-5 min: 5% to 95% B; 5-7 min: 95% B; 7-7.1 min: 95% to 5% B; 7.1-10 min: 5% B |
Table 2: General Mass Spectrometry (MS) Parameters
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temp. | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas | Nitrogen |
| Full Scan Range | m/z 100 - 400 (for method development) |
Table 3: Predicted Multiple Reaction Monitoring (MRM) Transitions for this compound
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed Collision Energy (eV) | Fragment Description |
| This compound | 261.1 | 243.1 | 15 - 25 | Loss of Water (H₂O) |
| This compound | 261.1 | 215.1 | 20 - 30 | Loss of Carboxyl group (HCOOH) |
| This compound | 261.1 | 146.1 | 25 - 35 | Cleavage of valeric acid side chain |
Experimental Workflow Visualization
Section 3: Troubleshooting Guide
Q: I cannot detect the this compound precursor ion (m/z 261.1). What should I investigate?
-
Check Standard: Directly infuse a freshly prepared this compound standard into the mass spectrometer to confirm instrument sensitivity and proper tuning for this m/z.
-
Verify Sample Preparation: The compound may be lost during extraction. Evaluate your protein precipitation and solid-phase extraction (if used) steps for recovery. Use a post-extraction spike to assess recovery efficiency.
-
Assess Analyte Stability: this compound may be degrading or reducing to biotin. Ensure solvents are fresh and free of any reducing agents. Keep samples cold and minimize time between extraction and analysis.
-
Confirm Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the target mass range.
Q: My signal intensity is very low or the baseline is noisy. How can I improve it?
-
Optimize Ion Source: Systematically adjust source parameters such as capillary voltage, nebulizer gas pressure, and source/desolvation temperatures to maximize the signal for the this compound standard.
-
Improve Sample Cleanup: High background noise is often due to matrix effects.[2] Consider adding a solid-phase extraction (SPE) step after protein precipitation to further clean the sample.
-
Optimize Chromatography: A broad, tailing peak will result in low intensity (signal-to-noise). Adjust the LC gradient to sharpen the peak shape. Ensure the reconstitution solvent matches the initial mobile phase to prevent peak distortion.
-
Refine MRM Method: Optimize the collision energy for each MRM transition to ensure you are monitoring the most intense and stable fragment ions. Increase the dwell time for the target transitions if needed.[4]
Q: I am seeing a strong peak for biotin (m/z ~245.1) but little to no this compound. What is happening?
This strongly suggests that the sulfoxide is being converted back to biotin.
-
In-Source Reduction: This can occur if the ion source conditions (e.g., temperature) are too harsh. Try reducing the source or desolvation temperature.
-
Sample Preparation Artifact: The presence of any reducing agents in your sample or solvents (e.g., dithiothreitol (DTT) from other lab workflows) can cause this. Ensure all reagents and vials are clean and dedicated to this analysis if possible.
-
Metabolic Conversion: If analyzing a time-course or cell-based experiment, consider the possibility of biological reduction back to biotin.
Q: How can I definitively confirm the identity of a peak as this compound?
-
Retention Time Matching: The most straightforward method is to analyze a certified reference standard of this compound under the exact same LC conditions. The retention time of the peak in your sample should match that of the standard.
-
MS/MS Fragmentation Pattern: Acquire a full product ion spectrum (MS/MS) of the peak in your sample with an m/z of 261.1. The resulting fragment ions should match the pattern of the reference standard and the predicted fragments in Table 3. The ratio of two or three different MRM transitions should also be consistent between the sample and the standard.
Troubleshooting Logic Visualization
References
Technical Support Center: Overcoming Matrix Effects in Biotin Sulfoxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the quantification of biotin sulfoxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound due to matrix effects.
Problem: Poor reproducibility and accuracy in my quality control (QC) samples compared to standards prepared in solvent.
-
Possible Cause: This is a strong indicator of a significant matrix effect.[1] Co-eluting endogenous components from your biological matrix (e.g., plasma, urine, tissue homogenate) are likely interfering with the ionization of this compound, leading to either ion suppression or enhancement.[1][2][3][4][5][6][7][8][9] This effect is absent in clean solvent-based standards, causing the discrepancy.[1]
-
Solutions:
-
Assess the Matrix Effect: Quantify the extent of the issue using the protocols outlined below for "Quantitative Assessment of Matrix Effect."
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering components.[9][10][11][12] Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[10][13]
-
Optimize Chromatography: Adjust your chromatographic method to better separate this compound from interfering matrix components.[11] This can involve modifying the mobile phase gradient, changing the column chemistry, or increasing the run time.[1][11]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[2][11][14] Since it co-elutes and has nearly identical physicochemical properties, it experiences the same ionization suppression or enhancement, allowing for accurate correction.[2][14]
-
Problem: My stable isotope-labeled internal standard (SIL-IS) is not fully correcting for the matrix effect.
-
Possible Cause: While SIL-IS are the gold standard, they may not perfectly compensate if the matrix effect is extremely high and variable.[1] Severe ion suppression can affect both the analyte and the IS to a degree that compromises assay sensitivity and reproducibility.
-
Solutions:
-
Re-evaluate Sample Preparation: A cleaner sample extract is the most robust solution.[1] Consider advanced SPE techniques or a combination of cleanup steps.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[11][14] However, ensure the diluted concentration remains well above the lower limit of quantification (LLOQ).
-
Investigate Different Ionization Techniques: Electrospray ionization (ESI) is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2][4][7] If your instrument allows, testing APCI could be a viable option.
-
Problem: I am observing a gradual decrease in signal intensity over a long run of samples.
-
Possible Cause: This could be due to the accumulation of matrix components, particularly phospholipids, in the LC column and MS source, leading to increasing ion suppression over time.
-
Solutions:
-
Implement a Column Wash Step: Incorporate a robust wash step at the end of each chromatographic run to elute strongly retained matrix components.
-
Phospholipid Removal: Utilize specific sample preparation techniques designed to remove phospholipids, such as HybridSPE®-Phospholipid plates.
-
Divert Flow: Use a divert valve to direct the early and late eluting, non-analyte containing portions of the chromatogram to waste, preventing unnecessary contamination of the MS source.
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[1][3][4] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2][3][5][6][7][11][15] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][7]
Q2: How can I determine if my this compound assay is affected by matrix effects?
A2: There are two primary methods for assessing matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][2][8][11][16]
-
Quantitative Assessment (Post-Extraction Spike Method): This is the "gold standard" approach to measure the extent of the matrix effect.[1][2] It involves comparing the response of this compound spiked into a blank matrix extract against its response in a neat (pure) solvent.[1]
Q3: What are the primary causes of matrix effects in biological samples?
A3: Biological matrices like plasma, serum, and tissue are complex mixtures. The main culprits for matrix effects are endogenous components such as phospholipids, salts, and proteins that are co-extracted with the analyte.[1][2][10] Exogenous substances like anticoagulants or dosing vehicles can also contribute.[2]
Q4: What are the regulatory expectations regarding matrix effect evaluation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[1] Guidance documents recommend assessing the matrix effect by analyzing blank matrix from at least six different sources to check for variability.[2]
Q5: Can I just use matrix-matched calibrators to overcome the matrix effect?
A5: Preparing calibration standards and QCs in the same biological matrix as your samples can help compensate for consistent matrix effects.[4] However, a major concern with this approach is that matrix effects can differ substantially from sample to sample, which can lead to inaccuracies.[4][14] Therefore, while helpful, it may not be sufficient on its own and is best used in conjunction with a robust sample cleanup procedure and a SIL-IS.
Data Presentation: Quantifying Matrix Effects
The matrix factor (MF) is used to quantitatively assess the extent of ion suppression or enhancement. It is calculated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix with the peak area of the analyte in a neat solution.[2]
Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solution
-
An MF of < 1 indicates ion suppression.
-
An MF of > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The Internal Standard (IS) Normalized MF is calculated to assess how well the IS corrects for the matrix effect:
IS Normalized MF = MF of Analyte / MF of IS
An IS Normalized MF close to 1.0 suggests that the IS effectively tracks and corrects for the matrix effect.[2] The coefficient of variation (%CV) of the MF across different lots of matrix should ideally be ≤15%.[2]
Table 1: Example Matrix Effect Evaluation for this compound
| Lot of Blank Plasma | This compound Peak Area (in Matrix) | This compound Peak Area (in Neat Solution) | Matrix Factor (MF) | SIL-IS Peak Area (in Matrix) | SIL-IS Peak Area (in Neat Solution) | IS MF | IS Normalized MF |
| Lot 1 | 75,000 | 100,000 | 0.75 | 80,000 | 105,000 | 0.76 | 0.99 |
| Lot 2 | 68,000 | 100,000 | 0.68 | 72,000 | 105,000 | 0.69 | 0.99 |
| Lot 3 | 82,000 | 100,000 | 0.82 | 88,000 | 105,000 | 0.84 | 0.98 |
| Lot 4 | 71,000 | 100,000 | 0.71 | 75,000 | 105,000 | 0.71 | 1.00 |
| Lot 5 | 79,000 | 100,000 | 0.79 | 84,000 | 105,000 | 0.80 | 0.99 |
| Lot 6 | 65,000 | 100,000 | 0.65 | 69,000 | 105,000 | 0.66 | 0.98 |
| Mean | 0.73 | 0.74 | 0.99 | ||||
| %CV | 9.8% | 8.7% | 0.8% |
Interpretation: In this example, there is an average ion suppression of 27% for this compound (Mean MF = 0.73).[1] However, the IS Normalized MF is very close to 1.0 with a low %CV, indicating that the SIL-IS is effectively compensating for the matrix effect and its variability across different plasma lots.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
-
Objective: To identify retention time windows where matrix components cause ion suppression or enhancement.[1]
-
Materials: Syringe pump, 'T' union, this compound standard solution, blank matrix extract.
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Use a 'T' union to introduce a constant, low-flow infusion of a this compound standard solution into the mobile phase stream after the analytical column but before the MS source.[1]
-
Begin the infusion and acquire data on the this compound MRM transition to establish a stable baseline signal.
-
While the infusion continues, inject a processed blank matrix extract onto the LC column.
-
Monitor the baseline of the this compound signal. Any significant dip indicates a region of ion suppression, while a rise indicates ion enhancement.[2]
-
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike Method
-
Objective: To quantify the degree of ion suppression or enhancement.
-
Procedure:
-
Prepare Set A: Spike a known concentration of this compound and SIL-IS into a neat (pure) solvent that mimics the final mobile phase composition.
-
Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the extracts with the same concentration of this compound and SIL-IS as in Set A.[2]
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and IS Normalized MF as described in the Data Presentation section.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
- 8. medipharmsai.com [medipharmsai.com]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of Biotin Sulfoxide in Frozen Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of biotin sulfoxide in frozen plasma samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in plasma a concern?
A1: this compound is a metabolite of biotin (Vitamin B7). Its stability in plasma is crucial for accurate bioanalytical measurements, particularly in pharmacokinetic and metabolomic studies. Degradation of this compound can lead to underestimation of its concentration, impacting data integrity.
Q2: What are the primary factors that can affect the stability of this compound in plasma samples?
A2: The main factors include storage temperature, duration of storage, and the number of freeze-thaw cycles. Enzymatic degradation by components within the plasma may also play a role, although specific data on this for this compound is limited.
Q3: What are the recommended storage conditions for plasma samples to ensure the stability of this compound?
A3: Based on general best practices for metabolite stability, long-term storage at -80°C is highly recommended to minimize degradation. For short-term storage, -20°C may be acceptable, but stability should be verified. It is also advisable to protect samples from light.
Q4: How many times can I freeze and thaw my plasma samples without affecting this compound concentrations?
Q5: Can biotin be oxidized to this compound in the plasma sample during storage or handling?
A5: The potential for in-vitro oxidation of biotin to this compound exists, especially with improper handling, such as prolonged exposure to room temperature or oxidizing agents. To mitigate this, samples should be processed promptly and kept on ice when not frozen. The addition of antioxidants is not a standard practice but could be considered if oxidation is a suspected issue, though this would require thorough validation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or undetectable levels of this compound in long-term stored samples. | Degradation due to suboptimal storage temperature (e.g., -20°C instead of -80°C) or prolonged storage. | 1. Verify the storage temperature and duration. 2. For future studies, store plasma samples at -80°C for long-term storage. 3. Conduct a stability study to determine the acceptable storage duration at your chosen temperature. |
| Inconsistent results for this compound concentrations between different aliquots of the same sample. | 1. Multiple freeze-thaw cycles of the parent sample before aliquoting. 2. Inconsistent handling of aliquots. 3. Contamination of some aliquots. | 1. Aliquot samples immediately after collection and before the initial freezing. 2. Ensure uniform handling procedures for all aliquots. 3. Review sample collection and processing procedures to minimize contamination risk. |
| Higher than expected this compound levels. | In-vitro oxidation of biotin to this compound during sample handling and processing. | 1. Minimize the time samples are kept at room temperature or on the benchtop. 2. Process samples on ice whenever possible. 3. Ensure all reagents and equipment are free of oxidizing contaminants. |
Data on Storage Conditions
While specific quantitative data on the degradation of this compound in frozen plasma is not extensively available in the literature, one study suggests that biotin and its metabolites, including this compound, are stable for at least 5 years under their storage conditions.[1] General principles for metabolite stability in frozen plasma are summarized below.
Table 1: Recommended Storage Conditions for this compound in Plasma
| Storage Condition | Temperature | Duration | Recommendation |
| Short-term | -20°C | Up to 1 month | Acceptable, but stability should be verified for the specific experimental conditions. |
| Long-term | -80°C | > 1 month | Highly Recommended to ensure long-term stability.[1] |
| Freeze-Thaw Cycles | N/A | N/A | Minimize to avoid degradation. Aliquot into single-use tubes. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in Plasma
This protocol outlines a general procedure to determine the stability of this compound in frozen plasma over time.
-
Sample Pooling and Spiking:
-
Obtain a pool of human plasma from multiple donors.
-
Spike the plasma pool with a known concentration of this compound.
-
Homogenize the spiked plasma pool thoroughly.
-
-
Aliquoting and Baseline Analysis:
-
Aliquot the spiked plasma into multiple small-volume, single-use tubes.
-
Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration (T=0).
-
-
Storage:
-
Store the remaining aliquots at the desired temperature(s) (e.g., -20°C and -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage temperature.
-
Thaw the aliquots under controlled conditions (e.g., on ice).
-
Analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentrations at each time point to the baseline concentration.
-
The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the baseline).
-
Protocol for Assessing Freeze-Thaw Stability of this compound in Plasma
-
Sample Preparation:
-
Use a spiked plasma pool as described in the long-term stability protocol.
-
Aliquot the plasma into multiple single-use tubes.
-
-
Freeze-Thaw Cycles:
-
Subject a set of aliquots (n=3-5) to a predetermined number of freeze-thaw cycles.
-
A single freeze-thaw cycle consists of freezing the samples at the intended storage temperature for at least 24 hours and then thawing them to room temperature unassisted.
-
-
Analysis:
-
After the final thaw, analyze the samples for this compound concentration.
-
Compare the results to the baseline concentration (from aliquots that have not undergone any freeze-thaw cycles).
-
-
Data Evaluation:
-
Calculate the percentage difference between the mean concentration of the freeze-thaw samples and the baseline.
-
Determine the number of freeze-thaw cycles the analyte can withstand while remaining within the acceptance criteria.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Biotin oxidation pathway.
References
preventing artificial oxidation of biotin to Biotin sulfoxide during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the artificial oxidation of biotin to biotin sulfoxide during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern during sample preparation?
A1: this compound is an oxidized form of biotin. The formation of this compound during sample preparation is a significant concern because it can lead to inaccurate quantification of biotin in biological samples. This artificial oxidation can arise from exposure to oxidizing agents, inappropriate pH, high temperatures, and repeated freeze-thaw cycles.[1][2] For researchers studying biotin-dependent pathways or using biotinylation for assays, the presence of this compound can compromise experimental results.
Q2: What are the primary factors that contribute to the artificial oxidation of biotin during sample preparation?
A2: The primary factors that contribute to the artificial oxidation of biotin include:
-
Presence of Oxidizing Agents: Reactive oxygen species (ROS) generated during sample processing can oxidize the sulfur atom in biotin.[3][4]
-
Inappropriate pH: Biotin is most stable in a pH range of 4-9.[1][5] Highly acidic or alkaline conditions can accelerate its degradation and oxidation.[1]
-
Elevated Temperatures: While biotin is relatively heat-stable for short periods in neutral solutions, prolonged exposure to high temperatures, especially at unfavorable pH, can promote oxidation.[1][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the formation of ice crystals and concentration of solutes, which can create conditions favorable for oxidation.[7][8]
-
Exposure to Light: While biotin itself is not highly light-sensitive, prolonged exposure, especially to UV light, can contribute to oxidation.[7]
Q3: How can I prevent the oxidation of biotin during sample storage?
A3: To prevent biotin oxidation during storage, it is recommended to:
-
Store samples at low temperatures: For long-term storage, freezing samples at -80°C is ideal.[1][8] For short-term storage, 2-8°C is acceptable for solutions with a stable pH.[6]
-
Aliquot samples: To avoid repeated freeze-thaw cycles, store samples in single-use aliquots.[1][8]
-
Control the pH: Maintain the pH of aqueous solutions between 4 and 9.[1][5]
-
Use antioxidants: The addition of antioxidants like Butylated Hydroxytoluene (BHT) can help prevent oxidation.[1][6]
-
Protect from light: Store samples in amber tubes or wrap them in foil to minimize light exposure.[7]
Q4: Are there any specific recommendations for the type of collection tubes to use for blood samples to ensure biotin stability?
A4: While specific studies on the impact of different blood collection tubes on biotin stability are limited, it is a known issue that components from blood collection tubes, such as stoppers, lubricants, and separator gels, can leach into specimens and potentially affect analyte stability.[9] It is advisable to use tubes from reputable manufacturers and to process blood samples promptly after collection to minimize the potential for interactions that could lead to biotin oxidation.
Troubleshooting Guide: High Levels of this compound Detected
This guide provides a systematic approach to identifying and mitigating the source of artificial biotin oxidation in your experimental workflow.
Step 1: Review Sample Collection and Handling Procedures
-
Question: Could the oxidation be occurring before the sample reaches the lab?
-
Action:
-
Assess the type of collection tubes used. While direct evidence is limited, tube components can sometimes interfere with analytes.[9]
-
Evaluate the time between sample collection and processing/storage. Prolonged exposure to room temperature can promote oxidation.
-
Confirm proper storage conditions (e.g., immediate freezing at -80°C).
-
Step 2: Examine the Sample Preparation Protocol
-
Question: Are any steps in my protocol introducing oxidative stress?
-
Action:
-
pH of Buffers: Verify that all buffers used are within the optimal pH range of 4-9 for biotin stability.[1][5]
-
Temperature: Ensure that samples are not subjected to high temperatures for extended periods. Keep samples on ice whenever possible.
-
Homogenization: Mechanical disruption of tissues can generate heat and reactive oxygen species. Consider using a gentle homogenization method and performing it on ice.[10][11][12] The addition of antioxidants to the homogenization buffer is recommended.[1]
-
Freeze-Thaw Cycles: Minimize the number of times a sample is frozen and thawed.[7][8] Prepare single-use aliquots if necessary.
-
Reagents: Ensure that all reagents are fresh and of high quality. Old or contaminated reagents can be a source of oxidizing agents.
-
Step 3: Evaluate the Analytical Method (e.g., LC-MS/MS)
-
Question: Could the analytical instrumentation or method itself be causing oxidation?
-
Action:
-
Mobile Phase: Prepare fresh mobile phases daily. Degassing the mobile phase can help remove dissolved oxygen.
-
Column: A contaminated or old column can sometimes contribute to on-column oxidation.
-
Ion Source: Inappropriate settings in the mass spectrometer's ion source could potentially induce oxidation. Review and optimize source parameters.
-
System Contamination: Ensure the LC system is clean and free from contaminants that could promote oxidation.[5][13][14]
-
Data Presentation
Table 1: Recommended Storage Conditions for Biotin and Biotinylated Molecules
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C for long-term storage.[1][8] | Reduces the rate of chemical degradation and oxidation. |
| pH | 4.0 - 9.0 for aqueous solutions.[1][5] | Biotin is most stable in this pH range. |
| Light Exposure | Store in amber vials or protect from light.[7] | Minimizes potential for photo-oxidation. |
| Freeze-Thaw Cycles | Avoid repeated cycles by aliquoting.[7][8] | Prevents physical and chemical degradation. |
Experimental Protocols
Protocol 1: Addition of Butylated Hydroxytoluene (BHT) to Prevent Oxidation
This protocol describes the addition of the antioxidant BHT to plasma/serum and tissue homogenates to minimize artificial oxidation of biotin.[1]
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Ethanol (EtOH)
-
Phosphate Buffered Saline (PBS)
-
Low retention siliconized microcentrifuge tubes
-
Argon or Nitrogen gas
Procedure:
-
Prepare 1000x BHT Stock Solution (100 mM):
-
Dissolve 220.35 mg of BHT in 10 mL of ethanol.
-
Aliquot into low retention siliconized tubes and store at -20°C.
-
-
For Plasma/Serum Samples:
-
Prepare a 100x BHT working solution (10 mM) by diluting the 1000x stock 1:10 in PBS (e.g., 5 µL of 1000x stock in 45 µL of PBS).
-
Add 1 µL of the 100x BHT working solution per 100 µL of plasma or serum to achieve a final concentration of 100 µM.
-
Vortex the sample briefly, spin down, and overlay with argon or nitrogen gas before capping tightly.
-
Store at -80°C.
-
-
For Tissue Homogenates:
-
Prepare homogenization buffer (PBS) containing 50 µM BHT by adding 250 µL of the 1000x BHT stock solution to 500 mL of PBS.
-
Homogenize the tissue (e.g., ~200 mg) in 2 mL of the BHT-containing PBS.
-
Aliquot the homogenate, overlay with argon or nitrogen gas, and store at -80°C.
-
Protocol 2: Quantification of Biotin and this compound by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of biotin and this compound in biological matrices like serum or plasma.
Materials:
-
LC-MS/MS system
-
C18 reversed-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Biotin and this compound analytical standards
-
Internal standard (e.g., deuterated biotin)
Procedure:
-
Standard Curve Preparation:
-
Prepare stock solutions of biotin and this compound in a suitable solvent (e.g., 50:50 ACN:water).
-
Perform serial dilutions to create a standard curve covering the expected concentration range in your samples.
-
-
Sample Preparation:
-
Thaw samples on ice.
-
To 100 µL of sample, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate biotin and this compound (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-product ion transitions for biotin, this compound, and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for biotin and this compound in both the standards and samples.
-
Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentration of biotin and this compound in the samples using the standard curve.
-
The percentage of oxidized biotin can be calculated as: (this compound Concentration / (Biotin Concentration + this compound Concentration)) * 100.
-
By implementing these preventative measures and utilizing the provided troubleshooting and analytical guides, researchers can significantly reduce the artificial oxidation of biotin, leading to more accurate and reliable experimental outcomes.
References
- 1. uab.edu [uab.edu]
- 2. Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid reduction of microtubule protein disulfides and its relevance to protein S-nitrosylation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preserving protein profiles in tissue samples: differing outcomes with and without heat stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. agilent.com [agilent.com]
troubleshooting poor peak shape in Biotin sulfoxide chromatography
Technical Support Center: Chromatography of Biotin Sulfoxide
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of this compound, focusing on poor peak shape. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape in this compound chromatography?
A1: The most frequent issue is peak tailing. This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns (e.g., C18).[1][2][3] this compound, being a polar molecule with a sulfoxide group, is susceptible to these interactions.
Q2: Can the mobile phase pH significantly impact the peak shape of this compound?
A2: Yes, the mobile phase pH is a critical parameter.[4] For acidic compounds like biotin and its derivatives, operating at a low pH (typically 2-3) can suppress the ionization of silanol groups on the column, minimizing secondary interactions and reducing peak tailing.[1][5] Conversely, if the pH is near the analyte's pKa, it can lead to inconsistent ionization and asymmetrical peaks.[3]
Q3: Is this compound prone to co-elution with other compounds?
A3: this compound can co-elute with other biotin analogs like dethiobiotin or biotin sulfone if the method is not sufficiently optimized.[6] Peak splitting or shouldering may also occur if the two diastereoisomers of this compound are partially separated. Adjusting the mobile phase composition or temperature can often resolve these issues.[7]
Q4: Why am I seeing flat-topped or broad peaks?
A4: Flat-topped and broad peaks are typically a sign of detector saturation or column overload.[8][9] This happens when the concentration of the injected sample is too high for the detector's linear range or exceeds the column's loading capacity.[2][10] Diluting the sample is the most direct solution.
Troubleshooting Guides for Poor Peak Shape
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.[11]
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution: Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[12] This protonates the silanol groups, reducing their interaction with the analyte.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block the active silanol sites.[1][13]
-
Solution: Use a modern, end-capped column or a column with a different stationary phase (e.g., polar-embedded) designed to shield silanol activity.[3]
-
-
Column Contamination or Degradation:
-
Extra-Column Effects:
-
Insufficient Buffer Concentration:
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, where the first half of the peak is broader than the second half.[11]
Potential Causes & Solutions:
-
Sample Overload:
-
Sample Solvent Incompatibility:
-
Solution: The sample solvent should be as weak as or weaker than the initial mobile phase.[8] Dissolving the sample in a solvent much stronger than the mobile phase can cause the analyte to travel too quickly at the column inlet, leading to fronting.[15] Whenever possible, dissolve the sample directly in the mobile phase.[10]
-
-
Column Collapse or Void:
Issue 3: Split Peaks
Peak splitting occurs when a single peak appears as two or more distinct, often overlapping, peaks.[7][17]
Potential Causes & Solutions:
-
Partially Blocked Column Frit:
-
Solution: If all peaks in the chromatogram are split, the inlet frit of the column may be partially blocked by particulates from the sample or system.[7][14] Try back-flushing the column. If this fails, the frit or the entire column may need to be replaced.[7] Using a guard column or in-line filter can prevent this issue.[8]
-
-
Sample Solvent/Mobile Phase Mismatch:
-
Solution: Injecting a sample dissolved in a solvent that is not miscible with or is significantly stronger than the mobile phase can cause the sample to precipitate or band improperly on the column.[18] Ensure the sample solvent is compatible with the mobile phase.
-
-
Void or Channel in the Column Packing:
-
Co-elution of Isomers:
-
Solution: If only the this compound peak is split, it may be due to the partial separation of its d- and l-diastereoisomers. Adjusting the mobile phase composition, temperature, or flow rate can improve resolution to either a single sharp peak or two fully separated peaks.[7]
-
Data Presentation: HPLC Method Parameters
The following table summarizes key HPLC parameters and their typical impact on the chromatography of polar analytes like this compound.
| Parameter | Typical Range/Value | Effect on Peak Shape | Reference |
| Column Type | C18, 2.1-4.6 mm ID, 50-250 mm length, 1.7-5 µm particle size | Modern, high-purity, end-capped columns minimize peak tailing. | [12][20] |
| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Low pH suppresses silanol interactions, reducing tailing. | [20][21] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure than methanol. | [20] |
| pH | 2.5 - 4.0 | Crucial for controlling analyte ionization and silanol activity. Operating away from the analyte's pKa improves symmetry. | [4][21] |
| Buffer Concentration | 10 - 50 mM (e.g., phosphate buffer) | Ensures stable pH, preventing peak shape distortion due to pH shifts during the run. | [14][21] |
| Column Temperature | 25 - 40 °C | Higher temperatures can improve efficiency and reduce peak width, but may affect column stability. | [22][23] |
| Flow Rate | 0.5 - 1.5 mL/min (for 4.6 mm ID column) | Slower flow rates can improve resolution but increase run time. Very high flow rates can lead to peak broadening. | [9][12] |
| Injection Volume | 5 - 20 µL | Keep volume low (ideally <15% of the peak volume) to prevent band broadening and overload. | [16] |
| Detection Wavelength | ~200-220 nm | Biotin and its derivatives have poor UV absorbance at higher wavelengths. Low UV detection is required. | [12][23][24] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example: 0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1 mL of high-purity formic acid to the water.
-
Cap the bottle and mix thoroughly.
-
Prepare the organic mobile phase (e.g., 100% Acetonitrile) in a separate, clearly labeled bottle.
-
Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.
Protocol 2: Sample Preparation
-
Accurately weigh a small amount of the this compound standard or sample.
-
Dissolve the material in a suitable solvent. The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Use sonication if necessary to ensure the sample is fully dissolved.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the column frit.[6]
-
Transfer the filtered solution to an HPLC vial for injection.
Protocol 3: Column Conditioning and Equilibration
-
Before first use or after storage, flush the new column with 100% acetonitrile or methanol for at least 30 minutes to remove any preservatives.
-
Set the HPLC flow to the initial conditions of your gradient method.
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes. For a standard 4.6 x 150 mm column, this is typically 20-30 minutes.
-
Monitor the baseline in the detector software. The column is equilibrated when the baseline is stable and flat.
-
Perform a blank injection (injecting only the mobile phase) to ensure the system is clean before running samples.
Visualizations
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. youtube.com [youtube.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. halocolumns.com [halocolumns.com]
- 9. youtube.com [youtube.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. acdlabs.com [acdlabs.com]
- 12. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
- 13. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. uhplcs.com [uhplcs.com]
- 18. researchgate.net [researchgate.net]
- 19. bio-works.com [bio-works.com]
- 20. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 21. researchgate.net [researchgate.net]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. WO2021128665A1 - Hplc method for detecting biotin intermediate diamino substance - Google Patents [patents.google.com]
- 24. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting Ion Suppression in Biotin Sulfoxide LC-MS/MS Analysis
Welcome to the Technical Support Center for LC-MS/MS analysis of biotin sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during bioanalysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address ion suppression and other matrix-related issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[] This phenomenon occurs when co-eluting endogenous or exogenous components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[] Ion suppression is a significant concern because it can negatively impact the sensitivity, accuracy, and precision of the analytical method, potentially leading to underestimation of the this compound concentration in your samples.[2]
Q2: What are the common sources of ion suppression in this compound analysis in biological matrices like plasma or urine?
A2: Common sources of ion suppression in the analysis of this compound in biological matrices include:
-
Phospholipids: These are abundant in plasma and serum samples and are notorious for causing significant ion suppression, particularly in electrospray ionization (ESI).[2]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can crystallize on the ESI droplet surface, hindering the ionization of the analyte.
-
Endogenous Metabolites: Other small molecules present in the biological fluid can co-elute with this compound and compete for ionization.
-
Proteins: Although most proteins are removed during sample preparation, residual proteins or large peptides can still interfere with the ionization process.[3]
-
Exogenous Contaminants: These can be introduced during sample collection, storage, or preparation, and may include plasticizers, detergents, or other chemicals.
Q3: How can I detect ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.
Q4: Is a stable isotope-labeled internal standard necessary for this compound analysis?
A4: Yes, using a stable isotope-labeled (SIL) internal standard is highly recommended and considered the gold standard for quantitative bioanalysis.[4][5] A SIL internal standard for this compound, such as this compound-[13C5], will have nearly identical physicochemical properties to the analyte and will therefore experience the same degree of ion suppression.[] This allows for accurate correction of matrix effects, improving the precision and accuracy of your quantification. While a deuterated biotin standard like 2H4-biotin or Biotin-d2-1 could also be used, a labeled version of the specific analyte is ideal.[6][7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Protein Precipitation: This is a common first step for plasma or serum samples.[2] However, it may not be sufficient to remove all interfering substances, especially phospholipids.
-
Phospholipid Removal: Implement a specific phospholipid removal step. Several commercial products are available as 96-well plates or cartridges that can be used after protein precipitation.[2][8][9]
-
Liquid-Liquid Extraction (LLE): This technique can be effective in separating this compound from more polar matrix components.
-
Solid-Phase Extraction (SPE): A more selective sample cleanup method that can effectively remove interfering compounds.[2]
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the gradient to better separate this compound from the region where matrix components elute. A shallower gradient can improve resolution.[10]
-
Column Chemistry: Consider using a column with a different stationary phase. For polar analytes like biotin and its metabolites, a pentafluorophenyl (PFP) column has been shown to be effective in mitigating matrix effects.[11]
-
-
Adjust Mass Spectrometer Source Parameters:
-
Optimize parameters such as capillary voltage, gas flow rates, and source temperature to enhance the ionization of this compound.
-
Issue 2: Poor Reproducibility and High Variability in Results
Possible Cause: Inconsistent ion suppression across different samples.
Troubleshooting Steps:
-
Implement a Robust Sample Preparation Protocol:
-
Ensure your chosen sample preparation method (e.g., SPE, phospholipid removal) is consistently applied to all samples, calibrators, and quality controls.
-
-
Utilize a Stable Isotope-Labeled Internal Standard:
-
As mentioned in the FAQs, a SIL internal standard is crucial for correcting for sample-to-sample variations in ion suppression. Ensure the internal standard is added to all samples at a consistent concentration early in the sample preparation process.
-
-
Matrix-Matched Calibration Standards:
-
Prepare your calibration standards and quality control samples in a matrix that is as close as possible to your study samples (e.g., drug-free plasma or urine). This helps to normalize the matrix effects across all analyzed samples.
-
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for this compound Analysis
This protocol combines protein precipitation with a subsequent phospholipid removal step.
Materials:
-
Plasma sample
-
Acetonitrile (ACN) containing 1% formic acid (ice-cold)
-
Phospholipid removal plate/cartridge
-
Centrifuge
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold ACN with 1% formic acid.[6]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to the wells of a phospholipid removal plate or cartridge.
-
Follow the manufacturer's instructions for the phospholipid removal product. This typically involves passing the supernatant through the sorbent via centrifugation or vacuum.
-
Collect the eluate, which is now ready for LC-MS/MS analysis.
Protocol 2: Generic LC-MS/MS Method for Biotin and its Metabolites
This protocol provides a starting point for method development. Optimization will be required for your specific instrument and application.
Liquid Chromatography:
-
Column: Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute this compound. A shallow gradient is recommended for better separation of metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be empirically determined for this compound on your specific instrument. As a starting point for biotin, the following transition is commonly used in positive mode: m/z 245.1 → 227.1.[12] For this compound (MW: 260.3 g/mol ), you would infuse a standard solution to determine the precursor ion ([M+H]+ or [M-H]-) and then perform a product ion scan to identify the most abundant and stable fragment ions for the MRM transitions.
Quantitative Data Summary
The following table summarizes typical recovery and reproducibility data that can be expected from different sample preparation methods.
| Sample Preparation Method | Analyte Recovery | Reproducibility (RSD) | Phospholipid Removal Efficiency | Reference |
| Protein Precipitation | >90% | <15% | Low | [2] |
| LLE | 80-110% | <10% | Moderate to High | [2] |
| SPE | 85-115% | <10% | High | [2] |
| Phospholipid Removal Plates | >95% | <5% | >99% | [8] |
Visualizations
// Nodes start [label="Observe Low/Variable\nthis compound Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_is [label="Check Internal Standard\nResponse", fillcolor="#FBBC05", fontcolor="#202124"]; is_ok [label="IS Response is Low/\nVariable", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; is_not_ok [label="IS Response is Stable", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ion_suppression [label="Suspect Ion Suppression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; troubleshoot_sp [label="Optimize Sample Prep\n(LLE, SPE, PL Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_lc [label="Optimize Chromatography\n(Gradient, Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; troubleshoot_ms [label="Optimize MS Source\nParameters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Signal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Investigate Other Issues\n(e.g., Instrument Malfunction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> check_is; check_is -> is_ok [label="Yes"]; check_is -> is_not_ok [label="No"]; is_ok -> ion_suppression; ion_suppression -> troubleshoot_sp; ion_suppression -> troubleshoot_lc; ion_suppression -> troubleshoot_ms; troubleshoot_sp -> re_evaluate; troubleshoot_lc -> re_evaluate; troubleshoot_ms -> re_evaluate; is_not_ok -> other_issue; } dot Caption: Workflow for diagnosing and addressing ion suppression.
// Nodes lc_eluent [label="{LC Eluent | this compound (Analyte) | Matrix Components}", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; esi_droplet [label="ESI Droplet Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ionization [label="{Ionization Process | Competition for Droplet Surface | Reduced Analyte Ionization}", fillcolor="#FBBC05", fontcolor="#202124"]; gas_phase [label="Gas Phase Ions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ms_detector [label="Mass Spectrometer\nDetector", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; suppressed_signal [label="Suppressed Signal\nfor this compound", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges lc_eluent -> esi_droplet; esi_droplet -> ionization; ionization -> gas_phase [label="Successful Ionization\n(Reduced)"]; gas_phase -> ms_detector; ms_detector -> suppressed_signal; } dot Caption: Mechanism of ion suppression in the ESI source.
References
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
resolving co-elution of Biotin sulfoxide with other biotin metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of biotin and its metabolites, with a specific focus on the co-elution of biotin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the common biotin metabolites, and why are they important in analysis?
A1: Common biotin metabolites include this compound, bisnorbiotin, and biotin sulfone. These metabolites are formed through the metabolic pathways of biotin in the body. In analytical studies, particularly in biological matrices like urine, it is crucial to distinguish between biotin and its metabolites to accurately assess biotin status and metabolism. For instance, in human urine, biotin may only account for about 32% of the total avidin-binding substances, with bisnorbiotin being the most abundant metabolite (around 52%), followed by bisnorbiotin methyl ketone, biotin-d,l-sulfoxide, and biotin sulfone.[1][2]
Q2: What causes the co-elution of this compound with other biotin metabolites?
A2: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at or near the same time. For biotin and its metabolites, which are structurally similar small molecules, co-elution can be a significant challenge. The primary causes include:
-
Suboptimal Chromatographic Conditions: The choice of column, mobile phase composition (including pH and organic modifier), and gradient profile may not be suitable for resolving compounds with very similar physicochemical properties.
-
Insufficient Column Efficiency: A column with a low number of theoretical plates may not provide the necessary resolving power to separate closely related compounds.
-
Inadequate Selectivity: The stationary phase and mobile phase combination may not offer enough difference in interaction with the analytes to achieve separation.
Q3: Which analytical techniques are best suited for separating this compound from other metabolites?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as a mass spectrometer (LC-MS/MS) or a UV detector, is the most common and effective technique.[3][4] Both reversed-phase and anion-exchange chromatography have been successfully employed.
-
Reversed-Phase (RP) HPLC: This is a widely used method for separating biotin and its metabolites. Optimization of the mobile phase, including the organic modifier and pH, is critical for achieving good resolution.
-
Anion-Exchange HPLC: This technique has been shown to be particularly effective for separating the diastereomers of this compound (l- and d-sulfoxide).[5]
Troubleshooting Guide: Resolving Co-elution of this compound
This guide provides a step-by-step approach to troubleshoot and resolve the co-elution of this compound with other biotin metabolites during HPLC analysis.
Step 1: Identify the Co-eluting Metabolites
The first step is to identify which metabolite(s) are co-eluting with this compound. Based on typical elution profiles, bisnorbiotin is a common co-eluting compound in reversed-phase systems due to its similar polarity.
Step 2: Optimize Chromatographic Conditions
If co-elution is observed, systematically adjust the following parameters:
1. Mobile Phase Composition:
-
Organic Modifier: If using a methanol/water mobile phase, try switching to acetonitrile/water or a ternary mixture. The change in solvent selectivity can significantly alter the elution order and resolution.
-
pH of the Aqueous Phase: The ionization state of biotin and its metabolites can be manipulated by adjusting the pH of the mobile phase. Experiment with a pH range of 3-7 to find the optimal separation. A small change in pH can have a significant impact on the retention of these acidic compounds.
-
Buffer Concentration: Varying the buffer concentration can influence peak shape and retention. Start with a concentration of 10-20 mM and adjust as needed.
2. Gradient Elution Profile:
-
Shallow Gradient: Employ a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time). This will increase the run time but can significantly improve the resolution of closely eluting peaks.
-
Isocratic Hold: Introduce an isocratic hold at a specific mobile phase composition where the critical pair (this compound and the co-eluting metabolite) is expected to elute.
3. Column Chemistry:
-
Stationary Phase: If using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a C8, phenyl-hexyl, or a polar-embedded phase. These alternative selectivities can alter the retention characteristics of the analytes.
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase column efficiency and may provide the necessary resolution.
Step 3: Consider an Alternative Chromatographic Mode
If optimizing the reversed-phase method does not resolve the co-elution, consider switching to anion-exchange chromatography. This is particularly useful if the goal is to separate the diastereomers of this compound.
Experimental Protocols
The following are example experimental protocols that can be used as a starting point for developing a method to separate biotin and its metabolites.
Protocol 1: Reversed-Phase HPLC-UV
This method is a general approach for the analysis of biotin in multivitamin-multimineral tablets and can be adapted for metabolite analysis.
| Parameter | Condition |
| Column | Discovery C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 1 g/L Sodium Perchlorate Monohydrate in Water:Acetonitrile (87:13, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 200 nm |
| Injection Volume | 50 µL |
| Adapted from a method for biotin determination in pharmaceutical preparations.[6] |
Protocol 2: LC-MS/MS for Biotin and Metabolites in Biological Fluids
This method is suitable for the sensitive and specific quantification of biotin and its metabolites in complex matrices like urine.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the analytes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined for each analyte (e.g., Biotin: m/z 245.1 -> 227.1) |
| Based on general LC-MS/MS methods for biotin analysis.[7] |
Quantitative Data
The following table provides expected relative abundance of biotin and its major metabolites in human urine, which can help in identifying peaks in a chromatogram.
| Compound | Relative Abundance in Urine (%) |
| Biotin | 32 ± 12 |
| Bisnorbiotin | 52 ± 15 |
| Bisnorbiotin Methyl Ketone | 7.9 ± 5.8 |
| Biotin-d,l-sulfoxide | 4.0 ± 3.2 |
| Biotin Sulfone | 3.6 ± 1.9 |
| Data from a study on biotin metabolites in human urine.[1][2] |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting the co-elution of this compound.
Biotin Metabolism Pathway
Caption: Simplified metabolic pathway of biotin leading to key metabolites.
References
- 1. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 3. Appraisal of Techniques, Investigation and Analysis of Vitamin (B7) Biotin [scirp.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Technical Support Center: Improving Sensitivity for Low-Level Biotin Sulfoxide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of low-level biotin sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its sensitive detection important?
A1: this compound is a primary metabolite of biotin (Vitamin B7), formed through the oxidation of the sulfur atom in biotin's thiophane ring.[1][2] Sensitive and accurate detection of this compound is crucial for studying biotin metabolism, assessing nutritional status, and understanding potential interferences in biotin-based diagnostic assays.[3][4] In drug development, tracking metabolites of biotinylated therapeutics is essential for pharmacokinetic and pharmacodynamic studies.
Q2: What are the main challenges in detecting low levels of this compound?
A2: The primary challenges include:
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological matrices.
-
Poor Ionization Efficiency: Like biotin, this compound can exhibit poor ionization in mass spectrometry, leading to a weak signal.
-
Matrix Effects: Components of biological samples (e.g., salts, lipids, proteins) can interfere with the ionization of this compound, causing ion suppression and reduced sensitivity.[5][6]
-
Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, and preparation.[1]
Q3: Which analytical technique is most suitable for the sensitive detection of this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of biotin and its metabolites, including this compound, in biological samples.[5][6][7] Its high selectivity and sensitivity allow for the detection of low-level analytes in complex matrices.
Q4: Can derivatization improve the detection of this compound?
A4: While specific derivatization methods for this compound are not extensively documented, derivatization is a common strategy to enhance the sensitivity of poorly ionizing compounds in LC-MS.[8][9][10] Derivatizing the carboxyl group of this compound could improve its chromatographic retention and ionization efficiency. Reagents that have been used for biotin, such as 2-nitrophenylhydrazine, could potentially be adapted for this compound.[11]
Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Ionization | Optimize mass spectrometer source parameters. Test both positive and negative electrospray ionization (ESI) modes. The addition of mobile phase modifiers like formic acid or ammonium formate can improve protonation or deprotonation.[12] | Biotin and its metabolites can ionize in both modes, and the optimal mode may be matrix-dependent. Mobile phase additives can enhance the formation of desired ions. |
| Inefficient Extraction | Evaluate different sample preparation techniques such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE). | The chosen method should efficiently extract this compound from the sample matrix while minimizing the co-extraction of interfering substances.[5] |
| Analyte Degradation | Ensure proper sample handling and storage (e.g., -80°C). Minimize freeze-thaw cycles. Evaluate the stability of this compound in the sample matrix and during processing steps.[1] | Biotin and its derivatives can be susceptible to degradation under certain pH and temperature conditions. |
| Low Abundance in Sample | Increase the sample volume or concentrate the extract before LC-MS/MS analysis. | This increases the absolute amount of analyte injected into the instrument, potentially raising the signal above the limit of detection. |
Issue 2: High Background or Matrix Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Ion Suppression | Improve chromatographic separation to resolve this compound from co-eluting matrix components. Modify the gradient or use a different column chemistry (e.g., pentafluorophenyl).[5][6] | Co-eluting compounds can compete for ionization, suppressing the analyte signal. Better separation minimizes this effect. |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method, such as a multi-step SPE protocol, to remove interfering matrix components like phospholipids.[6][13] | A cleaner sample extract will have fewer components that can cause ion suppression. |
| Use of an Inappropriate Internal Standard | Utilize a stable isotope-labeled (SIL) internal standard for this compound if available. If not, a structurally similar compound that co-elutes and experiences similar matrix effects can be used. | A suitable internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[13] |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters and reported detection limits for biotin and its metabolites from various studies. While specific data for this compound is limited, these provide a valuable reference for method development.
Table 1: Representative LC-MS/MS Method Parameters for Biotin and Metabolites
| Parameter | Setting | Reference |
| Chromatography Column | C18 or Pentafluorophenyl (PFP) | [5][7] |
| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Formate | [7] |
| Mobile Phase B | Acetonitrile or Methanol | [7] |
| Ionization Mode | ESI Positive/Negative | [5][6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [6] |
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for Biotin
| Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Infant Formula | 0.15 µ g/100g | 0.5 µ g/100g | |
| UHPLC-MS/MS | Plasma | - | 0.05 ng/mL | [7] |
| HPLC with Derivatization | Pharmaceutical Preparations | 2.41 ng/mL | 7.29 ng/mL | [11] |
Experimental Protocols
Protocol 1: Extraction of Biotin and Metabolites from Plasma
This protocol is a general procedure for the extraction of biotin and its metabolites, including this compound, from plasma samples for LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard.[5]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Final Centrifugation:
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting low signal for this compound.
References
- 1. The metabolite profile of radioisotope-labeled biotin in rats indicates that rat biotin metabolism is similar to that in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. Derivatization methods for LC-MS analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ddtjournal.com [ddtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
Technical Support Center: Dealing with Biotin Interference in Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address biotin interference in immunoassays that utilize the biotin-streptavidin system.
Frequently Asked Questions (FAQs)
Q1: What is biotin interference and why does it occur in some immunoassays?
A1: Biotin, also known as Vitamin B7, can interfere with certain immunoassays, leading to inaccurate results. This interference is a significant issue in assays that rely on the strong and specific interaction between biotin and streptavidin (or avidin) for signal detection. When a sample contains high levels of exogenous biotin, typically from high-dose supplements, this free biotin competes with the biotinylated reagents used in the assay. This competition can lead to either falsely high or falsely low results, depending on the specific design of the immunoassay.[1]
Q2: Which types of immunoassays are susceptible to biotin interference?
A2: Immunoassays that incorporate a biotin-streptavidin binding step are at risk. The two main types affected are:
-
Sandwich (Non-competitive) Immunoassays: Used for larger molecules like proteins (e.g., hormones, cardiac markers). In these assays, excess biotin can lead to falsely low results.
-
Competitive Immunoassays: Typically used for smaller molecules like steroid hormones. In these assays, excess biotin can cause falsely high results.[2][3]
The concentration at which biotin starts to interfere can vary significantly between different assays and manufacturers.[4][5]
Q3: What are the common sources of high biotin levels in samples?
A3: The primary source of interfering levels of biotin is the use of high-dose over-the-counter supplements, often marketed for improving hair, skin, and nail health. These supplements can contain 5 to 10 mg of biotin or even more.[6] Additionally, very high doses (up to 300 mg/day) may be prescribed for certain medical conditions, such as multiple sclerosis.[6] While normal dietary intake of biotin (around 30-70 mcg/day) does not typically cause interference, supplementation can elevate blood concentrations to levels that significantly impact assay performance.[6]
Q4: What are the clinical consequences of biotin interference?
A4: Inaccurate immunoassay results due to biotin interference can lead to misdiagnosis and inappropriate patient treatment. For example, falsely low troponin results in a patient with chest pain could lead to a missed diagnosis of a heart attack.[7] Similarly, altered thyroid hormone results can mimic conditions like Graves' disease, leading to incorrect therapeutic decisions.[8][9]
Q5: How can biotin interference be identified?
A5: Biotin interference should be suspected when laboratory results are inconsistent with the patient's clinical presentation.[10] A key indicator can be performing serial dilutions of the sample; if interference is present, the results may not show a linear response.[6] The most definitive way to identify biotin interference is to re-test the sample after a washout period (discontinuation of biotin supplements) or after treating the sample to remove biotin.[10][11]
Troubleshooting Guide
Issue: Unexpected or clinically discordant immunoassay results.
If you encounter results that do not align with the clinical picture, consider the possibility of biotin interference and follow these troubleshooting steps:
-
Inquire about Supplement Use:
-
Action: Check if the subject is taking any dietary supplements, particularly those for hair, skin, and nail health, or any high-dose B-vitamin complexes. It is important to ascertain the specific dosage.[6]
-
Rationale: High-dose biotin supplementation is the most common cause of significant interference.
-
-
Recommend a Washout Period:
-
Action: If clinically feasible, advise the individual to discontinue biotin supplements for a specific period before re-testing. A common recommendation is at least 48 to 72 hours.[12] For individuals with kidney impairment, a longer washout period may be necessary as biotin is cleared by the kidneys.
-
Rationale: Biotin has a relatively short biological half-life, and stopping supplementation allows the excess biotin to be cleared from the system, enabling an accurate measurement upon re-testing.[2]
-
-
Laboratory-Based Mitigation Strategies:
-
Action: If re-testing after a washout period is not possible, or to confirm the interference, the following laboratory methods can be used:
-
Sample Pre-treatment to Remove Biotin: Treat the sample with streptavidin-coated magnetic beads to capture and remove the free biotin.[8][11] A detailed protocol is provided below.
-
Use an Alternative Assay: If available, re-run the sample using a different analytical platform that does not utilize biotin-streptavidin technology for the specific analyte.[1]
-
-
Rationale: These methods can either remove the interfering substance or bypass the step that is susceptible to interference, allowing for a more accurate result.
-
Data Presentation
Table 1: Biotin Interference Thresholds for Various Immunoassays
This table summarizes the concentration of biotin that has been shown to cause significant interference in different immunoassays. Note that these values can vary by manufacturer and specific assay design.
| Analyte | Assay Type | Platform/Manufacturer | Biotin Interference Threshold (ng/mL) | Effect of Interference | Reference |
| High-Sensitivity Troponin T | Sandwich | Roche Cobas | > 20 | Falsely Low | [4][13] |
| Thyroid-Stimulating Hormone (TSH) | Sandwich | Roche Cobas | > 6.25 | Falsely Low | [7][13] |
| Free Thyroxine (FT4) | Competitive | Roche Cobas | > 500 | Falsely High | [7] |
| Free Triiodothyronine (FT3) | Competitive | Roche Cobas | > 100 | Falsely High | [7] |
| Luteinizing Hormone (LH) | Sandwich | Ortho Vitros | > 12.5 | Falsely Low | [7] |
| Follicle-Stimulating Hormone (FSH) | Sandwich | Roche Cobas | > 31.25 | Falsely Low | [13] |
| Progesterone | Competitive | Ortho Vitros | > 12.5 | Falsely High | [9] |
| Vitamin D | Competitive | Roche Cobas | > 31.25 | Falsely High | [13] |
Table 2: Effectiveness of Biotin Removal by Streptavidin-Coated Magnetic Beads
This table presents data on the effectiveness of treating samples with streptavidin-coated magnetic beads to remove biotin and correct the assay results.
| Analyte | Initial Biotin Concentration (ng/mL) | Result Before Treatment | Result After Treatment | % Recovery of Accurate Result | Reference |
| Thyroglobulin (TG) | 400 µg/L | 15.2% of expected value | 95.6% of expected value | ~80% | [14] |
| Free Thyroxine (FT4) | 400 µg/L | 551.6% of expected value | 100.3% of expected value | ~82% | [14] |
| Donor Samples (Mean) | 166 | Varied based on analyte | Corrected to expected range | >90% | [7] |
| Spiked Samples (Mean) | 357 | Varied based on analyte | Corrected to expected range | >95% | [7] |
Experimental Protocols
Protocol: Removal of Free Biotin from Serum/Plasma Samples using Streptavidin-Coated Magnetic Beads
This protocol describes a method to deplete biotin from patient or research samples prior to analysis in a biotin-streptavidin-based immunoassay.
Materials:
-
Streptavidin-coated magnetic beads (e.g., from Thermo Fisher Scientific, NEB, or other suppliers).
-
Magnetic rack/stand for microcentrifuge tubes.
-
Patient/subject serum or plasma sample.
-
Binding/Wash Buffer (e.g., PBS, pH 7.4).
-
Microcentrifuge tubes (1.5 mL).
-
Pipettes and tips.
-
Vortex mixer or rotator.
Procedure:
-
Bead Preparation:
-
Thoroughly vortex the stock solution of streptavidin-coated magnetic beads to ensure a homogenous suspension.
-
Pipette the required volume of bead slurry into a clean 1.5 mL microcentrifuge tube. The amount of beads needed will depend on the binding capacity of the beads and the expected concentration of biotin in the sample. It is recommended to use an excess of beads to ensure complete biotin removal.
-
Place the tube on the magnetic rack to pellet the beads.
-
Carefully aspirate and discard the supernatant (storage buffer).
-
Remove the tube from the magnetic rack.
-
-
Bead Equilibration:
-
Add 1 mL of Binding/Wash Buffer to the beads.
-
Gently vortex to resuspend the beads.
-
Place the tube back on the magnetic rack to pellet the beads.
-
Aspirate and discard the supernatant.
-
Repeat this wash step two more times for a total of three washes.
-
-
Biotin Depletion from Sample:
-
After the final wash, place the tube with the pelleted beads on the magnetic rack and remove all of the wash buffer.
-
Add the serum or plasma sample to the tube containing the washed beads.
-
Incubate the sample with the beads for a specified time (e.g., 30-60 minutes) at room temperature with gentle mixing (e.g., on a rotator or by intermittent vortexing). The optimal incubation time may need to be determined empirically.[6]
-
After incubation, place the tube on the magnetic rack to pellet the beads.
-
-
Collection of Biotin-Depleted Sample:
-
Carefully aspirate the supernatant (the biotin-depleted serum or plasma) and transfer it to a new, clean tube. This is the sample that will be used for the immunoassay.
-
The treated sample can now be analyzed according to the standard protocol of the immunoassay.
-
-
Validation and Comparison:
-
For validation purposes, it is recommended to run the untreated sample in parallel with the treated sample to confirm the presence and extent of biotin interference. A significant difference in the results is indicative of biotin interference.[6]
-
Mandatory Visualization
Caption: Mechanisms of biotin interference in immunoassays.
Caption: Troubleshooting workflow for suspected biotin interference.
References
- 1. Biotin interference in routine clinical immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 3. ptglab.com [ptglab.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Depletion of biotin using streptavidin-coated microparticles: a validated solution to the problem of biotin interference in streptavidin-biotin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 14. cyprusjmedsci.com [cyprusjmedsci.com]
quality control measures for Biotin sulfoxide reference standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Biotin Sulfoxide reference standards effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reference standard?
A1: A this compound reference standard is a highly purified and well-characterized material intended for use as a benchmark in analytical testing.[1] It is primarily used for the identification, purity assessment, and quantification of this compound in various samples. As a known impurity of Biotin, this reference standard is crucial for quality control in pharmaceutical production.[2][3]
Q2: What information is provided on the Certificate of Analysis (CoA) for a this compound reference standard?
A2: The Certificate of Analysis (CoA) is a critical document that confirms the quality and purity of the reference standard.[4][5] It typically includes:
-
Product Information: Name, catalog number, batch/lot number, CAS number, molecular formula, and molecular weight.[2][6][7]
-
Identity: Confirmation of the material's structure, often through techniques like ¹H-NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[7]
-
Purity: A quantitative measure of the reference standard's purity, commonly determined by High-Performance Liquid Chromatography (HPLC).[8][9]
-
Storage Conditions: Recommended temperature and humidity for maintaining the standard's stability.[9][10]
Q3: How should I store and handle this compound reference standards?
A3: Proper storage and handling are essential to maintain the integrity of the reference standard.
-
Storage: Store the reference standard at the temperature specified on the Certificate of Analysis, typically at -20°C for long-term storage.[9] It should be kept in a well-sealed container, protected from light and moisture.[10][11]
-
Handling: Before use, allow the container to equilibrate to room temperature to prevent condensation. Use calibrated equipment for weighing and preparing solutions. When not in use, keep the container tightly sealed.
Q4: Can I use a this compound reference standard after its expiry or retest date?
A4: It is not recommended to use a reference standard beyond its expiry or retest date. The certified purity and identity are only guaranteed up to this date. Using an expired standard can lead to inaccurate and unreliable experimental results. If a retest date is provided, the standard may be re-qualified by the manufacturer or a qualified laboratory to extend its use.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments using this compound reference standards.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: When analyzing the this compound reference standard using HPLC, you observe unexpected peaks in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination of the mobile phase or diluent. | Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase before use. |
| Contamination from the HPLC system. | Flush the HPLC system thoroughly. If the issue persists, clean the injector, column, and detector. |
| Degradation of the reference standard. | Review the storage and handling of the reference standard. Ensure it was stored under the recommended conditions and not exposed to light or moisture. Prepare a fresh solution from the standard. |
| Presence of known impurities. | Refer to the Certificate of Analysis to see if any known impurities are listed. Biotin sulfone is a potential related impurity.[2][] |
Issue 2: Inconsistent or Non-Reproducible Results
Symptom: You are experiencing variability in your analytical results (e.g., peak area, retention time) when using the same batch of this compound reference standard.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper solution preparation. | Ensure the reference standard is completely dissolved. Use a sonicator if necessary, especially for less volatile compounds that have been stored at low temperatures.[10] Verify the accuracy of your weighing and dilution steps. |
| Instability of the prepared solution. | Biotin solutions are known to have limited stability.[13] Prepare fresh solutions daily and store them appropriately (e.g., refrigerated and protected from light) if they are to be used over a short period. |
| HPLC system variability. | Check the performance of your HPLC system, including pump flow rate consistency, detector stability, and column temperature control. Perform a system suitability test before running your samples.[13] |
| Human error. | Review your experimental protocol to ensure consistency in every step, from sample preparation to data analysis. |
Issue 3: Low Purity Value Determined for the Reference Standard
Symptom: Your analysis of the this compound reference standard indicates a lower purity than what is stated on the Certificate of Analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect integration of the chromatogram. | Review the peak integration parameters in your chromatography data system. Ensure that the main peak and any impurity peaks are integrated correctly. |
| Degradation of the reference standard. | As mentioned previously, improper storage or handling can lead to degradation. Consider performing a forced degradation study to identify potential degradation products.[14] |
| Inappropriate analytical method. | Ensure your analytical method is suitable for separating this compound from its potential impurities. The method should be stability-indicating.[14] Refer to published HPLC methods for Biotin and its impurities for guidance.[8][13] |
| Discrepancy with the CoA. | If you have ruled out all other possibilities, contact the manufacturer's technical support for further assistance. Provide them with your experimental data and the batch number of the reference standard. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound reference standard.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable acid for pH adjustment)
-
Volumetric flasks, pipettes, and other calibrated laboratory glassware
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of a phosphate buffer (pH adjusted to ~3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for your specific column and system. A common mobile phase for biotin analysis is a gradient of aqueous buffer and acetonitrile.[8]
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration of approximately 0.25 mg/mL.[14]
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Approximately 210 nm
-
Column Temperature: 30°C
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Integrate the area of all peaks in the chromatogram.
5. Calculation of Purity: Calculate the purity of the this compound reference standard as a percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
Caption: Workflow for the quality control of incoming this compound reference standards.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. coleparmer.com [coleparmer.com]
- 5. alliancechemical.com [alliancechemical.com]
- 6. (+)-Biotin (+)-Sulfoxide | LGC Standards [lgcstandards.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. caymanchem.com [caymanchem.com]
- 10. Handling Your Analytical Reference Standards [restek.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Thiamine hydrochloride, riboflavin, pyridoxine hydrochloride, and biotin hard gelatin capsules prepared in advance and stored for the treatment of pediatric metabolic diseases: a safer alternative - PMC [pmc.ncbi.nlm.nih.gov]
impact of different sample collection methods on Biotin sulfoxide levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin sulfoxide. The information provided is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
This compound is a metabolite of Biotin (Vitamin B7). Accurate measurement of its levels is crucial in various research areas, including pharmacokinetic studies of biotin supplementation and in understanding the overall metabolic pathways of biotin. Inaccurate measurements can lead to misinterpretation of experimental results.
Q2: Which sample type is recommended for this compound analysis: plasma, serum, or whole blood?
While studies have been conducted on both serum and plasma, plasma is generally the preferred matrix for metabolite quantification due to a cleaner extraction process. Using serum can sometimes lead to the release of cellular components during clotting, which might interfere with the assay.[1][2] Whole blood is generally not recommended for direct analysis due to its complexity and the potential for ongoing metabolic activity if not processed immediately.
Q3: What is the recommended anticoagulant for plasma collection for this compound analysis?
While direct comparative studies on this compound are limited, for general metabolite analysis and to minimize pre-analytical variability, EDTA is often the preferred anticoagulant.[1][3] Heparin has been reported to potentially interfere with some enzymatic assays and PCR-based methods, although its direct impact on LC-MS/MS analysis of this compound is not well-documented.[4] Citrate acts by chelation of calcium and also causes sample dilution, which needs to be accounted for.[5][6]
Q4: How critical is the timing of sample processing after collection?
Immediate processing of blood samples is highly recommended to minimize any potential degradation or metabolic conversion of this compound. Delay in centrifugation can lead to changes in the concentration of various analytes.[7][8][9] If immediate processing is not possible, samples should be kept on wet ice and processed as soon as possible, ideally within a few hours.
Q5: What are the optimal storage conditions for samples intended for this compound analysis?
For long-term storage, freezing at -80°C is the gold standard for maintaining the stability of most small molecule analytes, including metabolites.[10] Storage at -20°C may be acceptable for shorter durations, but the stability of this compound under these conditions should be validated. Repeated freeze-thaw cycles should be avoided. For short-term storage (up to 24 hours), refrigeration at 2-8°C is preferable to room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable this compound | Sample Degradation: Prolonged storage at room temperature or improper long-term storage conditions. | Ensure samples are processed promptly after collection and stored at -80°C. Validate the stability of this compound under your specific storage conditions. |
| Inefficient Extraction: The chosen extraction protocol may not be optimal for this compound. | Optimize the protein precipitation and extraction solvent. A common method is protein precipitation with cold methanol or acetonitrile. | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in processing time or temperature between samples. | Standardize the entire sample collection and processing workflow. Ensure all samples are treated identically from collection to analysis. |
| Precipitation during storage: this compound may precipitate out of solution if not stored correctly. | Ensure the storage solvent is appropriate and that the sample is fully thawed and vortexed before analysis. | |
| Interference peaks in chromatogram | Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the this compound signal. | Optimize the chromatographic method to improve the separation of this compound from interfering matrix components. The use of a stable isotope-labeled internal standard can help to correct for matrix effects. |
| Contamination: Contamination from collection tubes, solvents, or lab equipment. | Use high-purity solvents and pre-screen all materials that come into contact with the sample. |
Data on Pre-analytical Variables
The following tables summarize general findings on the stability of analytes in blood samples. While not specific to this compound, they provide valuable guidance on best practices for sample handling.
Table 1: Impact of Anticoagulant Choice on Analyte Stability (General Observations)
| Anticoagulant | Advantages | Disadvantages | Potential Impact on this compound |
| EDTA | Chelates divalent cations, which can inhibit some enzymatic activity. Generally good for preserving cell morphology.[1] | Can interfere with certain enzymatic assays that require divalent cations. | Recommended: Likely provides good stability by inhibiting potential enzymatic degradation. |
| Heparin | Acts by inhibiting thrombin. Does not chelate calcium. | Can interfere with PCR and some enzyme-based assays.[4] | Use with caution: Potential for interference should be evaluated. |
| Citrate | Reversible anticoagulation. | Causes sample dilution which must be corrected for. Can interfere with assays measuring calcium or other divalent cations.[5][6] | Not ideal: Dilution adds a layer of complexity to the analysis. |
Table 2: Effect of Storage Temperature and Time on Analyte Stability in Unprocessed Whole Blood (General Trends)
| Storage Condition | General Observations on Metabolite Stability | Recommendations for this compound |
| Room Temperature (20-25°C) | Significant changes in many analytes can be observed after just a few hours.[7][9] Glycolysis continues, leading to decreased glucose and increased lactate.[9] | Avoid: Process samples immediately. If a short delay is unavoidable, keep samples on wet ice. |
| Refrigerated (2-8°C) | Stability is improved compared to room temperature, but changes in some analytes can still occur over 24 hours.[11] | Acceptable for short-term (a few hours): Process as soon as possible. |
| Frozen (-20°C or -80°C) | Not applicable for whole blood as it causes cell lysis. This is a storage condition for plasma or serum after separation. | Process whole blood to plasma or serum before freezing. |
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a general guideline based on published methods for biotin and its metabolites and should be optimized for your specific instrumentation and experimental needs.[12][13][14][15]
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on wet ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions: To be determined by infusing pure this compound and the internal standard to identify the precursor and product ions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EDTA is a better anticoagulant than heparin or citrate for delayed blood processing for plasma DNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study of The Influence of EDTA and Sodium Heparin on Long Term Storage of Cattle DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 6. Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: comparison with serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 9. Effect of Delayed Centrifugation on the Levels of NMR-Measured Lipoproteins and Metabolites in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bevital.no [bevital.no]
- 12. tandfonline.com [tandfonline.com]
- 13. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 15. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Biotin Sulfoxide vs. Biotin Sulfone: A Comparative Guide to Markers of Biotin Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for five essential carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and the catabolism of several amino acids.[1][2][3] The oxidation of the sulfur atom in biotin's thiophane ring leads to the formation of two key metabolites: biotin sulfoxide and biotin sulfone.[4][5] These oxidized forms are gaining attention as potential biomarkers for assessing biotin status and investigating conditions associated with oxidative stress. This guide provides a comprehensive comparison of this compound and biotin sulfone, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate marker for their studies.
Biotin Oxidation Pathway
The oxidation of biotin is a key catabolic pathway.[6] The sulfur atom in the thiophane ring can be oxidized to form d- and l-biotin sulfoxide, and further to biotin sulfone.[4][6] This process can occur non-enzymatically under conditions of oxidative stress or be mediated by microsomal enzyme systems.[4]
Caption: Metabolic pathway of biotin oxidation.
Comparative Analysis of this compound and Biotin Sulfone as Biomarkers
The utility of this compound and biotin sulfone as biomarkers depends on various factors, including their baseline levels, responsiveness to changes in biotin status and oxidative stress, and the availability of reliable analytical methods.
Quantitative Data from Human Studies
Studies have quantified the urinary excretion of biotin and its metabolites in healthy adults, providing valuable baseline data and insights into their response to biotin supplementation.
| Analyte | Baseline Urinary Excretion (nmol/h) | Post-Biotin Administration Urinary Excretion (nmol/h) | Fold Increase | Percentage of Total Biotin Excretion (Baseline) |
| Biotin | - | - | - | 32 ± 12% |
| Biotin d,l-Sulfoxide | - | - | - | 4.0 ± 3.2% |
| Biotin Sulfone | 0.2 | 4.2 | 21 | 3.6 ± 1.9% |
| Bisnorbiotin | - | - | - | 52 ± 15% |
| Bisnorbiotin methyl ketone | 0.4 | 51.8 | 130 | 7.9 ± 5.8% |
Data compiled from Zempleni et al. (1997) and Zempleni & Mock (1999).[4][7] Note that a specific baseline excretion value for this compound was not provided in the summarized data, but its percentage of total excretion was reported.
Experimental Protocols
Accurate quantification of this compound and biotin sulfone is essential for their validation as biomarkers. The following are summaries of established analytical methods.
HPLC with Avidin-Binding Assay
This method combines the separation power of High-Performance Liquid Chromatography (HPLC) with the high specificity of the avidin-biotin interaction.
Principle: Urine samples are subjected to HPLC to separate biotin and its various metabolites. The collected fractions are then assayed for their ability to bind to avidin, typically using a competitive assay with radiolabeled biotin.
Protocol Summary:
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter.
-
HPLC Separation:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection can be used, but it often lacks the sensitivity for endogenous levels.
-
-
Fraction Collection: Fractions are collected at timed intervals corresponding to the elution times of biotin, this compound, and biotin sulfone standards.
-
Avidin-Binding Assay:
-
Each fraction is incubated with a known amount of avidin and a tracer amount of radiolabeled biotin (e.g., [125I]-avidin).
-
The amount of radiolabeled biotin displaced by the biotin or its metabolites in the fraction is measured, allowing for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of biotin and its metabolites, and is becoming the method of choice.
Principle: This technique separates the analytes using liquid chromatography, ionizes them, and then detects and quantifies them based on their specific mass-to-charge ratios and fragmentation patterns.
Protocol Summary:
-
Sample Preparation:
-
Plasma/Blood: Protein precipitation with an organic solvent (e.g., methanol) followed by centrifugation.[3]
-
Urine: Dilution and filtration may be sufficient.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., 2H4-biotin) is added to correct for matrix effects and variations in sample processing.[7][10]
-
-
LC Separation:
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[10]
-
Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Caption: General workflow for LC-MS/MS analysis.
Synthesis of Standards
The availability of pure analytical standards is critical for the development and validation of quantitative assays.
-
This compound: d-biotin d-sulfoxide can be synthesized by the controlled oxidation of d-biotin with hydrogen peroxide in glacial acetic acid.[1]
-
Biotin Sulfone: The synthesis of biotin sulfone can also be achieved by the oxidation of biotin, for instance, using vanadium (V) compounds.[11] More complex multi-step syntheses from precursors like l-cysteine have also been described.[9]
This compound and Oxidative Stress
There is direct evidence linking this compound to oxidative stress response mechanisms. Some bacteria, such as Salmonella enterica, possess a this compound reductase (BisC) enzyme that can reduce this compound back to biotin.[12][13] This repair mechanism is crucial for the bacterium's tolerance to oxidative stress and its virulence.[12][13] The presence of such an enzyme suggests that this compound formation is a relevant consequence of oxidative conditions. In contrast, a similar dedicated reductase for biotin sulfone has not been described, implying that its formation may be a more terminal oxidation step.
Discussion and Conclusion
Both this compound and biotin sulfone are valid markers of biotin oxidation. The choice between them for a particular study will depend on the specific research question.
-
Biotin Sulfone has been robustly identified and quantified in human urine, with its excretion significantly increasing after biotin administration.[4] This makes it a reliable marker of biotin turnover. The 21-fold increase post-supplementation suggests it is a responsive indicator of biotin flux.
-
This compound is an intermediate in the oxidation pathway and its levels may be more dynamic, influenced not only by the rate of biotin oxidation but also by potential reductive repair mechanisms. The existence of this compound reductase in some organisms points to a direct role for this metabolite in the response to oxidative stress.[12]
Recommendation:
-
For studies focused on overall biotin catabolism and turnover , both biotin sulfone and this compound are valuable markers. Quantifying a panel of biotin metabolites, including these, will provide the most comprehensive picture.
-
For research specifically investigating oxidative stress , this compound may be a more direct and sensitive marker due to its position as the initial oxidation product and its involvement in enzymatic repair pathways. However, the simultaneous measurement of biotin sulfone is also recommended to assess the extent of further, potentially irreversible, oxidation.
The development and application of sensitive and specific LC-MS/MS methods will be instrumental in further elucidating the roles of this compound and biotin sulfone as biomarkers in health and disease. Future studies should aim to directly compare the responsiveness of these two markers in well-defined models of oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105461734A - Preparation method of d-biotin - Google Patents [patents.google.com]
- 3. hmdb.ca [hmdb.ca]
- 4. US20150011777A1 - Method for preparing d-biotin - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. caymanchem.com [caymanchem.com]
- 9. Why streptavidin is better than avidin for binding biotin? | AAT Bioquest [aatbio.com]
- 10. altasciences.com [altasciences.com]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous quantification of glutathione, glutathione disulfide and glutathione-S-sulfonate in grape and wine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin Sulfoxide: A Potential but Unexplored Biomarker in Disease
An Objective Comparison of Biotin Sulfoxide Levels in Healthy vs. Diseased States
For researchers and professionals in drug development, the identification of novel biomarkers is a critical step in understanding disease pathology and developing targeted therapies. Biotin, an essential B vitamin, and its metabolites are integral to cellular metabolism. One such metabolite, this compound, has been quantified in healthy individuals, but its comparative levels in various disease states remain a significant gap in scientific literature. This guide synthesizes the available data on biotin metabolism in health and disease, highlighting the potential for this compound as a biomarker and providing the necessary technical framework for its investigation.
While direct comparative studies on this compound levels in healthy versus diseased populations are currently lacking, alterations in biotin status and the activity of related enzymes in several pathological conditions suggest that the metabolism of biotin, including the formation of this compound, may be affected.
Quantitative Data on Biotin and its Metabolites
The following table summarizes the available quantitative data for biotin and its metabolites in healthy individuals and in specific disease states where biotin metabolism has been investigated. It is important to note the absence of direct comparative data for this compound.
| Analyte | Sample Type | Condition | Concentration/Excretion | Reference |
| This compound | Urine | Healthy Adults | 4.0 ± 3.2% of total biotin and metabolites | [1][2] |
| This compound | Urine | Healthy Rats (model for human metabolism) | 8 ± 4% of total recovered radioactivity over 5 days | [3] |
| Biotin | Serum | Healthy Controls | 2.5 ± 1.0 µg/mL | [4] |
| Biotin | Serum | Decompensated Liver Cirrhosis | 1.8 ± 0.6 µg/mL | [4] |
| Biotin | Serum | Hepatoma | 1.7 ± 0.8 µg/mL | [4] |
| Biotin | Serum & CSF | Multiple Sclerosis | Significantly lower than healthy controls | [5] |
| Biotin | CSF | Epilepsy | Significantly lower than healthy controls | [5] |
| Biotinidase | Serum | Healthy Controls | 5.43 ± 1.06 nmol/min/mL | [4] |
| Biotinidase | Serum | Liver Disease | 2.63 ± 1.40 nmol/min/mL | [4] |
Experimental Protocols
The accurate quantification of biotin and its metabolites is crucial for establishing baseline levels and identifying pathological deviations. The following is a detailed methodology for the analysis of biotin and its metabolites in biological fluids, adapted from established research protocols.[1][6][7]
Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to separate biotin and its metabolites, followed by a sensitive avidin-binding assay for quantification.
Sample Preparation (Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Filter the supernatant through a 0.45 µm filter.
-
Store samples at -20°C until analysis.
Sample Preparation (Serum/Plasma):
-
Collect whole blood and allow it to clot for serum, or collect in tubes with anticoagulant for plasma.
-
Centrifuge to separate serum or plasma from blood cells.
-
Store samples at -20°C until analysis.
HPLC Separation:
-
HPLC System: A standard HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The specific gradient will depend on the column and system used and should be optimized to achieve separation of biotin, bisnorbiotin, and this compound.
-
Injection: Inject a fixed volume of the prepared sample onto the column.
-
Fraction Collection: Collect fractions at timed intervals corresponding to the elution times of biotin and its metabolites, as determined by running authentic standards.
Avidin-Binding Assay:
-
Principle: This is a competitive binding assay. The avidin-binding substances in the HPLC fractions compete with a known amount of radiolabeled biotin (e.g., [¹²⁵I]avidin) for binding to avidin.
-
Procedure:
-
Incubate the collected HPLC fractions with a solution containing a known, limited amount of avidin and a tracer amount of radiolabeled biotin.
-
Separate avidin-bound biotin from free biotin. This can be achieved by methods such as charcoal precipitation or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using a gamma counter.
-
-
Standard Curve: Generate a standard curve using known concentrations of biotin, bisnorbiotin, and this compound.
-
Calculation: Determine the concentration of each metabolite in the sample by comparing the results to the respective standard curves.
Biotin Metabolism and Signaling
The following diagrams illustrate the metabolic pathway of biotin to this compound and a general workflow for the analysis of biotin metabolites.
Caption: Metabolic conversion of biotin to this compound.
Caption: Workflow for the analysis of biotin metabolites.
Conclusion
The current body of research indicates that while biotin metabolism is altered in several disease states, particularly liver and neurological disorders, the specific role and levels of this compound in these conditions have not been elucidated. The provided experimental framework offers a robust methodology for researchers to undertake such comparative studies. Investigating the correlation between this compound levels and disease states could pave the way for its establishment as a valuable biomarker, aiding in diagnostics, prognostics, and the monitoring of therapeutic interventions. Further research in this area is warranted to unlock the full potential of biotin metabolites in clinical and pharmaceutical research.
References
- 1. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. | Semantic Scholar [semanticscholar.org]
- 3. The metabolite profile of radioisotope-labeled biotin in rats indicates that rat biotin metabolism is similar to that in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinidase activity in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid levels of biotin in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin and biotin analogs in human urine: biotin accounts for only half of the total - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Biotin Sulfoxide: A Contender in the Arena of Oxidative Stress Biomarkers?
A comprehensive guide for researchers on the validation of biotin sulfoxide as a reliable indicator of oxidative stress, comparing its performance against established biomarkers.
In the intricate landscape of cellular health and disease, oxidative stress stands as a pivotal player, implicated in a vast array of pathologies from cardiovascular diseases to neurodegenerative disorders. The quest for reliable biomarkers to accurately quantify this cellular imbalance is a continuous endeavor in the scientific community. While established markers like F2-isoprostanes and 8-hydroxy-2'-deoxyguanosine (8-OHdG) have long been the gold standard, emerging candidates are constantly being evaluated. This guide provides a critical examination of this compound, a metabolite of the essential B-vitamin biotin, as a potential biomarker of oxidative stress, offering a comparative analysis with other widely used indicators.
The Emerging Role of this compound
Biotin, or vitamin B7, is crucial for various metabolic processes. Its oxidation product, this compound, has garnered attention for its potential connection to oxidative stress. The sulfur atom in the biotin molecule is susceptible to oxidation by reactive oxygen species (ROS), forming this compound. This reaction suggests that elevated levels of this compound in biological fluids could reflect an increased oxidative burden.
Studies have shown that exposure to hydrogen peroxide (H₂O₂) can lead to the formation of this compound[1]. Furthermore, the enzyme this compound reductase is known to repair oxidized biotin, highlighting a biological mechanism to counteract this specific type of oxidative damage[1]. This enzymatic repair system underscores the physiological relevance of biotin oxidation and its potential as an indicator of oxidative stress.
Comparative Analysis: this compound vs. Established Biomarkers
A thorough evaluation of a novel biomarker necessitates a direct comparison with existing, validated markers. Here, we compare this compound with key players in the field of oxidative stress measurement.
| Biomarker | Molecule Type | What It Measures | Advantages | Disadvantages |
| This compound | Oxidized Vitamin | Oxidation of biotin | Potentially reflects a specific and sensitive oxidative event. | Limited validation in human studies of oxidative stress; potential confounding by dietary biotin intake. |
| F2-Isoprostanes | Lipid Peroxidation Product | Peroxidation of arachidonic acid | Considered a gold-standard, reliable, and specific marker of lipid peroxidation and oxidative stress in vivo.[2][3][4] | Measurement can be technically challenging and expensive. |
| Malondialdehyde (MDA) | Lipid Peroxidation Product | A reactive aldehyde from lipid peroxidation | Widely used and relatively simple to measure. | Lacks specificity as it can be formed through various non-oxidative stress pathways. |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Oxidized DNA Base | Oxidative damage to DNA | A sensitive marker of DNA oxidation and repair.[5] | Can be influenced by DNA repair efficiency, which varies among individuals.[5] |
| Protein Carbonyls | Oxidized Protein | Oxidative damage to proteins | Represents a general and early marker of protein oxidation.[6] | Can be formed through various mechanisms, leading to a lack of specificity.[7] |
Experimental Protocols
Accurate and reproducible measurement is the bedrock of biomarker validation. The primary method for the quantification of this compound and other biomarkers is mass spectrometry, often coupled with liquid chromatography for separation.
Protocol 1: Quantification of this compound in Urine or Plasma via LC-MS/MS
This protocol outlines a general workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[8]
1. Sample Preparation:
- Internal Standard Spiking: Add a known amount of an isotopically labeled this compound internal standard to the urine or plasma sample. This is crucial for accurate quantification.
- Protein Precipitation (for plasma): Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant.
- Solid-Phase Extraction (SPE) (optional but recommended): To further clean up the sample and concentrate the analyte, pass the supernatant (or diluted urine) through an appropriate SPE cartridge. Wash the cartridge to remove interfering substances and then elute the this compound with a suitable solvent.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol. This separates this compound from other components in the sample.
- Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both the native this compound and the isotopically labeled internal standard (Multiple Reaction Monitoring - MRM).
3. Data Analysis:
- Generate a standard curve by analyzing known concentrations of this compound.
- Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Analysis of F2-Isoprostanes in Urine via GC-MS
This protocol provides a summary of the well-established method for measuring F2-isoprostanes.
1. Sample Preparation:
- Hydrolysis: Treat urine samples with a base to release esterified F2-isoprostanes.
- Internal Standard Spiking: Add a deuterated F2-isoprostane internal standard.
- Solid-Phase Extraction (SPE): Purify the sample using a C18 SPE cartridge.
- Thin-Layer Chromatography (TLC): Further purify the sample using TLC.
- Derivatization: Convert the F2-isoprostanes to more volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl ethers) for gas chromatography.
2. GC-MS Analysis:
- Gas Chromatography: Separate the derivatized F2-isoprostanes on a capillary GC column.
- Mass Spectrometry: Use negative-ion chemical ionization (NICI) mass spectrometry to detect and quantify the F2-isoprostanes based on their specific mass-to-charge ratios.
3. Data Analysis:
- Quantify the F2-isoprostanes by comparing the peak area of the endogenous compound to that of the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships between molecules and experimental steps is crucial for understanding the validation process.
Caption: Biotin oxidation by ROS and its enzymatic repair.
Caption: General workflow for biomarker analysis by LC-MS/MS.
Conclusion and Future Directions
The validation of this compound as a reliable biomarker of oxidative stress is still in its nascent stages. While the theoretical basis is sound, with a clear chemical link to oxidative processes and the existence of a dedicated enzymatic repair system, a significant gap in comparative clinical data remains. Currently, F2-isoprostanes are widely regarded as one of the most reliable biomarkers for assessing oxidative stress in vivo[3][4].
For this compound to be considered a robust and reliable biomarker, future research must focus on:
-
Head-to-head comparative studies: Rigorous clinical trials directly comparing urinary and plasma levels of this compound with F2-isoprostanes, 8-OHdG, and other markers in populations under known oxidative stress conditions are essential.
-
Dose-response studies: Investigating the correlation between the levels of oxidative challenge and the corresponding increase in this compound is crucial.
-
Controlling for dietary intake: The influence of dietary biotin intake on baseline this compound levels needs to be thoroughly characterized and controlled for in clinical studies.
While this compound shows promise, it is not yet ready to dethrone the established biomarkers of oxidative stress. However, with further validation, it could prove to be a valuable addition to the researcher's toolkit, potentially offering a more specific or sensitive window into certain aspects of oxidative damage. For now, it remains a compelling contender in the ongoing search for the ideal biomarker of oxidative stress.
References
- 1. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. F2-isoprostanes are not just markers of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. F2-isoprostanes as markers of oxidative stress in vivo: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rass-biosolution.com [rass-biosolution.com]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Biotin Sulfoxide Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of biotin sulfoxide, a key metabolite of biotin, is crucial for various metabolic and pharmacokinetic studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Performance Characteristics: A Head-to-Head Comparison
The selection of an analytical technique hinges on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity compared to HPLC.
| Performance Parameter | HPLC | LC-MS/MS |
| Linearity (R²) | > 0.996 | > 0.999[1] |
| Limit of Detection (LOD) | ~2.41 ng/mL (Spectrofluorimetric)[2] | 0.009 µ g/100 g[1] |
| Limit of Quantification (LOQ) | ~7.29 ng/mL (Spectrofluorimetric)[2] | 0.025 µ g/100 g[1] |
| Precision (%RSD) | < 2% for standard, < 5% for sample | 1.158% - 4.724%[1] |
| Accuracy (% Recovery) | 100.22% (average)[3] | 95.024% - 102.507%[1] |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC and LC-MS/MS analysis of biotin, which can be adapted for this compound.
HPLC Method Protocol (Adapted from Biotin Analysis)
1. Sample Preparation:
-
Solid Samples (e.g., premixes): An accurately weighed quantity of the powdered sample, equivalent to about 100 µg of the analyte, is transferred to a 300 mL Erlenmeyer flask. 200 mL of 0.1 N sulfuric acid is added, and the mixture is hydrolyzed in an autoclave at 121°C for 15 minutes. After cooling, the pH is adjusted to 6.8 with sodium hydroxide.[3]
-
Liquid Samples: For liquid matrices, a solid-phase extraction (SPE) procedure may be employed for sample clean-up and concentration.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Thermo Scientific ODS Hypersil, 150x4.6 mm, 3 µm).
-
Mobile Phase: A mixture of buffer and acetonitrile (e.g., 91.5:8.5 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 200 nm. For enhanced sensitivity, post-column derivatization with a fluorescent agent can be used.[4]
-
Injection Volume: 100 µL.
-
Column Temperature: 40°C.
LC-MS/MS Method Protocol (Adapted from Biotin Analysis)
1. Sample Preparation:
-
Nutritional Products: The sample is hydrolyzed in an acetate buffer (50 mM, pH 4) with an ascorbate solution (10%) at 120 ± 1°C.[5] An internal standard (e.g., deuterated biotin) is added before analysis to compensate for matrix effects and procedural losses.[5][6]
-
Biological Samples (e.g., whole blood): Protein precipitation is a common technique. An agent like zinc sulfate in methanol is added to the sample, followed by centrifugation to remove precipitated proteins.[7]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm; 1.7 µm).[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and methanol (B).[5]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Injection Volume: 5 µL.[5]
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[5]
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Experimental and Logical Workflow Diagrams
To visualize the cross-validation process and the individual analytical workflows, the following diagrams are provided.
Caption: Cross-validation workflow for HPLC and LC-MS/MS methods.
Caption: General experimental workflow for HPLC analysis.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion and Recommendations
Both HPLC and LC-MS/MS are robust techniques for the quantification of small molecules like biotin and its metabolites.
-
HPLC is a cost-effective and reliable method suitable for routine analysis, especially when high sensitivity is not a primary requirement. The use of fluorescence detection can significantly enhance its sensitivity.
-
LC-MS/MS is the gold standard for applications demanding high sensitivity, selectivity, and specificity. It is particularly advantageous for analyzing complex biological matrices where interferences can be a significant challenge for other detectors. The use of a stable isotope-labeled internal standard in LC-MS/MS methods is highly recommended to ensure the highest accuracy and precision.
For the cross-validation of methods for this compound, it is recommended to analyze a set of spiked and authentic samples using both a validated HPLC and a validated LC-MS/MS method. The results should be statistically compared to ensure concordance between the two techniques. The choice of the primary method for routine analysis will ultimately depend on the specific analytical requirements, available instrumentation, and budget constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of Spectrofluorimetric Method for Determination of Biotin in Bulk and Pharmaceutical Preparations via its Oxidation with Cerium (IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 6. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Biotin sulfoxide's utility compared to other oxidative stress markers like 8-isoprostane
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a wide range of pathologies, from neurodegenerative diseases to cancer. Consequently, the accurate measurement of oxidative stress is crucial for both basic research and clinical drug development. This guide provides an objective comparison of two potential biomarkers of oxidative stress: the well-established lipid peroxidation marker, 8-isoprostane, and the emerging marker of sulfur oxidation, biotin sulfoxide.
At a Glance: Key Differences and Utility
While 8-isoprostane is a widely accepted "gold standard" for assessing lipid peroxidation, this compound represents a potential marker for the oxidative modification of sulfur-containing biomolecules. The choice between these markers will depend on the specific scientific question, the biological system under investigation, and the analytical capabilities available.
| Feature | This compound | 8-Isoprostane |
| Marker Type | Oxidation of a water-soluble vitamin (Biotin) | Lipid peroxidation product (from arachidonic acid) |
| What it Measures | Oxidation of sulfur-containing molecules | Free radical-induced damage to lipids |
| Validation Status | Emerging, less established as a quantitative marker | Well-established, "gold standard" for lipid peroxidation |
| Sample Types | Potentially urine, plasma | Urine, plasma, exhaled breath condensate, tissues |
| Analytical Method | Primarily LC-MS/MS | GC-MS, LC-MS/MS, Immunoassays |
Biological Pathways and Marker Formation
Oxidative stress leads to the damage of various biomolecules. 8-isoprostane and this compound are products of distinct oxidative pathways, providing insights into different facets of cellular damage.
As depicted in Figure 1, 8-isoprostane is a prostaglandin-like compound produced from the free radical-catalyzed peroxidation of arachidonic acid, a key component of cell membranes.[1] In contrast, this compound is formed by the oxidation of the sulfur atom in the thiophane ring of biotin (Vitamin B7).[2][3] The enzymatic reduction of this compound back to biotin by this compound reductase in some organisms suggests a biological mechanism to counteract this specific type of oxidative damage.[4]
Quantitative Data Comparison
Direct comparative studies on the quantitative levels of this compound and 8-isoprostane under oxidative stress conditions in mammalian models are currently limited in the scientific literature. However, baseline levels and changes in 8-isoprostane in response to oxidative stress are well-documented. For this compound, data is sparser, with some studies reporting it as a percentage of total biotin metabolites in urine.
| Parameter | This compound (in Urine) | 8-Isoprostane (in Plasma) | Reference |
| Basal Levels | 4.0 +/- 3.2% of total biotin metabolites | ~10-100 pg/mL | [5][6] |
| Elevated Levels | Data not readily available | Can increase several-fold with oxidative stress | [7] |
| (Example: Disease State) | |||
| Normal | - | 45.1 ± 18.4 pg/mL | [1] |
| Lung Cancer | - | Higher levels observed compared to benign nodules | [1] |
Experimental Protocols
Accurate quantification of these biomarkers is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for both, offering high sensitivity and specificity.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a general workflow for the analysis of both this compound and 8-isoprostane from a biological sample, highlighting the key steps.
Detailed Methodology: Quantification of 8-Isoprostane in Human Plasma by LC-MS/MS
This protocol is based on established methods for 8-isoprostane analysis.[1]
1. Sample Preparation:
-
To 300 µL of human plasma, add an internal standard (e.g., 8-isoprostane-d4).
-
Perform solid-phase extraction (SPE) to isolate and concentrate the isoprostanes.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by 0.1% formic acid.
-
Load the plasma sample.
-
Wash the cartridge with 0.1% formic acid and then with hexane to remove interfering substances.
-
Elute the 8-isoprostane with ethyl acetate.
-
-
Dry the eluent under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 1.7 µm particle size, 1.0 x 100 mm).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in an acetonitrile:methanol (50:50) mixture.
-
Gradient: A gradient elution is used to separate 8-isoprostane from its isomers.
-
Flow Rate: 0.15 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both 8-isoprostane and its deuterated internal standard. For 8-isoprostane, a common transition is m/z 353.2 -> 193.1.
-
3. Data Analysis:
-
Quantify the amount of 8-isoprostane in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Proposed Methodology: Quantification of this compound in Human Urine by LC-MS/MS
This proposed protocol is adapted from methods for biotin and its metabolites.[5]
1. Sample Preparation:
-
To a 1 mL urine sample, add a suitable internal standard (e.g., a stable isotope-labeled this compound, if available, or d2-biotin).
-
For the analysis of total biotin metabolites, enzymatic hydrolysis using papain may be employed to release bound forms.[8]
-
Perform solid-phase extraction (SPE) using a mixed-mode or reverse-phase cartridge to clean up the sample.
-
Elute the biotin metabolites and dry the eluent.
-
Reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 or a pentafluorophenyl (PFP) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient elution to separate biotin from its various metabolites, including this compound.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: ESI in positive mode.
-
MRM: Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values would need to be determined using a this compound standard. For biotin, a common transition is m/z 245.1 -> 227.1.[9]
-
3. Data Analysis:
-
Quantify this compound using a standard curve prepared with a certified this compound standard.
Conclusion and Future Directions
8-isoprostane is a robust and well-validated biomarker for assessing oxidative stress-induced lipid peroxidation. Its measurement is supported by a wealth of literature and established methodologies.
This compound, on the other hand, is an intriguing but less-developed biomarker. Its formation is a direct consequence of the oxidation of biotin, a vital water-soluble vitamin. The existence of enzymatic repair mechanisms for this compound in some organisms underscores its biological relevance.[4] Further research is warranted to fully establish its utility as a quantitative marker of oxidative stress in mammals. Direct comparative studies with established markers like 8-isoprostane are needed to determine its sensitivity, specificity, and dynamic range in response to various oxidative insults. The development and validation of a dedicated LC-MS/MS method for this compound in readily accessible biological fluids will be a critical step in advancing its potential as a clinical and research tool.
For research groups equipped with mass spectrometry capabilities, the parallel assessment of both 8-isoprostane and this compound could provide a more comprehensive picture of oxidative damage, capturing both lipid and sulfur-containing molecule oxidation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. preveligelab.org [preveligelab.org]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. Characterization of LC-MS based urine metabolomics in healthy children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 7. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
Urinary Biotin Sulfoxide: A Correlative Biomarker for Dietary Biotin Intake
A Comparison Guide for Researchers and Drug Development Professionals
Introduction: Biotin, a water-soluble B vitamin, is an essential cofactor for five carboxylases involved in key metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. Assessing biotin status is crucial in various research and clinical settings. While several biomarkers exist, urinary biotin sulfoxide, a major metabolite of biotin, has emerged as a potential indicator of dietary biotin intake. This guide provides an objective comparison of urinary this compound with other markers, supported by experimental data, to aid researchers in selecting appropriate biomarkers for their studies.
Correlation of Urinary this compound with Dietary Biotin Intake: Experimental Evidence
Studies have demonstrated a significant positive correlation between dietary biotin intake and the urinary excretion of this compound. In a study involving 14 adult volunteers, a 20-fold increase in daily biotin intake (1200 µ g/day for 2 weeks) resulted in a 114-fold increase in urinary this compound excretion[1]. This indicates that the pathway for biotin catabolism to this compound is not easily saturated, even with high supplemental doses[2].
Quantitative Data Summary
The following table summarizes the urinary excretion of biotin and its metabolites before and after biotin supplementation, highlighting the substantial increase in this compound levels.
| Analyte | Pre-supplementation (nmol/day) | Post-supplementation (nmol/day) | Fold Increase |
| Biotin | Data not explicitly provided | Data not explicitly provided | - |
| Bisnorbiotin | Data not explicitly provided | Data not explicitly provided | 85-fold[1] |
| This compound | Data not explicitly provided | Data not explicitly provided | 114-fold[1] |
Note: While the absolute pre- and post-supplementation values for 24-hour urinary excretion were not detailed in the abstract, the fold-increase provides a clear indication of the significant response of this compound to increased biotin intake.
Another study identified biotin sulfone and bisnorbiotin methyl ketone as other biotin metabolites in human urine, with their excretion also increasing significantly after biotin administration[3]. At a presumed steady state, this compound accounted for approximately 4.0% to 9% of the total urinary biotin and its metabolites[1][4].
Comparison with Other Biotin Status Markers
Urinary this compound should be considered alongside other established markers of biotin status. The following table compares key characteristics of different biomarkers.
| Biomarker | Sample Type | Correlation with Intake | Key Advantages | Key Limitations |
| Urinary this compound | Urine | Strong positive correlation with recent high intake[1] | Non-invasive sample collection; reflects metabolic processing of biotin. | May not be as sensitive for detecting marginal deficiency[5]. |
| Urinary Biotin | Urine | Identifies supplemented individuals but may not distinguish between depleted and sufficient states[5][6]. | Non-invasive. | Large inter-individual variations; influenced by recent intake[5]. |
| Urinary 3-Hydroxyisovaleric Acid (3-HIA) | Urine | Increased excretion in biotin deficiency[7][8]. | Sensitive indicator of early biotin deficiency[7]. | Can produce false-negative results; does not distinguish between sufficient and supplemented states[5][6]. |
| Plasma/Serum Biotin | Plasma/Serum | Increases with supplementation[2]. | Direct measure of circulating biotin. | Does not reliably decrease in marginal deficiency to be detectable by current tests[9]. |
| Lymphocyte Holocarboxylase | Blood cells | Reduced levels are a reliable indicator of biotin status[6][8]. | Considered a reliable and sensitive marker of biotin status at the cellular level[8]. | Requires cell isolation and specialized assays. |
Experimental Protocols
Measurement of Urinary Biotin and Metabolites
A common and specific method for the quantification of biotin and its metabolites, including this compound, in urine is High-Performance Liquid Chromatography (HPLC) combined with an avidin-binding assay[1][2][4].
Principle: This method leverages the high specificity of the binding between avidin and biotin and its analogues.
Protocol Outline:
-
Sample Preparation: Urine samples are collected (untimed or 24-hour collection). For untimed samples, results are often expressed as a ratio to urinary creatinine to account for variations in urine concentration[1].
-
HPLC Separation: The urine sample is injected into an HPLC system. A reversed-phase column is typically used to separate biotin and its various metabolites based on their physicochemical properties.
-
Post-Column Avidin Binding: The eluate from the HPLC column is mixed with a solution containing avidin.
-
Detection: The avidin-bound biotin and metabolites are then detected. This can be achieved through various means, often involving a fluorescent or colorimetric reporter system that is displaced by the binding of biotin, or by measuring the unbound avidin.
-
Quantification: The concentration of each metabolite is determined by comparing the peak areas from the sample chromatogram to those of known standards.
Visualizations
Biotin Metabolism Pathway
The following diagram illustrates the primary pathways of biotin catabolism in mammals, leading to the formation of this compound and other metabolites.
Caption: Major pathways of biotin catabolism.
Experimental Workflow for Assessing Urinary this compound
This diagram outlines the typical experimental workflow for quantifying the correlation between dietary biotin intake and urinary this compound excretion.
Caption: Workflow for urinary this compound analysis.
Conclusion
Urinary this compound is a responsive and specific biomarker for assessing recent dietary biotin intake, particularly at supplemental levels. Its non-invasive nature of collection and the significant fold-increase upon supplementation make it a valuable tool for researchers. However, for a comprehensive assessment of biotin status, especially in cases of suspected deficiency, it is recommended to use a panel of biomarkers, including urinary 3-HIA and lymphocyte holocarboxylase levels. The choice of biomarker will ultimately depend on the specific research question and the resources available.
References
- 1. Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of biotin sulfone, bisnorbiotin methyl ketone, and tetranorbiotin-l-sulfoxide in human urine. | Semantic Scholar [semanticscholar.org]
- 4. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and assessment of markers of biotin status in healthy adults | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 7. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]
Comparative Analysis of Biotin Sulfoxide and Methionine Sulfoxide as Oxidative Stress Indicators
A comprehensive guide for researchers, scientists, and drug development professionals on the utility of Biotin Sulfoxide and Methionine Sulfoxide as biomarkers for oxidative stress, supported by experimental data and detailed protocols.
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a plethora of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Consequently, the identification and validation of reliable biomarkers to assess oxidative damage are of paramount importance in both basic research and clinical settings. Among the molecules susceptible to oxidation by ROS are those containing sulfur atoms, such as the amino acid methionine and the vitamin biotin. The oxidation of these molecules to their respective sulfoxide forms, methionine sulfoxide (MetO) and this compound, presents a potential avenue for monitoring oxidative stress. This guide provides a comparative analysis of this compound and methionine sulfoxide as indicators of oxidative stress, offering a detailed examination of their formation, biological repair mechanisms, and analytical detection methods.
Formation and Biological Significance
Under conditions of oxidative stress, both methionine and biotin can be oxidized at their sulfur atoms, leading to the formation of sulfoxides.
Methionine Sulfoxide (MetO): Methionine residues in proteins are particularly susceptible to oxidation by a wide range of ROS, forming a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[1] The oxidation of methionine can lead to conformational changes in proteins, potentially altering their function and contributing to cellular damage.[2] The accumulation of MetO has been associated with aging and various diseases.[2][3]
This compound: Biotin, a water-soluble B vitamin, can also be oxidized to form this compound.[4][5] This oxidation can occur when biotin is exposed to oxidants.[4] While the biological implications of this compound formation in mammals are less extensively studied than those of MetO, it is recognized as a catabolite of biotin.[6] In microorganisms like Salmonella enterica, the ability to repair oxidized biotin is crucial for surviving oxidative stress and for virulence.[7]
Signaling Pathways and Formation Mechanisms
The formation of both sulfoxides is a direct consequence of the interaction of methionine or biotin with ROS. This process can be a stochastic event resulting from overwhelming oxidative stress or a more targeted modification in specific signaling pathways.
Enzymatic Repair Systems
A key difference between these two potential biomarkers lies in their known enzymatic repair systems in mammals.
Methionine Sulfoxide Reductases (Msr): Mammalian cells possess a robust and well-characterized enzymatic system for the repair of oxidized methionine residues. The methionine sulfoxide reductase (Msr) system comprises two main families of enzymes: MsrA, which stereospecifically reduces Met-S-SO, and MsrB, which reduces Met-R-SO.[1][8] These enzymes play a crucial role in antioxidant defense and maintaining protein integrity.[9][10] The presence of this active repair system means that the level of MetO reflects a dynamic balance between its formation and removal.
This compound Reductase (BisC): An enzyme capable of reducing this compound back to biotin, known as this compound reductase (BisC), has been identified and characterized in bacteria such as Escherichia coli and Rhodobacter sphaeroides.[11][12][13] This enzyme can also reduce free Met-S-SO.[12] However, the presence and activity of a dedicated this compound reductase in mammalian cells are not well-established. This suggests that this compound, once formed in mammals, may be a more stable and persistent marker of an oxidative event compared to MetO.
Comparative Performance as Oxidative Stress Indicators
The suitability of a molecule as a biomarker depends on several factors, including the magnitude of its change in response to the stimulus, the specificity of this change, and the availability of sensitive and reliable detection methods.
| Feature | Methionine Sulfoxide | This compound |
| Formation under Oxidative Stress | Well-documented in numerous in vitro and in vivo studies.[3][7] | Established in chemical and microbiological studies; less data in mammalian systems.[4][14] |
| Enzymatic Repair in Mammals | Efficient and well-characterized MsrA/B system.[1][8] | No definitive dedicated enzyme system identified to date. |
| Potential as a Biomarker | Reflects the dynamic balance of oxidative damage and repair.[3] | May represent a more cumulative and stable marker of oxidative insults. |
| Analytical Detection | Established GC-MS and LC-MS/MS methods for plasma and tissues.[5][11] | LC-MS/MS methods developed for biotin and its metabolites, including the sulfoxide.[15][16] |
| In Vivo Evidence | Levels increase in various disease models and aging.[2][3] | Limited in vivo data in mammals linking its levels directly to oxidative stress-related diseases. |
Experimental Protocols
Induction of Oxidative Stress in Cell Culture
A common method to induce oxidative stress in cultured cells is through exposure to hydrogen peroxide (H₂O₂).
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HepG2) in appropriate culture medium and allow them to adhere and reach 70-80% confluency.
-
Treatment: Prepare fresh solutions of H₂O₂ in serum-free culture medium at various concentrations (e.g., 100 µM, 250 µM, 500 µM).
-
Incubation: Remove the culture medium from the cells, wash with phosphate-buffered saline (PBS), and add the H₂O₂-containing medium. Incubate for a defined period (e.g., 1-4 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. The supernatant can be used for the analysis of this compound and methionine sulfoxide. For protein-bound MetO, protein precipitation (e.g., with acetone or trichloroacetic acid) followed by enzymatic digestion (e.g., with trypsin) is required.
Analytical Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.
Sample Preparation for LC-MS/MS:
-
Protein Precipitation: To 100 µL of plasma or cell lysate supernatant, add 300 µL of ice-cold acetonitrile containing internal standards (e.g., ¹³C,²H₃-methionine sulfoxide and ¹³C-biotin sulfoxide).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile using mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Methionine | 150.1 | 104.1 |
| Methionine Sulfoxide | 166.1 | 104.1 |
| Biotin | 245.1 | 227.1 |
| This compound | 261.1 | 243.1 |
Note: These are example MRM transitions and should be optimized for the specific instrument used.
Conclusion and Future Perspectives
Methionine sulfoxide is a well-established and widely utilized biomarker of oxidative stress, supported by a wealth of literature and robust analytical methodologies. Its levels in biological systems represent a dynamic interplay between oxidative damage and an efficient enzymatic repair system.
This compound, on the other hand, presents an intriguing but less explored alternative. The apparent lack of a dedicated and efficient repair system in mammals suggests that it could serve as a more stable and cumulative marker of oxidative insults. However, there is a clear need for further research to validate its utility in mammalian systems. Specifically, future studies should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and methionine sulfoxide levels under various oxidative stress conditions in relevant in vivo models.
-
Mammalian Repair Mechanisms: Investigation into the existence and efficiency of enzymatic systems capable of reducing this compound in mammalian cells.
-
Clinical Correlation: Studies to correlate this compound levels with the severity and progression of diseases associated with oxidative stress.
For researchers and drug development professionals, while methionine sulfoxide remains the more established and reliable indicator of ongoing oxidative stress, this compound holds promise as a potential complementary biomarker that may provide a more integrated measure of cumulative oxidative damage. The development of sensitive and validated analytical methods for the simultaneous quantification of both molecules will be instrumental in advancing our understanding of their respective roles in health and disease.
References
- 1. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease [mdpi.com]
- 3. A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of methionine sulfoxide and methionine in blood plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methionine Sulfoxide Reductases of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotin in Cell Culture [sigmaaldrich.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. uniprot.org [uniprot.org]
- 12. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reductase (Cereibacter sphaeroides) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Biotin Sulfoxide: A Comparative Analysis of Enzymatic and Chemical Approaches
For researchers, scientists, and drug development professionals, the choice of synthetic route for a molecule like biotin sulfoxide is critical, impacting yield, purity, stereoselectivity, and environmental footprint. This guide provides a detailed comparison of enzymatic and chemical synthesis methods for this compound, supported by experimental data and protocols to inform your selection process.
This compound, a key metabolite of biotin (Vitamin B7), is of significant interest in various fields of research due to its biological activities and its role as an intermediate in biotin catabolism.[1] The synthesis of this molecule can be broadly categorized into two approaches: traditional chemical oxidation and emerging biocatalytic methods. This comparative guide delves into the specifics of each, offering a clear overview of their respective advantages and disadvantages.
At a Glance: Comparing Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Reagents | Strong oxidizing agents (e.g., Hydrogen Peroxide, Vanadium(V))[2] | Enzymes (e.g., Peroxygenases, Monooxygenases), Co-substrates (e.g., H₂O₂)[3] |
| Reaction Conditions | Harsher conditions, often requiring acidic or basic media and elevated temperatures.[2] | Milder conditions, typically near neutral pH and ambient temperature.[4] |
| Yield | Variable, with risk of over-oxidation to biotin sulfone.[5] | Potentially high, with greater control over product formation.[6] |
| Purity & Selectivity | Can produce a mixture of diastereomers (d- and l-sulfoxides) and the over-oxidized sulfone byproduct, requiring extensive purification.[2][5] | Often highly stereoselective, yielding a single diastereomer and minimizing byproduct formation.[7] |
| Environmental Impact | Use of harsh chemicals and potential for hazardous waste generation.[4] | "Greener" approach with biodegradable catalysts (enzymes) and milder reaction conditions.[8] |
| Cost | Reagents are generally inexpensive, but purification costs can be high. | Enzyme cost can be a factor, but milder conditions and higher purity can offset this. Enzyme immobilization can allow for reuse.[9] |
Delving Deeper: Experimental Protocols
Chemical Synthesis: Hydrogen Peroxide Oxidation
This method relies on the direct oxidation of the sulfur atom in the biotin molecule using a chemical oxidizing agent. Hydrogen peroxide is a commonly employed reagent for this transformation.[2]
Experimental Protocol:
-
Dissolution: Dissolve d-biotin in glacial acetic acid.
-
Oxidation: Add an excess of hydrogen peroxide to the solution. The reaction is typically stirred at room temperature for an extended period (e.g., 16-17 hours) to facilitate the formation of the sulfoxide.[2]
-
Work-up: The reaction mixture is then concentrated to an oil.
-
Purification: The resulting mixture of d- and l-biotin sulfoxide diastereomers, along with any unreacted biotin and over-oxidized biotin sulfone, can be separated using techniques such as fractional crystallization or high-performance liquid chromatography (HPLC).[2][10]
dot
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis: A Greener Alternative
Enzymatic synthesis offers a more sustainable and selective approach to producing this compound. While a specific, standardized protocol for this compound is not widely documented, methods for the sulfoxidation of similar thioether compounds using enzymes like peroxygenases can be adapted.[7] These enzymes catalyze the transfer of an oxygen atom from a peroxide to the sulfur atom of the substrate.
Proposed Experimental Protocol (Adapted from Peroxygenase-Catalyzed Sulfoxidation):
-
Enzyme Immobilization (Optional but Recommended): Covalently immobilize a suitable peroxygenase (e.g., from Agrocybe aegerita) on a solid support to enhance stability and allow for reuse.
-
Reaction Setup: In a suitable buffer (e.g., phosphate buffer, pH 7.0), add d-biotin as the substrate.
-
Enzyme Addition: Introduce the immobilized or free peroxygenase to the reaction mixture.
-
Initiation: Start the reaction by the slow, controlled addition of hydrogen peroxide as the co-substrate. This is crucial to avoid enzyme inactivation.
-
Monitoring: Monitor the progress of the reaction by HPLC to determine the conversion of biotin and the formation of this compound.
-
Work-up and Purification: Once the reaction is complete, the enzyme (if immobilized) can be filtered off for reuse. The product can be purified from the aqueous solution using standard chromatographic techniques.
dot
Caption: Enzymatic synthesis workflow for this compound.
Biological Context: The Role of this compound in Metabolism
This compound is a naturally occurring catabolite of biotin. The oxidation of the sulfur atom in the thiophane ring of biotin is a recognized metabolic pathway.[11] This process is relevant in understanding the biological fate of biotin and its derivatives.
dot
References
- 1. This compound reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allresearchjournal.com [allresearchjournal.com]
- 5. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 9. SMPDB [smpdb.ca]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotin - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inter-Laboratory Measurement of Biotin Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of Biotin Sulfoxide, a key metabolite of Biotin. In the absence of direct inter-laboratory proficiency testing programs for this specific analyte, this document compiles and compares published data from various research laboratories. The information presented herein is intended to assist researchers in evaluating and selecting appropriate methods for their specific applications.
Data Presentation: A Comparative Look at Analytical Performance
The following table summarizes the performance characteristics of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of biotin and its metabolites, including this compound, in human plasma. This data is extracted from a study by Zempleni et al. and serves as a representative example of the analytical performance that can be achieved.
| Parameter | Reported Performance |
| Linearity (Concentration Range) | 0.05 - 2 ng/mL |
| Intra-day Precision (%RSD) | <7.1% |
| Inter-day Precision (%RSD) | <7.1% |
| Accuracy (%RE) | -0.7% to 8.2% |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Internal Standard | Stable isotope-labeled biotin |
Data extracted from a study on the quantification of biotin in plasma samples by column switching liquid chromatography–tandem mass spectrometry. The study provides a validated method for biotin, and similar performance is expected for its metabolites like this compound which are often analyzed concurrently[1].
Experimental Protocols: A Closer Look at the Methodology
LC-MS/MS Method for Biotin and Metabolites in Human Plasma
This section details a typical experimental protocol for the quantification of biotin and its metabolites, including this compound, using LC-MS/MS. This method is widely regarded as the gold standard for its high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation)
-
To 300 µL of plasma sample, add an internal standard solution (stable isotope-labeled biotin).
-
Precipitate proteins by adding acidic methanol.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation
-
Chromatographic System: A column-switching liquid chromatography system is employed.
-
Analytical Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to separate the analytes.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the prepared sample extract (e.g., 10 µL) is injected into the system.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for biotin and its metabolites.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for biotin, this compound, and the internal standard, ensuring high selectivity and sensitivity.
Visualizing the Science: Pathways and Workflows
Biotin Metabolism Pathway
The following diagram illustrates the major metabolic pathways of biotin, including the oxidation of the sulfur atom in the thiophane ring to form this compound and biotin sulfone.
Caption: Major metabolic pathways of Biotin.
Inter-Laboratory Comparison Workflow
This diagram outlines the logical workflow for conducting an inter-laboratory comparison study for an analyte like this compound.
Caption: Workflow for an inter-laboratory comparison study.
References
Assessing the Specificity of Biotinylated Antibodies: A Comparative Guide for Immunoassays
For researchers, scientists, and drug development professionals, the biotinylation of antibodies is a fundamental technique for a wide range of applications, including immunoassays. While biotinylation enables sensitive detection through the high-affinity interaction of biotin with streptavidin, the conjugation process itself can impact the antibody's specificity, potentially leading to an increase in cross-reactivity. This guide provides an objective comparison of biotinylated antibody performance, supported by experimental data and detailed protocols, to facilitate informed decisions in experimental design and ensure the validity of immunoassay results.
The most common method for biotinylating antibodies involves the use of N-hydroxysuccinimide (NHS) esters of biotin, which react with primary amines on lysine residues and the N-terminus of the antibody.[1] While effective, this random conjugation can sometimes alter the antibody's conformation or charge, leading to unintended binding to off-target molecules.[1] An alternative approach is to use biotin hydrazide, which targets carbohydrate moieties on the antibody, typically located away from the antigen-binding site, thereby preserving the antibody's native binding characteristics.[2]
Impact of Biotinylation on Antibody Specificity: A Comparative Overview
The choice of biotinylation reagent can significantly influence the cross-reactivity profile of an antibody. The following table summarizes the characteristics of different biotinylation strategies.
| Reagent Type | Target Residues | Specificity | Potential for Cross-Reactivity |
| Biotin-NHS Ester | Primary amines (Lysine, N-terminus) | Moderate | High |
| Biotin Hydrazide | Oxidized carbohydrate moieties | High | Low |
| Biotin-Maleimide | Free sulfhydryls (Cysteine) | High | Low |
| Site-specific (e.g., Click Chemistry) | Bioorthogonally tagged residues | Very High | Very Low |
Table 1: Comparison of common biotinylation reagents and their potential impact on antibody cross-reactivity.[1]
Experimental data demonstrates that while the affinity for the primary target may be maintained after biotinylation with NHS esters, a noticeable increase in binding to both related and unrelated off-target proteins can occur.[1]
| Antibody State | Target Protein | Off-Target Protein (Related) | Off-Target Protein (Unrelated) |
| Unconjugated | 100% | 6% | 2% |
| Biotin-NHS Ester | 100% | 14% | 5% |
Table 2: Example of increased cross-reactivity of an antibody after biotinylation with an NHS ester, as measured by ELISA. The values represent the percentage of binding signal relative to the target protein.[1]
Experimental Protocols
To rigorously evaluate the specificity of biotinylated antibodies, standardized experimental protocols are essential.
Protocol 1: Antibody Biotinylation with NHS-Ester-Biotin
This protocol describes a general procedure for labeling an antibody with an amine-reactive biotinylation reagent.
Materials:
-
Purified antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
NHS-Ester-Biotin (e.g., Sulfo-NHS-SS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Equilibrate the NHS-Ester-Biotin reagent to room temperature.
-
Prepare a 10 mM stock solution of the biotinylation reagent in DMF or DMSO immediately before use.[1]
-
Add a 12- to 20-fold molar excess of the biotin stock solution to the antibody solution.[3]
-
Incubate the reaction for 30-60 minutes at room temperature.[1]
-
Remove the excess, unreacted biotinylation reagent using a desalting column equilibrated with a suitable storage buffer.[1]
-
Determine the degree of biotinylation using a method such as the HABA assay.[3]
Protocol 2: Assessing Antibody Cross-Reactivity by ELISA
This protocol outlines a method to compare the binding of a biotinylated antibody to its target antigen and potential cross-reactants.
Materials:
-
Target antigen and potential cross-reactant proteins
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplate
Procedure:
-
Coat the wells of a microplate with the target antigen and potential cross-reactant proteins (e.g., 1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate with Blocking Buffer for 1 hour at room temperature.[1]
-
Wash the plate three times with Wash Buffer.
-
Add serial dilutions of the biotinylated antibody to the wells and incubate for 2 hours at room temperature.[1]
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.[1]
-
Wash the plate five times with Wash Buffer.
-
Add TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).[1]
-
Stop the reaction by adding Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cross-reactivity by comparing the signal from the off-target proteins to the signal from the target protein at a given antibody concentration.
Visualizing Workflows and Concepts
Diagrams can help clarify complex processes and relationships in immunoassay development.
References
Biotin sulfoxide metabolism in different species: a comparative overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biotin sulfoxide metabolism in different species, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and nutritional science.
Comparative Analysis of Biotin Metabolite Excretion
The metabolism of biotin, an essential B vitamin, results in several breakdown products, with this compound being a significant metabolite. The urinary excretion profile of biotin and its metabolites varies across different species, providing insights into the metabolic pathways and enzymatic activities involved.
| Species | Biotin | Bisnorbiotin | This compound | Other Metabolites | Source |
| Human | ~32-52% | ~35-52% | ~4-13% | Biotin sulfone, Bisnorbiotin methyl ketone | [1][2] |
| Rat | ~46% | ~47% | ~8% | Bisnorbiotin methyl ketone, two unidentified compounds | [3] |
| Pig | Major form | Substantial amounts | Substantial amounts | Bisnorbiotin methyl ketone, Biotin sulfone | [4] |
Table 1: Urinary Excretion of Biotin and its Metabolites in Different Species. This table summarizes the relative abundance of biotin and its major metabolites found in the urine of humans, rats, and pigs, expressed as a percentage of the total biotin and its catabolites. These variations highlight species-specific differences in biotin catabolism.
Metabolic Pathways and Enzymology
The conversion of biotin to this compound and its subsequent reduction back to biotin is a key aspect of its metabolism.
Biotin Oxidation
In mammals, the oxidation of the sulfur atom in the biotin molecule to form biotin d-sulfoxide and biotin l-sulfoxide is a recognized catabolic pathway.[1][2]
This compound Reduction
The reduction of this compound back to biologically active biotin is crucial for biotin homeostasis.
-
In Bacteria: Many bacteria possess a specific enzyme called This compound reductase (BisC) . This enzyme efficiently catalyzes the reduction of this compound to biotin, often playing a role in utilizing oxidized forms of biotin from the environment. Studies in Escherichia coli have elucidated the role of BisC in this process.[5]
-
In Mammals: While a direct equivalent of bacterial BisC has not been identified in mammals, evidence suggests that the methionine sulfoxide reductase (MSR) system may play a role in reducing sulfoxides. The MSR system, which includes enzymes like MsrA and MsrB, is responsible for repairing oxidative damage to methionine residues in proteins by reducing methionine sulfoxide back to methionine.[6][7][8][9] It is plausible that these enzymes, particularly MsrA which reduces free methionine-S-sulfoxide, could also act on this compound, although their specific activity towards this substrate requires further investigation.[6] Mammalian MsrB enzymes have also been shown to reduce free methionine-R-sulfoxide.[7]
Experimental Protocols
Analysis of Biotin and its Metabolites by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of biotin, bisnorbiotin, and this compound in urine samples.
A. Sample Preparation (Urine)
-
Centrifuge the urine sample to remove any particulate matter.
-
Filter the supernatant through a 0.20 µm filter before injection into the HPLC system.[10]
-
For quantitative analysis, an internal standard can be added to the sample.
B. HPLC Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., 250mm x 4.6mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.[11] A common starting mobile phase composition is 75:25 (aqueous:organic).[11]
-
Flow Rate: A flow rate of 1.0 ml/min is generally used.[10][11]
-
Detection: UV detection at a wavelength of 210-220 nm is suitable for these compounds.[11]
-
Injection Volume: 10-50 µL of the prepared sample is injected.[10][11]
C. Quantification
Standard curves for biotin, bisnorbiotin, and this compound should be prepared using known concentrations of pure standards. The concentration of each metabolite in the urine sample can then be determined by comparing its peak area to the respective standard curve.
In Vitro this compound Reductase Assay
This protocol provides a general method for measuring the activity of this compound reductase, adaptable for both bacterial and potentially mammalian enzyme sources.
A. Reagents
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Electron donor: Benzyl viologen or a physiological reductant like NADPH.
-
Reducing agent for the electron donor (if necessary, e.g., sodium dithionite for benzyl viologen).
-
This compound (substrate)
-
Enzyme preparation (e.g., purified bacterial BisC or a mammalian tissue homogenate/cell lysate)
B. Assay Procedure (Spectrophotometric)
-
Prepare a reaction mixture in a cuvette containing the phosphate buffer and the electron donor.
-
If using an artificial electron donor like benzyl viologen, reduce it with a minimal amount of sodium dithionite until a stable, colored solution is obtained.
-
Add the enzyme preparation to the cuvette.
-
Initiate the reaction by adding a known concentration of this compound.
-
Monitor the oxidation of the electron donor by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for benzyl viologen) over time.[5]
-
The rate of the reaction can be calculated from the change in absorbance, and the enzyme activity can be expressed in units such as µmol of substrate reduced per minute per mg of protein.
Visualizations
Caption: Metabolic pathways of biotin, including oxidation to this compound and its reduction.
Caption: Experimental workflow for the analysis of biotin metabolites in urine by HPLC.
References
- 1. Urinary biotin analogs increase in humans during chronic supplementation: the analogs are biotin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin and biotin analogs in human urine: biotin accounts for only half of the total - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biliary excretion of biotin and biotin metabolites is quantitatively minor in rats and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pig is an appropriate model for human biotin catabolism as judged by the urinary metabolite profile of radioisotope-labeled biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the this compound Reductase BisC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammals Reduce Methionine-S-sulfoxide with MsrA and Are Unable to Reduce Methionine-R-sulfoxide, and This Function Can Be Restored with a Yeast Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]
Biotin Sulfoxide: A Comparative Guide for its Clinical Validation as a Diagnostic Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biotin sulfoxide as a marker for biotin status, evaluating its performance against other established biomarkers. Experimental data, detailed methodologies, and pathway visualizations are presented to support researchers in the clinical validation of this and other related diagnostic markers.
Executive Summary
Biotin, an essential B vitamin, plays a crucial role in various metabolic pathways. Assessing biotin status is vital in clinical and research settings. While several markers exist, their utility varies. This compound, a catabolite of biotin, emerges as a sensitive indicator of recent biotin intake and metabolism. This guide offers a comparative analysis of this compound with other key markers of biotin status: biotinylated 3-methylcrotonyl-CoA carboxylase (holo-MCC), biotinylated propionyl-CoA carboxylase (holo-PCC), and urinary 3-hydroxyisovaleric acid (3-HIA).
While holo-MCC and holo-PCC are reliable for distinguishing between biotin deficiency and sufficiency, this compound, along with other biotin metabolites, provides a more dynamic picture of biotin uptake and catabolism.[1][2] This makes it a potentially valuable tool in pharmacokinetic studies and for monitoring compliance with biotin supplementation. However, its utility in diagnosing clinical biotin deficiency requires further validation.
Comparison of Biotin Status Markers
The following table summarizes the quantitative performance of key biotin status markers. This compound is a direct metabolite of biotin, and its concentration in serum and urine increases with biotin intake.[1][3] While direct comparative data for this compound's performance in distinguishing deficiency, sufficiency, and supplementation is not as robust as for other markers, its significant increase upon supplementation makes it a strong candidate for monitoring biotin intake.
| Marker | Sample Type | Performance in Biotin Deficiency | Performance in Biotin Sufficiency | Performance in Biotin Supplementation | Key Advantages | Key Limitations |
| This compound | Serum, Urine | Expected to be low | Baseline levels present | Significantly increased | Direct marker of biotin catabolism, sensitive to changes in intake. | Not yet fully validated to distinguish between deficient and sufficient states. |
| holo-MCC | Lymphocytes | 4.1 (SD 2.6) (arbitrary units)[1][4] | 8.2 (SD 3.5) (arbitrary units)[1][4] | 15.7 (SD 7.5) (arbitrary units)[1][4] | Reliably distinguishes between deficient and sufficient states.[1][2] | Requires lymphocyte isolation, less sensitive to acute changes in intake. |
| holo-PCC | Lymphocytes | 4.1 (SD 1.9) (arbitrary units)[1][4] | 9.1 (SD 3.3) (arbitrary units)[1][4] | 17.0 (SD 5.7) (arbitrary units)[1][4] | Reliably distinguishes between deficient and sufficient states.[1][2] | Requires lymphocyte isolation, less sensitive to acute changes in intake. |
| Urinary 3-HIA | Urine | Abnormally increased (>195 µmol/day)[5] | Normal (77 to 195 µmol/day)[5] | Does not distinguish from sufficient state.[1][2] | Non-invasive sample collection. | High rate of false negatives, does not distinguish between sufficient and supplemented states.[1][2] |
| Urinary Biotin | Urine | Low | Baseline levels | Up to 5-fold higher than sufficient state.[1] | Reliably identifies supplemented individuals.[1][2] | Does not reliably distinguish between deficient and sufficient individuals.[1][2] |
Signaling and Metabolic Pathways
Biotin Catabolism Pathway
Biotin is metabolized in mammals through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur in the thiophene ring.[6][7][8] this compound is a product of the latter pathway. Understanding this pathway is crucial for interpreting changes in this compound levels.
Figure 1. Simplified diagram of the major biotin catabolism pathways.
Experimental Protocols
Quantification of this compound in Urine by HPLC-MS/MS
This protocol provides a general framework for the analysis of this compound. Specific parameters may require optimization based on the instrumentation and sample matrix.
1. Sample Preparation:
-
Collect a 24-hour or spot urine sample.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to remove particulate matter.
-
Store supernatant at -80°C until analysis.
-
Prior to injection, thaw samples on ice and filter through a 0.22 µm syringe filter.
2. HPLC-MS/MS System:
-
HPLC: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes, followed by a 5-minute re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
3. MS/MS Parameters:
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard (e.g., deuterated this compound).
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
4. Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the concentration of this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow for Biomarker Comparison
The following diagram illustrates a typical workflow for comparing the performance of different biotin status markers.
Figure 2. Workflow for comparative validation of biotin status markers.
Conclusion
This compound holds promise as a sensitive marker for assessing recent biotin intake and metabolism. Its non-invasive detection in urine and serum makes it an attractive candidate for clinical and research applications. While holo-MCC and holo-PCC remain the gold standard for diagnosing biotin deficiency, this compound can provide complementary information, particularly in the context of supplementation studies and monitoring patient compliance. Further clinical validation studies are warranted to establish definitive reference ranges and performance characteristics for this compound in distinguishing between different states of biotin nutritional status.
References
- 1. Identification and assessment of markers of biotin status in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and assessment of markers of biotin status in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum concentrations of bisnorbiotin and this compound increase during both acute and chronic biotin supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotin - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biotin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Biotin Sulfoxide Diastereomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the two diastereomers of biotin sulfoxide: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. These compounds are oxidized metabolites of biotin (Vitamin B7) and are of interest to researchers studying biotin metabolism, vitamin analog therapeutics, and the effects of oxidative stress on vitamin cofactors. This document summarizes the available experimental data on their biological activity, details the protocols for relevant assays, and illustrates the metabolic context of their function.
Executive Summary
Data Presentation: Comparative Biological Activity
The biological activity of this compound diastereomers has been primarily assessed by their ability to support the growth of microorganisms that require biotin. The following table summarizes the quantitative data from microbiological assays.
| Compound | Test Organism | Relative Activity (Biotin = 100) |
| Biotin | Saccharomyces cerevisiae | 100 |
| Lactobacillus arabinosus | 100 | |
| Lactobacillus casei | 100 | |
| d-Biotin-d-sulfoxide | Saccharomyces cerevisiae | ~100 |
| Lactobacillus arabinosus | ~100 | |
| Lactobacillus casei | ~0.0025 | |
| d-Biotin-l-sulfoxide | Saccharomyces cerevisiae | < 2 |
| Lactobacillus arabinosus | ~5 | |
| Lactobacillus casei | ~5 |
Data is synthesized from historical studies and presented to show relative potencies.
Experimental Protocols
Microbiological Assay for Biotin Activity
This method is used to determine the ability of a compound to substitute for biotin in supporting the growth of biotin-requiring microorganisms.
1. Organism and Inoculum Preparation:
-
Test Organisms: Saccharomyces cerevisiae, Lactobacillus arabinosus, or Lactobacillus casei.
-
Culture Maintenance: Maintain stock cultures on appropriate agar slants. For yeasts, use a medium like yeast extract-peptone-dextrose (YPD) agar. For lactobacilli, use a medium such as MRS agar.
-
Inoculum Preparation: Subculture the test organism in a liquid medium containing a suboptimal amount of biotin for 18-24 hours. Harvest the cells by centrifugation, wash with sterile saline, and resuspend in saline to a standardized turbidity.
2. Assay Medium:
-
Prepare a basal medium that contains all the necessary nutrients for the test organism except for biotin. The composition will vary depending on the organism. For example, a typical medium for Lactobacillus species includes a casein hydrolysate, glucose, acetate, and a mixture of other vitamins and minerals.
3. Assay Procedure:
-
Standard Curve: Prepare a series of tubes with the basal medium and graded amounts of a standard biotin solution (e.g., 0 to 1.0 ng/mL).
-
Test Samples: Prepare a parallel series of tubes with the basal medium and graded amounts of the this compound diastereomers.
-
Inoculation: Inoculate all tubes with a small, standardized volume of the prepared inoculum.
-
Incubation: Incubate the tubes at the optimal temperature for the test organism (e.g., 30°C for S. cerevisiae, 37°C for Lactobacillus spp.) for a specified period (e.g., 16-24 hours for bacteria, 48-72 hours for yeast).
-
Growth Measurement: Determine the extent of growth in each tube by measuring turbidity using a spectrophotometer (e.g., at 600 nm) or by titrating the acid produced by the lactobacilli with a standard alkali solution.
4. Data Analysis:
-
Plot the growth response (e.g., absorbance or acid production) against the concentration of the biotin standard to generate a standard curve.
-
Determine the amount of growth supported by the test compounds and, by comparison with the standard curve, calculate their biological activity relative to biotin.
Measurement of Biotin-Dependent Carboxylase Activity in Mammalian Cells
This assay determines the effect of biotin analogs on the activity of key biotin-dependent enzymes in mammalian cell lysates.
1. Cell Culture and Lysate Preparation:
-
Culture mammalian cells (e.g., hepatocytes, fibroblasts) in a biotin-deficient medium supplemented with the compound of interest (biotin or a this compound diastereomer).
-
Harvest the cells, wash with phosphate-buffered saline, and lyse them in a suitable buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
2. Carboxylase Activity Assay (Example: Propionyl-CoA Carboxylase - PCC):
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, ATP, propionyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Initiation: Add a known amount of cell lysate protein to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid). This also removes unreacted ¹⁴CO₂.
-
Measurement: Quantify the amount of radiolabeled bicarbonate incorporated into the non-volatile product (malonyl-CoA) using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific activity of the carboxylase (e.g., in nmol of CO₂ fixed/min/mg of protein).
-
Compare the specific activity in cells grown with this compound diastereomers to that of cells grown with biotin and in biotin-deficient conditions.
Visualizations: Pathways and Workflows
Caption: Biotin metabolism and the inactivity of its sulfoxide diastereomers.
Caption: Workflow for evaluating the biological activity of this compound diastereomers.
Discussion and Conclusion
The available evidence strongly indicates that the biological activity of this compound diastereomers is significantly lower than that of biotin, particularly in systems relevant to drug development and mammalian biology. While d-biotin-l-sulfoxide shows some residual activity in certain microorganisms, both diastereomers are largely considered inactive in mammals. This is due to two key factors:
-
Substrate Specificity of Holocarboxylase Synthetase (HCS): The enzyme responsible for attaching biotin to its target carboxylases (apocarboxylases) to form active enzymes (holocarboxylases) is highly specific for biotin. The oxidized sulfur of the sulfoxide diastereomers likely prevents proper binding and covalent attachment.
-
Absence of a Salvage Pathway in Mammals: While some bacteria possess a this compound reductase capable of converting this compound back to biotin, there is no evidence for a functional equivalent of this enzyme in mammals. Therefore, once biotin is oxidized to its sulfoxide forms in mammalian tissues, it represents an irreversible catabolic step.
For researchers in drug development, these findings imply that this compound diastereomers are unlikely to act as biotin agonists. However, their potential as antagonists or as markers of oxidative stress affecting biotin-dependent pathways could be areas for further investigation. The experimental protocols provided herein offer a starting point for such studies. It is recommended that any new investigation into the biological effects of these diastereomers in mammalian systems be based on modern cell culture and enzymatic assays, as the bulk of the currently available comparative data is from older microbiological studies.
Safety Operating Guide
Proper Disposal of Biotin Sulfoxide in a Laboratory Setting
The proper disposal of biotin sulfoxide is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a compound classified as harmful if swallowed, it necessitates handling as a hazardous chemical waste.[1] Adherence to institutional and regulatory guidelines is paramount for the safe management of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic procedure to ensure safety and compliance with hazardous waste regulations.[2][3][4][5]
-
Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[4]
-
This includes unused or expired this compound, solutions containing the compound, and contaminated labware such as pipette tips, tubes, and gloves.
-
Segregate this compound waste from other waste streams, particularly from non-hazardous trash and incompatible chemicals, to prevent dangerous reactions.[3][5]
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound powder and contaminated solid materials (e.g., weighing boats, contaminated gloves, wipes) in a designated, robust, and sealable container.[6] The container must be compatible with the chemical and clearly marked for solid chemical waste.
-
Liquid Waste: For solutions containing this compound, use a sealable, chemical-resistant liquid waste container. Do not dispose of this compound solutions down the drain, as it is considered slightly hazardous to aquatic life.[1]
-
Never mix incompatible waste types in the same container.
-
-
Container Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first item is placed inside.[5]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific contents, including any solvents and their approximate concentrations.
-
The date of accumulation initiation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2]
-
The SAA must be a secure, well-ventilated location away from general laboratory traffic and incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.[2]
-
-
Arranging for Disposal:
-
Once the container is full or has reached the storage time limit set by your institution (often not to exceed one year), arrange for its collection.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[2][4]
| Parameter | Limit | Regulatory Context |
| Maximum Volume in Satellite Accumulation Area (SAA) | 55 gallons | This is the total maximum volume of all hazardous waste that can be accumulated per SAA. |
| Maximum Volume of Acutely Toxic Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | This compound is not typically a P-listed waste, but this illustrates stricter controls for highly toxic substances. |
| Maximum Storage Time in SAA | 12 months | Waste containers must be removed within one year from the date waste was first added, provided accumulation limits are not exceeded.[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Biotin Sulfoxide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides comprehensive, immediate, and essential safety and logistical information for the handling of Biotin sulfoxide, a derivative of biotin used in various research applications. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from airborne particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[1] | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[1] | Protects feet from spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container.[1]
-
The storage area should be dry and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2]
2. Handling and Preparation:
-
All handling of solid this compound should be conducted in a chemical fume hood to prevent the generation and inhalation of dust.[3]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
When weighing the solid compound, do so in an area with minimal air disturbance or within a ventilated enclosure.
-
For preparing solutions, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO, ethanol, and methanol.[4]
3. General Hygiene:
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
-
Wash hands thoroughly with soap and water after handling the compound.[2]
-
Remove contaminated clothing and wash it before reuse.
First Aid Measures
In the event of exposure, follow these first-aid protocols:
-
After inhalation: Move the individual to fresh air. If they feel unwell, consult a doctor.[2]
-
After skin contact: While the product is generally not an irritant, it is good practice to wash the affected area with soap and water.[2]
-
After eye contact: Rinse the opened eye for several minutes under running water.[2]
-
After swallowing: Immediately call a doctor or poison control center.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including unused solid reagent, solutions, and contaminated consumables (e.g., pipette tips, gloves, containers), should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2] Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound should be treated as contaminated waste and disposed of accordingly.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the step-by-step workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
